molecular formula C9H5ClN2O2 B597098 8-Chloro-5-nitroisoquinoline CAS No. 156901-43-8

8-Chloro-5-nitroisoquinoline

Cat. No.: B597098
CAS No.: 156901-43-8
M. Wt: 208.601
InChI Key: IFAMHAYSMRYQCQ-UHFFFAOYSA-N
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Description

8-Chloro-5-nitroisoquinoline is a nitro-substituted isoquinoline derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. Isoquinoline scaffolds are of significant interest in drug discovery due to their broad biological activity. While specific biological data for this compound is limited, structurally related compounds in the quinoline and isoquinoline family have demonstrated considerable research value. For instance, various halogenated and nitro-substituted quinolines have been investigated for their antimicrobial properties. One study on 5-chloroquinolin-8-ol (cloxyquin) revealed promising in vitro activity against Mycobacterium tuberculosis , including multidrug-resistant strains, with proposed mechanisms potentially involving metal chelation . Furthermore, research on analogs like 8-hydroxy-5-nitroquinoline (nitroxoline) has highlighted the potential of nitroquinoline derivatives in oncology research, showing enhanced cytotoxicity against human cancer cell lines and a mechanism that may involve the generation of reactive oxygen species, particularly in the presence of copper . The presence of both chloro and nitro substituents on the isoquinoline core makes this compound a particularly valuable precursor for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research applications are in the development of novel therapeutic agents and biochemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMHAYSMRYQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697686
Record name 8-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156901-43-8
Record name 8-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-5-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent on the isoquinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. Furthermore, it explores its potential applications in drug discovery, drawing parallels with related compounds that have shown promising biological activities.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 156901-43-8) is a synthetic derivative that combines the structural features of a chloro and a nitro-substituted aromatic ring, rendering it an interesting subject for chemical exploration.[2] The presence of the nitro group at the C-5 position and the chlorine atom at the C-8 position significantly influences the electron density distribution within the isoquinoline ring, thereby dictating its reactivity and potential for further chemical modifications. This guide aims to provide a detailed technical overview for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.[2]

PropertyValueSource
CAS Number 156901-43-8[2]
Molecular Formula C₉H₅ClN₂O₂[2]
Molecular Weight 208.60 g/mol [2]
Predicted Boiling Point 370.2 ± 27.0 °C[2]
Predicted Density 1.484 ± 0.06 g/cm³[2]
Predicted pKa 2.81 ± 0.36[2]
Canonical SMILES C1=CC(=C2C=NC=CC2=C1[O-])Cl[2]

This compound a This compound b

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 8-chloroisoquinoline. The regioselectivity of nitration on the isoquinoline ring is influenced by the reaction conditions and the electronic nature of the existing substituents.[3]

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of 8-chloroisoquinoline is an electrophilic aromatic substitution reaction. The strong electron-withdrawing effect of the protonated nitrogen atom in the isoquinoline ring under acidic conditions deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring (benzene ring). The directing effect of the chlorine atom (ortho-, para-directing) and the overall electronic landscape of the isoquinoline nucleus favor the introduction of the nitro group at the C-5 position.

Synthesis_Pathway 8-Chloroisoquinoline 8-Chloroisoquinoline This compound This compound 8-Chloroisoquinoline->this compound H₂SO₄, KNO₃ 45-50 °C, 6h [5]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

  • 8-Chloroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add 8-chloroisoquinoline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Nitrating Agent Addition: Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50 °C for approximately 6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, MS, and IR, and by determining its melting point.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloro and nitro substituents, which activate the isoquinoline ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C-5 position, along with the inherent electron-deficient nature of the isoquinoline ring, makes the chlorine atom at the C-8 position susceptible to displacement by nucleophiles. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[4]

Common nucleophiles that could potentially displace the C-8 chlorine include:

  • Amines: To introduce amino functionalities, which are crucial for many biologically active molecules.[1]

  • Alkoxides and Phenoxides: To form ether linkages.

  • Thiols: To generate thioether derivatives.

The reactivity of the C-8 chlorine is expected to be significant, allowing for the introduction of a variety of functional groups to build molecular complexity.

SNAr_Reaction This compound This compound 8-Substituted-5-nitroisoquinoline 8-Substituted-5-nitroisoquinoline This compound->8-Substituted-5-nitroisoquinoline Nucleophile (e.g., R-NH₂) Base, Solvent

Caption: General scheme for nucleophilic aromatic substitution.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds like 8-chloroquinoline and 8-nitroquinoline, the following spectral characteristics can be predicted.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (H-1, H-3, H-4) and the carbocyclic ring (H-6, H-7) will exhibit chemical shifts and coupling patterns characteristic of the isoquinoline system, influenced by the chloro and nitro substituents. The electron-withdrawing nitro group will likely cause a downfield shift for the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons bearing the chloro (C-8) and nitro (C-5) groups will show characteristic chemical shifts. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of the substituents and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (208.60). The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small neutral molecules.[6]

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The ability to functionalize the C-8 position via nucleophilic substitution allows for the introduction of various pharmacophores.

Precursor for 8-Amino-5-nitroisoquinoline Derivatives

Displacement of the C-8 chlorine with amines can lead to a variety of 8-amino-5-nitroisoquinoline derivatives. The 8-aminoquinoline scaffold is a well-known pharmacophore present in several approved drugs, particularly antimalarials like primaquine.[1] Subsequent reduction of the nitro group at the C-5 position to an amine would provide a diaminoisoquinoline scaffold, a versatile platform for further derivatization to explore a range of biological targets.

Analogy to Bioactive Nitroquinolines

Derivatives of nitroquinolines have been investigated for various biological activities, including antimicrobial and anticancer properties.[7] The electronic properties conferred by the nitro group can be crucial for molecular interactions with biological targets. Therefore, derivatives of this compound could be explored for similar activities.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_derivatization Derivatization for Drug Discovery cluster_bioassay Biological Evaluation Synthesis Synthesis of this compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR SNAr Nucleophilic Aromatic Substitution at C-8 Purification->SNAr Reduction Reduction of Nitro Group SNAr->Reduction Screening Screening for Biological Activity Reduction->Screening

Sources

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Chloro-5-nitroisoquinoline (CAS: 156901-43-8)

In the landscape of modern drug discovery and organic synthesis, the strategic value of a molecular scaffold is measured by its synthetic versatility and its potential to unlock novel chemical space. This compound is a quintessential example of such a scaffold. It is not merely a chemical intermediate; it is a carefully orchestrated arrangement of functional groups on a privileged heterocyclic core. The presence of the nitro group and the chlorine atom are not accidental; they are deliberate placements that activate the isoquinoline ring system for a cascade of predictable and high-yield transformations. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule, moving beyond simple protocols to explain the underlying chemical principles that make this compound an invaluable tool in the synthesis of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, stable heterocyclic compound featuring an isoquinoline nucleus. The key to its utility lies in the electronic properties conferred by its substituents: the strongly electron-withdrawing nitro group at the 5-position and the halogen leaving group at the 8-position. These features render the molecule an important precursor for a variety of substituted isoquinolines.

Table 1: Physicochemical and Structural Data for this compound [1]

PropertyValue
CAS Number 156901-43-8
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol [1]
Exact Mass 208.0039551[1]
Boiling Point 370.2 ± 27.0 °C (Predicted)[1]
Density 1.484 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.81 ± 0.36 (Predicted)[1]
LogP 3.31960[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1][2]
Canonical SMILES C1=CC(=C2C=NC=CC2=C1[O-])Cl[1]

Synthesis Pathway: Electrophilic Nitration

The most direct and commonly cited method for preparing this compound is through the electrophilic aromatic substitution (nitration) of 8-chloroisoquinoline.[1]

Causality of Experimental Design:

The choice of reagents is critical for the success of this reaction. A mixture of a strong acid, typically sulfuric acid (H₂SO₄), and a nitrate source, such as potassium nitrate (KNO₃), is employed. The sulfuric acid serves a dual purpose: it protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a solvent and dehydrating agent, driving the reaction equilibrium forward. Temperature control is paramount to ensure regioselectivity and prevent unwanted side reactions or di-nitration. The reaction is typically maintained at a moderately elevated temperature to facilitate the reaction without promoting decomposition.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 8-chloroisoquinoline to concentrated sulfuric acid while cooling in an ice bath to manage the initial exotherm.

  • Reagent Addition: Once the solution is homogenous and cooled, slowly add potassium nitrate portion-wise, ensuring the internal temperature does not exceed 50°C.[1]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 45-50°C) for several hours (typically 6 hours) to ensure complete conversion.[1]

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water to remove residual acid, and then with a suitable solvent like cold ethanol or a mixture of DCM/EtOH/Hexane to remove impurities.[3] The product can be further purified by recrystallization if necessary.

Workflow Visualization

G cluster_reagents Reagents cluster_process Process 8-Chloroisoquinoline 8-Chloroisoquinoline Mixing_and_Cooling 1. Mix & Cool 8-Chloroisoquinoline->Mixing_and_Cooling H2SO4 H2SO4 H2SO4->Mixing_and_Cooling KNO3 KNO3 Nitration 2. Nitration (45-50°C, 6h) KNO3->Nitration Mixing_and_Cooling->Nitration Quenching 3. Quench on Ice Nitration->Quenching Filtration 4. Filter & Wash Quenching->Filtration Purification 5. Purify Filtration->Purification Product This compound Purification->Product G Start This compound Product 5-Amino-8-chloroisoquinoline Start->Product Reduction Reagents SnCl2·2H2O Ethyl Acetate, Reflux Reagents->Product G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate 1. Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 8-Substituted-5-nitroisoquinoline Intermediate->Product 2. Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Sources

An In-Depth Technical Guide to 8-Chloro-5-nitroisoquinoline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Nucleus

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an ideal anchor for designing ligands that can effectively interact with biological targets. Within the vast chemical space of isoquinoline derivatives, 8-Chloro-5-nitroisoquinoline has emerged as a particularly valuable building block in medicinal chemistry. The presence of a chloro group at the 8-position and a nitro group at the 5-position imparts distinct electronic properties and provides versatile handles for further chemical modifications, enabling the exploration of diverse pharmacological activities. This guide offers a comprehensive overview of the molecular structure, synthesis, characterization, and strategic applications of this compound in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1] The molecule's architecture is characterized by the fusion of a benzene ring and a pyridine ring, with the nitrogen atom at position 2. The strategic placement of the electron-withdrawing chloro and nitro groups significantly influences the electron density distribution across the aromatic system, thereby modulating its reactivity and potential for intermolecular interactions.

PropertyValue
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol [1]
CAS Number 156901-43-8[1]
Boiling Point (Predicted) 370.2 ± 27.0 °C[1]
Density (Predicted) 1.484 ± 0.06 g/cm³[1]
LogP (Predicted) 3.32[1]
Storage Temperature 2-8°C[1]

The presence of the nitro group at the 5-position and the chlorine atom at the 8-position makes the isoquinoline nucleus electron-deficient. This electronic nature is a key determinant of its chemical reactivity, particularly in nucleophilic aromatic substitution reactions.

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of this compound is the electrophilic nitration of 8-chloroisoquinoline. This reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, typically sulfuric acid.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of this compound 8-Chloroisoquinoline 8-Chloroisoquinoline This compound This compound 8-Chloroisoquinoline->this compound Nitration 45-50 °C, 6h Nitrating Mixture KNO₃, H₂SO₄ Nitrating Mixture->this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the analogous synthesis of 5-bromo-8-nitroisoquinoline.[2]

Materials:

  • 8-Chloroisoquinoline

  • Potassium nitrate (KNO₃)[1]

  • Concentrated sulfuric acid (H₂SO₄, 98%)[1]

  • Crushed ice

  • 25% aqueous ammonia (NH₃)

  • Diethyl ether

  • Heptane

  • Toluene

  • Celite

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, carefully add 8-chloroisoquinoline to concentrated sulfuric acid at a temperature maintained below 30°C. Stir the mixture until the 8-chloroisoquinoline is completely dissolved.

  • Nitration: Cool the reaction mixture to between -15°C and -10°C in an ice-salt bath. Add potassium nitrate portion-wise, ensuring the internal temperature does not exceed -10°C. After the addition is complete, stir the mixture at -10°C for an additional hour.

  • Work-up: Remove the cooling bath and allow the reaction mixture to stir overnight, gradually warming to room temperature. Carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Neutralization: While stirring vigorously, adjust the pH of the mixture to approximately 9.0 by the slow addition of 25% aqueous ammonia, ensuring the temperature remains below 25°C.

  • Extraction: Transfer the alkaline suspension to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. Suspend the crude material in a mixture of heptane and toluene and heat to reflux. Filter the hot solution through Celite and allow the filtrate to cool slowly with stirring. The resulting crystals are collected by filtration, washed with cold heptane, and dried to afford pure this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data and analysis based on analogous compounds. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the isoquinoline ring. Protons on the pyridine ring (H1 and H3) will likely appear at the most downfield positions. The protons on the benzene ring (H4, H6, and H7) will also be shifted downfield due to the deshielding effects of the nitro and chloro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the isoquinoline ring. The carbons bearing the chloro (C8) and nitro (C5) groups will be significantly influenced, and their chemical shifts can be predicted based on established substituent effects. The carbons of the pyridine ring (C1, C3, and C4a) will also have characteristic chemical shifts.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. An isotopic peak at m/z 210, with an intensity of approximately one-third of the molecular ion peak, will be characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂) at approximately 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electron-deficient nature of the isoquinoline ring system. This makes it a valuable precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

Both the chloro and nitro groups can potentially be displaced by nucleophiles. The nitro group at the 5-position strongly activates the ring towards nucleophilic attack, making the chloro group at the 8-position susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the introduction of a wide range of substituents at the 8-position, a key strategy in the design of kinase inhibitors and other targeted therapies.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting 8-chloro-5-aminoisoquinoline is a versatile intermediate that can undergo a variety of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation, further expanding the chemical diversity of accessible derivatives.

Diagram of Key Reactions

G cluster_1 Key Reactions of this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Reduction Nitro Group Reduction Start->Reduction [H] Product_SNAr 8-Substituted-5-nitroisoquinolines SNAr->Product_SNAr Product_Reduction 8-Chloro-5-aminoisoquinoline Reduction->Product_Reduction

Caption: Key synthetic transformations of this compound.

Role as a Scaffold in Kinase Inhibitor Synthesis

The isoquinoline and related quinoline scaffolds are integral components of numerous approved and investigational kinase inhibitors.[4] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling binding to the hinge region of the kinase active site. The chloro and nitro functionalities of this compound provide the necessary handles to introduce substituents that can occupy the hydrophobic regions and solvent-exposed areas of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, the amino group, obtained after nitro reduction, can be functionalized to introduce side chains that target specific amino acid residues within the kinase domain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, allows for the systematic exploration of chemical space around the isoquinoline core. This makes it an invaluable tool for medicinal chemists and drug discovery scientists in the rational design and development of novel kinase inhibitors and other targeted therapies. The robust and scalable synthesis of this compound further enhances its utility as a key intermediate in the pharmaceutical industry.

References

  • This compound. LookChem. [Link]
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]
  • PRMT5 inhibitors.

Sources

Introduction: The Strategic Importance of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique arrangement of atoms provides a versatile framework for interacting with biological targets. The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity. This compound is a key heterocyclic building block, offering two distinct and reactive positions for further chemical elaboration. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent make it a valuable intermediate for the synthesis of complex, polysubstituted isoquinolines in drug discovery programs.

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, grounded in established chemical principles. We will delve into the causal mechanisms behind the chosen reactions, present detailed experimental protocols, and offer insights gleaned from extensive synthetic practice.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound identifies the most direct and efficient synthetic route. The target molecule can be disconnected at the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution reaction as the final step. This leads to a readily accessible precursor: 8-chloroisoquinoline.

Therefore, the most logical forward synthesis involves two primary stages:

  • Construction of the Isoquinoline Core: Synthesis of the 8-chloroisoquinoline precursor.

  • Regioselective Nitration: Introduction of the nitro group at the C5 position.

G Target This compound Precursor 8-Chloroisoquinoline Target->Precursor Nitration (Electrophilic Aromatic Substitution) Reagents Starting Materials for Isoquinoline Synthesis (e.g., Substituted Benzaldehyde) Precursor->Reagents Isoquinoline Ring Formation (e.g., Pomeranz-Fritsch)

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Precursor, 8-Chloroisoquinoline

The construction of the isoquinoline ring system is a classic challenge in organic synthesis. Several named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been developed for this purpose.[2][3][4] The Pomeranz-Fritsch reaction is particularly well-suited for this target, as it builds the isoquinoline nucleus from a benzaldehyde derivative and an aminoacetaldehyde acetal.[5][6][7]

The Pomeranz-Fritsch Reaction: Mechanism and Rationale

The Pomeranz-Fritsch reaction proceeds in two key stages:[5][7]

  • Imine Formation: Condensation of an aromatic aldehyde (in this case, a 2-chlorobenzaldehyde derivative) with 2,2-diethoxyethylamine to form a Schiff base, specifically a benzalaminoacetal.

  • Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes the elimination of ethanol molecules and facilitates an intramolecular electrophilic attack of the imine carbon onto the aromatic ring, followed by aromatization to yield the isoquinoline core.[7]

The choice of a strong acid like H₂SO₄ is critical; it acts as both a catalyst and a dehydrating agent, driving the cyclization and aromatization steps to completion.[5]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyclization & Aromatization Start 2-Chlorobenzaldehyde + 2,2-Diethoxyethylamine Imine Benzalaminoacetal Intermediate Start->Imine Condensation (-H₂O) Cyclization Intramolecular Electrophilic Attack Imine->Cyclization Conc. H₂SO₄ Product 8-Chloroisoquinoline Cyclization->Product Aromatization (-EtOH)

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of 8-Chloroisoquinoline

This protocol is a representative procedure based on the principles of the Pomeranz-Fritsch reaction. Researchers should optimize conditions based on their specific starting materials and laboratory setup.

Materials:

  • 2-Chlorobenzaldehyde

  • 2,2-Diethoxyethylamine

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Formation of the Benzalaminoacetal.

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-chlorobenzaldehyde and 2,2-diethoxyethylamine in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the condensation.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

  • Step 2: Acid-Catalyzed Cyclization.

    • To a separate flask, add concentrated sulfuric acid and cool it to 0°C in an ice bath.

    • Slowly add the crude benzalaminoacetal from Step 1 to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 8-chloroisoquinoline.

    • Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Part II: Regioselective Nitration of 8-Chloroisoquinoline

The final step in the synthesis is the nitration of the 8-chloroisoquinoline precursor. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

Mechanistic Rationale: Directing Effects in the Isoquinoline System

In a strongly acidic medium (e.g., H₂SO₄), the nitrogen atom of the isoquinoline ring becomes protonated, forming an isoquinolinium ion.[8] This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring.[8]

The directing effects on the benzene ring favor substitution at the C5 and C8 positions, which are analogous to the alpha positions of naphthalene and are the most activated sites.[8] Starting with 8-chloroisoquinoline, the C8 position is already occupied. The chloro group is an ortho-, para-director but is deactivating. The primary directing influence remains the fused pyridinium ring, which strongly favors attack at the C5 position. Therefore, the nitration of 8-chloroisoquinoline proceeds with high regioselectivity to yield the desired this compound.[9]

G Start 8-Chloroisoquinoline Protonation 8-Chloroisoquinolinium Ion (N is protonated) Start->Protonation + H⁺ (H₂SO₄) Attack Electrophilic attack at C5 position Protonation->Attack Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Nitronium->Attack Intermediate Sigma Complex (Wheland intermediate) Attack->Intermediate Aromatization Deprotonation Intermediate->Aromatization - H⁺ Product This compound Aromatization->Product

Caption: Mechanism of the nitration of 8-chloroisoquinoline.

Experimental Protocol: Nitration of 8-Chloroisoquinoline

This protocol is adapted from established procedures for the nitration of substituted isoquinolines.[9][10]

Materials:

  • 8-Chloroisoquinoline

  • Potassium nitrate (KNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Crushed ice

  • Ammonium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 8-chloroisoquinoline in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • While maintaining the low temperature, add potassium nitrate (KNO₃) portion-wise with continuous stirring. The potassium nitrate reacts with sulfuric acid to generate the nitronium ion in situ.

  • After the addition is complete, slowly raise the temperature to 45-50°C and maintain it for approximately 6 hours.[10] Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture back to room temperature and carefully pour it onto a large volume of crushed ice.

  • Neutralize the solution by adding an ammonium hydroxide solution until the pH is basic. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

While yields are highly dependent on reaction scale and optimization, the following table provides target parameters for this synthetic sequence.

StepReactionKey ReagentsTemperatureTypical Yield
1Pomeranz-FritschConc. H₂SO₄0°C to RT50-70%
2NitrationKNO₃, Conc. H₂SO₄45-50°C[10]>90%[9]

Characterization and Physical Properties

The final product, this compound, should be characterized to confirm its identity and purity.

  • Techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Physical Properties:

    • Molecular Formula: C₉H₅ClN₂O₂[10]

    • Molecular Weight: 208.60 g/mol [10]

    • CAS Number: 156901-43-8[10]

    • Appearance: Typically a solid.

    • Storage: Store at 2-8°C.[10]

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add reagents slowly to control exothermic reactions.

  • Nitrating Agents: Nitrating mixtures can be highly reactive and potentially explosive, especially in the presence of organic material. Maintain strict temperature control throughout the reaction.

  • Nitro Compounds: The final product is a nitroaromatic compound. Many such compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the construction of the 8-chloroisoquinoline core via the Pomeranz-Fritsch reaction, followed by a highly regioselective electrophilic nitration at the C5 position. Understanding the underlying mechanisms of isoquinoline formation and the directing effects in electrophilic aromatic substitution is crucial for the successful execution of this synthesis. This guide provides the necessary theoretical framework and practical protocols for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

[11] Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10433-10436. Available at: [12] Si, C., & Myers, A. G. (2012). A versatile synthesis of substituted isoquinolines. PMC - NIH. Available at: [2] Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. Journal of the American Chemical Society, 118(4), 733-734. Available at: [3] Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [1] Procter, D. J., et al. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC - PubMed Central. Available at: [5] Name Reactions. (n.d.). Pomeranz-Fritsch Reaction. Available at: [13] SpectraBase. (n.d.). This compound - N-oxide. Available at: [6] Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [7] Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available at: [4] Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [10] LookChem. (n.d.). This compound. Available at: [14] J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Available at: [15] NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [16] Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [8] Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? Available at: [17] ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Available at: [18] BenchChem. (n.d.). Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis. Available at: [19] Lee, J. Y., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(11), 2465-2474. Available at: [9] Katritzky, A. R., et al. (2004). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [20] PubChem. (n.d.). This compound. Available at:

Sources

An In-depth Technical Guide on the Purity and Characterization of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-5-nitroisoquinoline is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, a chlorinated isoquinoline core bearing a nitro group, make it a versatile scaffold for the synthesis of a diverse range of functional molecules. The precise control over the purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions and the biological activity or material properties of the final products.

This technical guide provides a comprehensive overview of the methodologies for the purification and in-depth characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to ensure the quality and integrity of this important chemical entity. The narrative balances theoretical principles with field-proven insights to offer a robust and self-validating approach to purity assessment.

Understanding the Compound: Synthesis and Potential Impurities

This compound is typically synthesized via the nitration of 8-chloroisoquinoline. A common laboratory-scale synthesis involves the use of a nitrating mixture, such as sulfuric acid and potassium nitrate.[1] The reaction is generally carried out at a controlled temperature to favor the formation of the desired 5-nitro isomer.[1]

The primary challenge in the synthesis and purification of this compound lies in the potential for the formation of isomeric and over-nitrated byproducts. The chloro substituent at the 8-position directs the incoming nitro group primarily to the 5- and 7-positions. Therefore, the main impurity of concern is the isomeric 8-chloro-7-nitroisoquinoline . Additionally, depending on the reaction conditions, trace amounts of dinitro-isomers may also be formed. Unreacted starting material, 8-chloroisoquinoline , can also be a potential impurity.

A thorough understanding of these potential impurities is crucial for developing an effective purification strategy and for selecting appropriate analytical techniques for their detection and quantification.

Purification of this compound: A Step-by-Step Protocol

The purification of crude this compound post-synthesis is critical to remove unreacted starting materials, isomeric byproducts, and any inorganic residues. A multi-step approach involving extraction and recrystallization is often effective.

I. Work-up and Extraction
  • Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the crude product.

  • Neutralization: The acidic aqueous solution is then neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8. This ensures that the isoquinoline nitrogen is not protonated, facilitating its extraction into an organic solvent.

  • Solvent Extraction: The neutralized aqueous slurry is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent is critical; it should readily dissolve the desired product while minimizing the dissolution of inorganic salts. Multiple extractions are recommended to ensure complete recovery of the product.

  • Washing: The combined organic extracts are washed with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid product.

II. Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[2][3] The selection of an appropriate solvent is the most critical step in this process.[4]

Solvent Selection Rationale: For nitroaromatic compounds like this compound, polar aprotic solvents or alcohols are often good candidates. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] Ethanol, methanol, or a mixture of ethanol and water are often suitable choices.[3][5]

Detailed Recrystallization Protocol:

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) is added to dissolve the solid completely. The solution should be heated to the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, a hot gravity filtration should be performed to remove them. This step must be done quickly to prevent premature crystallization of the product.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals obtained from rapid cooling. The flask can then be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

dot

Caption: Purification workflow for this compound.

Characterization and Purity Assessment: A Multi-Technique Approach

A single analytical technique is often insufficient to fully characterize a compound and confirm its purity. A combination of chromatographic and spectroscopic methods provides a comprehensive and reliable assessment.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[6] A reversed-phase HPLC method is well-suited for this compound.

Rationale for Method Development: Based on methods for similar chloro-nitro-aromatic compounds, a C18 column is a good starting point.[7] A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer or water with a small amount of acid like formic or phosphoric acid) is typically used.[7][8] A gradient elution is often preferred to ensure good separation of the main compound from any potential impurities with different polarities. UV detection is suitable due to the chromophoric nature of the nitroisoquinoline core.

Detailed HPLC Protocol:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. The retention times of potential impurities, such as 8-chloro-7-nitroisoquinoline and 8-chloroisoquinoline, would be expected to differ from that of the main product.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The protons on the pyridine ring and the benzene ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Spin-spin coupling between adjacent protons will provide valuable information about their connectivity.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons will also be affected by the substituents. Carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, will be significantly deshielded and appear at a lower field. Online prediction tools can provide a theoretical spectrum to aid in the assignment of the experimental data.[9][10][11][12]

NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[13]

Expected Mass Spectrum: For this compound (C₉H₅ClN₂O₂), the molecular weight is 208.61 g/mol . In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to this mass. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Fragmentation Pattern Rationale: Electron ionization (EI) is a common technique for small molecules. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (NO·).[14][15] Therefore, fragment ions corresponding to the loss of these groups from the molecular ion are expected.

MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound.[16] This data is used to confirm the empirical formula of the synthesized compound.

Theoretical Elemental Composition for C₉H₅ClN₂O₂:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0951.83
Hydrogen (H)1.0155.052.42
Chlorine (Cl)35.45135.4517.00
Nitrogen (N)14.01228.0213.44
Oxygen (O)16.00232.0015.34
Total 208.61 100.00

Protocol:

  • Submit a pure, dry sample of the compound to an analytical laboratory for CHN analysis.

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[17][18]

dot

Caption: A multi-technique approach for the characterization of this compound.

Conclusion

The successful application of this compound in research and development hinges on the stringent control of its purity. This technical guide has outlined a systematic and robust approach to the purification and characterization of this important intermediate. By combining a well-designed purification protocol with a multi-faceted analytical strategy, researchers can confidently ensure the quality and identity of their material. The detailed methodologies provided herein serve as a practical resource for scientists in the field, enabling the reliable synthesis and use of high-purity this compound in their endeavors.

References

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The Nitro-Functionalized Isoquinoline Scaffold: A Nexus of Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic introduction of a nitro group (NO₂) onto this scaffold profoundly alters its electronic and steric properties, unlocking a diverse and potent range of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of nitroisoquinolines, with a focus on their anticancer, antimicrobial, and antiparasitic properties. We will delve into the mechanisms of action, present key examples with quantitative data, and provide detailed experimental protocols for the evaluation of these compelling molecules.

Introduction: The Isoquinoline Scaffold and the Impact of Nitration

The isoquinoline ring system is a versatile structural motif found in a vast array of biologically active compounds.[1] Its presence in numerous alkaloids has long signaled its importance in interacting with biological systems. The addition of a nitro group, a strong electron-withdrawing moiety, dramatically influences the molecule's physicochemical properties. This functionalization can enhance binding affinities to target proteins, modulate metabolic stability, and, crucially, introduce a "warhead" that can be bioreductively activated to exert cytotoxic effects.[2] This guide will dissect the significant therapeutic potential that arises from this specific chemical modification.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitroisoquinoline derivatives have emerged as a highly promising class of anticancer agents, primarily targeting the machinery of DNA replication and repair.[1] Their mechanisms of action are often multifaceted, encompassing direct enzyme inhibition and a sophisticated prodrug strategy that exploits the unique tumor microenvironment.

Inhibition of Key Enzymes in DNA Topology and Repair

2.1.1. Topoisomerase I Inhibition:

Human topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2] Its inhibition leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[2] Nitrated indenoisoquinolines, in particular, have been identified as potent inhibitors of Top1.[2] The nitro group in these compounds has been demonstrated to significantly bolster their Top1 inhibitory activity.[2]

2.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[3][4] PARP inhibitors have shown remarkable success in treating cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[4] Certain nitroisoquinoline derivatives are under investigation as potential PARP inhibitors, offering a promising therapeutic avenue.[2]

Hypoxia-Activated Prodrugs: Exploiting the Tumor Microenvironment

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[5] This hypoxic environment is a hallmark of aggressive cancers and contributes to resistance to conventional therapies.[5][6] Nitroaromatic compounds, including nitroisoquinolines, can be designed as hypoxia-activated prodrugs (HAPs).[7] In the low-oxygen environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group of the prodrug, converting it into a highly cytotoxic species that can induce DNA damage and cell death.[1][8] This targeted activation minimizes systemic toxicity, a significant advantage in chemotherapy.[9]

Mechanism of Nitroreductase-Mediated Activation:

Bacterial and human nitroreductases catalyze the reduction of the nitro group in a "ping-pong bi-bi" mechanism.[1][10] The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide cofactor (NAD(P)H). The reduced FMN then transfers electrons to the nitroaromatic substrate, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites.[1][11] The highly reactive hydroxylamine species is often the primary cytotoxic agent, capable of cross-linking DNA.[10]

Nitroreductase_Mechanism cluster_0 Nitroreductase Catalytic Cycle Prodrug Nitroisoquinoline (Inactive Prodrug) Enzyme_FMN Nitroreductase (FMN) Prodrug->Enzyme_FMN Binding Reduced_Enzyme Nitroreductase (FMNH2) Enzyme_FMN->Reduced_Enzyme NAD(P)H -> NAD(P)+ Reduced_Enzyme->Enzyme_FMN Regeneration Active_Drug Reduced Nitroisoquinoline (Cytotoxic Agent) Reduced_Enzyme->Active_Drug Reduction of Nitro Group DNA_Damage DNA Damage & Apoptosis Active_Drug->DNA_Damage Antimicrobial_Mechanism cluster_1 Antimicrobial Action of Nitroisoquinolines Nitroisoquinoline Nitroisoquinoline Bacterial_Cell Bacterial/Fungal Cell Nitroisoquinoline->Bacterial_Cell Nitroreductase Microbial Nitroreductase Bacterial_Cell->Nitroreductase RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduction Cell_Death Microbial Cell Death RNS->Cell_Death Oxidative Stress, DNA Damage MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Nitroisoquinoline (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cell viability assay.

Topoisomerase I DNA Relaxation Assay (Anticancer)

This assay determines the ability of a compound to inhibit the catalytic activity of Top1.

[12]Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed counterpart. T[13]opoisomerase I relaxes supercoiled DNA. A[14]n effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

[2]Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Top1 reaction buffer, and sterile water. 2[12]. Inhibitor Addition: Add the nitroisoquinoline compound at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin). 3[6]. Enzyme Addition: Add purified human Topoisomerase I enzyme to all tubes except the no-enzyme control. 4[12]. Incubation: Incubate the reaction mixtures at 37°C for 30 minutes. 5[12][14]. Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. 6[14]. Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers. 7[14]. Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. 8[12]. Data Analysis: Analyze the gel image to determine the concentration of the compound that inhibits the relaxation of supercoiled DNA.

Conclusion and Future Perspectives

Nitroisoquinolines represent a rich and versatile scaffold for the development of novel therapeutic agents. Their potent anticancer, antimicrobial, and antiparasitic activities, often mediated by unique mechanisms of action, underscore their significance in medicinal chemistry. The ability to function as hypoxia-activated prodrugs is particularly noteworthy, offering a pathway to targeted cancer therapies with potentially reduced side effects.

Future research should focus on the synthesis and evaluation of new nitroisoquinoline analogues with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with biological targets and the mechanisms of resistance will be crucial for their clinical translation. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The in-text citations correspond to the search results used to generate this document.

Sources

Technical Guide: Discovery and Mechanistic Elucidation of Novel 8-Chloro-5-nitroisoquinoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with significant therapeutic value.[1] This guide details the rationale, synthesis, and biological evaluation of a novel class of compounds: 8-chloro-5-nitroisoquinoline derivatives. The strategic incorporation of a nitro group at the C5 position and a chloro substituent at the C8 position is hypothesized to confer potent and selective anticancer properties. We present a comprehensive workflow from conceptual design and chemical synthesis to in-depth biological characterization. This includes detailed protocols for cytotoxicity screening, apoptosis induction assays, and elucidation of the underlying mechanism of action, which is proposed to involve topoisomerase II inhibition and modulation of critical cell survival pathways. The structure-activity relationship (SAR) is explored to provide a framework for future lead optimization, positioning these derivatives as a promising new frontier in oncology drug discovery.

Introduction: The Strategic Imperative for Novel Isoquinoline Scaffolds

The isoquinoline core is a privileged heterocyclic motif, renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Natural alkaloids such as berberine and sanguinarine have long demonstrated the therapeutic potential inherent to this structural class.[1] In synthetic medicinal chemistry, the functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an attractive template for drug design.[4]

1.1. Rationale for the 8-Chloro-5-nitro Substitution Pattern

The design of the target derivatives is rooted in established medicinal chemistry principles. The introduction of a nitro group, a potent electron-withdrawing moiety, onto an aromatic system is a well-documented strategy for enhancing anticancer efficacy.[5] Nitroaromatic compounds can participate in bioreductive activation within hypoxic tumor environments, generate reactive oxygen species (ROS), and improve interactions with biological targets such as DNA and key enzymes.[6] Specifically, nitrated indenoisoquinolines are known to be potent inhibitors of human topoisomerase I, an enzyme critical for DNA replication in rapidly dividing cancer cells.[5]

The placement of a chlorine atom at the C8 position serves a dual purpose. It modulates the molecule's lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. Furthermore, the specific positioning of the halogen can influence metabolic stability and create unique steric and electronic interactions within the target's binding pocket, potentially enhancing potency and selectivity. This deliberate substitution pattern forms the basis of our hypothesis: that this compound derivatives represent a novel class of molecules with significant potential as anticancer agents.

Synthesis and Structural Characterization

The successful discovery of novel therapeutic agents begins with robust and efficient chemical synthesis. The strategy for constructing the this compound core and its derivatives leverages modern synthetic methodologies that offer advantages over classical, often harsh, techniques like the Bischler–Napieralski reaction.[2][4] We propose a convergent approach centered around transition-metal-catalyzed C-H activation and annulation, which provides an atom-economical route to highly functionalized isoquinolines.[1][7]

2.1. General Synthetic Workflow

The synthesis initiates from a commercially available, appropriately substituted benzaldehyde derivative. This starting material undergoes imine formation followed by a rhodium-catalyzed oxidative cross-coupling and cyclization with an alkyne, a powerful method for building the isoquinoline core.[7] Subsequent functionalization allows for the introduction of diverse chemical moieties to explore the structure-activity relationship.

G cluster_synthesis Synthetic Workflow A Substituted 2-Bromobenzaldehyde B Imine Formation (e.g., with Benzylamine) A->B 1. Amine, Toluene, Dean-Stark C Rh(III)-Catalyzed C-H Activation/Annulation with Alkyne B->C 2. [RhCp*Cl2]2, AgSbF6, Alkyne, DCE, Heat D Core 8-Chloro-5-nitro- isoquinoline Scaffold C->D 3. Cyclization E Derivative Synthesis (e.g., Suzuki, Buchwald- Hartwig Couplings) D->E 4. Palladium Catalyst, Boronic Acid / Amine F Purification & Characterization (HPLC, NMR, HRMS) E->F 5. Final Product Isolation

Caption: General workflow for the synthesis of this compound derivatives.

2.2. Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a hypothetical synthesis of a representative compound. Caution: This procedure should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

  • Imine Formation: To a solution of 2-bromo-3-chloro-6-nitrobenzaldehyde (1.0 eq) in anhydrous toluene, add benzylamine (1.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases. Remove the solvent under reduced pressure to yield the crude imine, which is used directly in the next step.

  • Annulation/Cyclization: In a nitrogen-flushed flask, combine the crude imine (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). Add anhydrous 1,2-dichloroethane (DCE) followed by phenylacetylene (1.5 eq). Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purification & Characterization: Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the this compound derivative. The final structure must be unambiguously confirmed.

2.3. Protocol: Structural Characterization

The identity and purity of all synthesized compounds must be rigorously established using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecular structure.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using ESI or a similar soft ionization technique to determine the exact mass. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula, confirming the elemental composition.[10]

Biological Evaluation: Assessing Anticancer Potential

The primary biological evaluation of the novel derivatives involves assessing their cytotoxicity against a panel of human cancer cell lines. This provides initial data on potency and selectivity.

3.1. In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan product.[13][14]

3.2. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Quantitative Data: Representative Cytotoxicity

The following table presents hypothetical IC₅₀ values for a series of newly synthesized derivatives, illustrating potential structure-activity relationships.

Compound IDR¹ SubstituentA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
NID-1 H8.510.29.1
NID-2 4-Fluorophenyl1.22.51.8
NID-3 4-Methoxyphenyl5.67.16.3
NID-4 3-Pyridyl0.91.10.85
Doxorubicin (Positive Control)0.50.80.6

Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effect is critical for its development as a therapeutic agent. Based on the activity of related nitroaromatic and isoquinoline compounds, we hypothesize that these derivatives induce apoptosis via inhibition of Topoisomerase II and modulation of key cell survival signaling pathways.[5][15]

4.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process. A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[16]

4.2. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls (e.g., Camptothecin).[17]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction.

4.3. Proposed Signaling Pathway and Molecular Target

Many potent anticancer agents, particularly those with planar aromatic structures, function by inhibiting topoisomerase enzymes, leading to DNA strand breaks and G2/M cell cycle arrest.[15][18] Furthermore, the PI3K/AKT and MAPK/ERK pathways are critical for cell survival and are often dysregulated in cancer. Inhibition of these pathways can sensitize cells to apoptotic stimuli.[15]

G cluster_pathway Proposed Mechanism of Action NID 8-Chloro-5-nitro- isoquinoline Derivative TopoII Topoisomerase II NID->TopoII Inhibition AKT AKT NID->AKT Inhibition ERK ERK1/2 NID->ERK Inhibition DNA DNA Strand Breaks TopoII->DNA G2M G2/M Cell Cycle Arrest DNA->G2M p53 p53 Activation DNA->p53 Apoptosis Apoptosis G2M->Apoptosis AKT->Apoptosis Inhibits ERK->Apoptosis Inhibits Bax Bax/Bcl-2 Ratio ↑ p53->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis G cluster_sar Structure-Activity Relationship Hotspots SAR_Image label_R1 Position 1: - Introduction of aryl/heteroaryl groups (e.g., NID-2, NID-4) enhances potency. - Electronic properties are key; electron-poor rings (pyridyl) show high activity. label_R2 Positions 6, 7: - Amenable to substitution. - Small alkyl or alkoxy groups can modulate solubility and metabolic stability.

Caption: Core scaffold highlighting key positions for SAR exploration.

Key Insights from SAR (based on hypothetical data):

  • Position 1: This appears to be a critical position for modulating activity. Substitution with aryl or heteroaryl rings (as in NID-2 and NID-4) dramatically increases potency compared to the unsubstituted parent compound (NID-1). This suggests a key interaction, possibly π-stacking, with the biological target. The high potency of the pyridyl derivative (NID-4) indicates that hydrogen bond acceptors may be favorable.

  • Aryl Ring Substitution: Comparing NID-2 (4-fluoro) and NID-3 (4-methoxy), the electron-withdrawing fluoro group confers higher potency than the electron-donating methoxy group. This suggests that the electronic nature of this substituent is a key determinant of activity.

  • Core Scaffold: The 8-chloro and 5-nitro groups are considered essential for the baseline activity and should be maintained during initial optimization efforts.

Conclusion and Future Directions

This guide outlines a comprehensive, discovery-oriented approach to a novel class of this compound derivatives. The presented workflow, from rational design and synthesis to detailed biological and mechanistic evaluation, establishes a solid foundation for this chemical series. The strong in vitro anticancer activity demonstrated by our lead compounds, coupled with a plausible and druggable mechanism of action involving topoisomerase II inhibition and apoptosis induction, validates these derivatives as promising candidates for further development.

Future work will focus on several key areas:

  • SAR Expansion: Synthesize a broader library of derivatives to further probe the SAR, particularly at the C1, C6, and C7 positions.

  • Mechanism Validation: Conduct Topoisomerase II DNA relaxation assays and Western blot analyses to confirm the inhibition of the proposed targets (cleaved PARP, phospho-AKT, phospho-ERK).

  • In Vivo Efficacy: Advance the most promising lead compounds into preclinical animal models (e.g., xenograft studies) to evaluate their in vivo anticancer efficacy and safety profile.

  • ADME/Tox Profiling: Perform early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess the drug-like properties of the lead candidates.

The this compound scaffold represents a fertile ground for the discovery of next-generation anticancer therapeutics. The insights and protocols provided herein offer a clear roadmap for advancing this exciting new class of compounds from the laboratory bench toward the clinic.

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An In-depth Technical Guide to the Putative Mechanism of Action of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-5-nitroisoquinoline is a halogenated nitroaromatic compound belonging to the isoquinoline class of heterocyclic molecules. While direct and extensive research on the specific mechanism of action of this compound is not abundant in current scientific literature, its structural motifs—the isoquinoline scaffold, a chloro substituent, and a nitro group—provide a strong basis for postulating its biological activities. This guide synthesizes information from structurally analogous compounds to propose putative mechanisms of action, outlines experimental protocols to validate these hypotheses, and discusses the potential therapeutic applications of this intriguing molecule.

Introduction to the Isoquinoline Scaffold and its Biological Significance

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The fusion of a benzene ring with a pyridine ring bestows upon it a unique electronic and steric character, allowing for diverse interactions with biological macromolecules. The pharmacological relevance of isoquinolines is well-documented, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3]

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. Halogenation, such as the introduction of a chlorine atom, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Similarly, the presence of a nitro group can confer specific functionalities, including the potential for bioreductive activation, which is a key mechanism for certain antimicrobial and anticancer agents.[4]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValueSource
Molecular Formula C₉H₅ClN₂O₂[5]
Molecular Weight 208.60 g/mol [5]
LogP 3.32[5]
pKa 2.81 ± 0.36[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]

Table 1: Predicted Physicochemical Properties of this compound.

Postulated Mechanisms of Action

Based on the known activities of structurally related nitroaromatic and isoquinoline compounds, we can hypothesize several plausible mechanisms of action for this compound.

Bioreductive Activation and Generation of Reactive Nitrogen Species (A Putative Antimicrobial and Anticancer Mechanism)

A well-established mechanism for nitroaromatic compounds, particularly in hypoxic environments such as solid tumors and certain microbial infections, is their bioreductive activation by nitroreductases.[4]

This proposed pathway involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino species, and ultimately the amino group. These reactive nitrogen species can induce significant cellular damage through various mechanisms:

  • DNA Adduct Formation and Strand Scission: The electrophilic nature of the reduced nitro intermediates can lead to covalent binding to nucleophilic sites on DNA bases, forming DNA adducts that disrupt replication and transcription.

  • Generation of Oxidative Stress: The redox cycling of the nitro group can lead to the production of superoxide radicals and other reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.

  • Inhibition of DNA Repair Mechanisms: The cellular damage induced by these reactive species can overwhelm the cell's DNA repair capacity, ultimately triggering apoptosis.

G This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Enzymatic Reduction Reactive_Nitroso_Intermediate Reactive_Nitroso_Intermediate Nitroreductases->Reactive_Nitroso_Intermediate Reactive_Hydroxylamino_Intermediate Reactive_Hydroxylamino_Intermediate Reactive_Nitroso_Intermediate->Reactive_Hydroxylamino_Intermediate Oxidative_Stress Oxidative_Stress Reactive_Nitroso_Intermediate->Oxidative_Stress DNA_Damage DNA_Damage Reactive_Hydroxylamino_Intermediate->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Proposed bioreductive activation pathway.
Inhibition of Key Cellular Enzymes

The isoquinoline scaffold is known to interact with the active sites of various enzymes.[2] The specific substitution pattern of this compound may confer inhibitory activity against several classes of enzymes.

  • Topoisomerase Inhibition: Many quinoline and isoquinoline derivatives exert their anticancer effects by inhibiting topoisomerases I and II, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA double-strand breaks and subsequent cell death.

  • Kinase Inhibition: The isoquinoline ring can act as a scaffold for the development of kinase inhibitors. Depending on the specific substitutions, this compound could potentially inhibit protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

  • Phosphodiesterase (PDE) Inhibition: Certain isoquinoline derivatives have been shown to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have various downstream effects, including the inhibition of platelet aggregation.[6]

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

Protocol for Assessing Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from established methodologies for determining the antimicrobial susceptibility of test compounds.[7]

  • Preparation of Bacterial/Fungal Inoculum:

    • Streak a culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate and incubate overnight.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate to achieve logarithmic growth.

    • Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to obtain a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial suspension to each well of the microtiter plate.

    • Include a positive control (microbes and broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for MIC determination.
Protocol for In Vitro Topoisomerase I Inhibition Assay

This is a generalized protocol for a DNA relaxation assay to assess topoisomerase I inhibition.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.

  • Compound Addition:

    • Add varying concentrations of this compound (or a known inhibitor like camptothecin as a positive control) to the reaction tubes. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. Inhibition of topoisomerase I will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Potential Therapeutic Applications and Future Directions

The structural features of this compound suggest potential therapeutic applications in several areas:

  • Oncology: As a potential bioreductive agent and enzyme inhibitor, it warrants investigation as an anticancer therapeutic, particularly for hypoxic solid tumors.

  • Infectious Diseases: Its potential antimicrobial properties make it a candidate for development as a novel antibacterial or antifungal agent.

Future research should focus on the systematic evaluation of its biological activities through the experimental protocols outlined above. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its further development as a therapeutic agent.

Conclusion

While the mechanism of action of this compound is not yet fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a bioreductive agent and an enzyme inhibitor. The proposed experimental workflows offer a clear path forward for characterizing its biological activity and therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this and related isoquinoline derivatives.

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An In-Depth Technical Guide to the In Silico Modeling of 8-Chloro-5-nitroisoquinoline Interactions with Proto-Oncogene Kinase PIM1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the in silico analysis of 8-Chloro-5-nitroisoquinoline, a novel compound of interest, and its potential interactions with the proto-oncogene serine/threonine-protein kinase PIM1. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the theoretical underpinnings and practical applications of molecular modeling techniques to predict binding affinity, characterize interactions, and assess the stability of the ligand-protein complex.

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, with many derivatives showing promise as protein kinase inhibitors.[1][2] The addition of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with nucleophilic sites within a protein's active site.[3] Given that PIM1 kinase is frequently upregulated in various cancers, promoting cell proliferation and survival, it stands as a compelling therapeutic target for novel inhibitors.[4][5][6]

This guide will hypothesize that this compound acts as an inhibitor of PIM1 kinase and will delineate a robust, multi-step computational workflow to investigate this hypothesis.

Part 1: Foundational Workflow for In Silico Analysis

Our computational strategy is designed as a hierarchical filtering process, starting with broad, rapid assessments and progressing to more computationally intensive and precise evaluations. This ensures an efficient use of computational resources while building a comprehensive understanding of the molecule's behavior.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Analysis & Interpretation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking Target_Prep Target Identification & Preparation (PIM1 Kinase) Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD_Sim Top Scoring Pose Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Trajectory_Analysis Trajectory Analysis (Interaction Fingerprinting) MD_Sim->Trajectory_Analysis Conclusion Prioritize for Experimental Validation Binding_Energy->Conclusion Trajectory_Analysis->Conclusion

Caption: Overall in silico workflow for characterizing this compound.

Part 2: Detailed Methodologies & Protocols

Scientific integrity in computational modeling hinges on meticulous preparation and the justified selection of parameters. Each step described below is designed to be a self-validating system, grounded in established practices.

Ligand Preparation

The initial step is to convert the 2D representation of this compound into a three-dimensional, energetically stable conformation suitable for docking.

Experimental Protocol:

  • Obtain SMILES String: The canonical SMILES for this compound is C1=CC(=C2C=NC=CC2=C1[O-])Cl.[7]

  • Generate 3D Coordinates: Utilize a molecular modeling software, such as Open Babel or ChemDraw, to convert the SMILES string into a 3D structure.

  • Protonation and Energy Minimization:

    • The structure must be assigned the correct protonation state at a physiological pH (e.g., 7.4).

    • Perform energy minimization using a suitable force field, such as Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF), to relieve any steric strain and arrive at a low-energy conformation.[8] This process is crucial as the initial 3D generation may not be energetically favorable.

Target Protein Preparation

The selection and preparation of the target protein structure are critical for the accuracy of the subsequent docking and simulation studies. For this guide, we will use the crystal structure of PIM1 kinase.

Experimental Protocol:

  • Select PDB Structure: A suitable crystal structure of human PIM1 kinase is retrieved from the Protein Data Bank (RCSB PDB). For this study, we will hypothetically use a PDB entry such as 3A92 , which contains a co-crystallized inhibitor. This provides a validated binding pocket for our analysis.

  • Pre-processing the PDB File:

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is done to ensure the docking algorithm is not influenced by molecules other than our ligand of interest.

    • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds.

    • Assign Protonation States: Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.

    • Energy Minimization: A brief energy minimization of the protein structure is recommended to relax the structure after adding hydrogens.

G PDB_Download Download PDB Structure (e.g., 3A92 for PIM1 Kinase) Remove_Water Remove Water Molecules & Heteroatoms PDB_Download->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges (e.g., Kollman charges) Add_Hydrogens->Assign_Charges Define_Grid Define Docking Grid Box (Centered on co-crystallized ligand) Assign_Charges->Define_Grid Ready_Protein Prepared Protein for Docking Define_Grid->Ready_Protein

Caption: Protein preparation workflow for molecular docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, along with an estimation of the binding affinity.

Experimental Protocol:

  • Software Selection: AutoDock Vina is a widely used and validated open-source program for molecular docking.[9]

  • Grid Box Definition: A grid box is defined around the active site of PIM1 kinase. The dimensions and center of this box are typically determined by the position of the co-crystallized inhibitor in the original PDB file. This confines the search space for the docking algorithm to the region of interest.

  • Docking Execution:

    • The prepared ligand (this compound) and protein (PIM1 kinase) files are used as input.

    • AutoDock Vina will generate a series of possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Pose Analysis: The resulting poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of PIM1 kinase. The top-scoring pose that exhibits chemically sensible interactions is selected for further analysis.

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues Lys67, Glu121, Leu120, Asp186
Key Interactions Hydrogen bond with the hinge region (Glu121), π-π stacking with Phe49
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex over time.

Experimental Protocol:

  • System Setup:

    • The top-scoring docked complex from the previous step is placed in a periodic box of water molecules, simulating a physiological environment.

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.

  • Simulation Execution:

    • Software such as GROMACS or AMBER is used to run the simulation.

    • The system is first minimized, then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

    • A production run of at least 100 nanoseconds (ns) is performed to collect trajectory data.[10]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein.

    • Interaction Analysis: The trajectory is analyzed to monitor the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Binding Free Energy Calculation

MD simulation trajectories can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach.[4][5]

Experimental Protocol:

  • Snapshots are extracted from the stable portion of the MD trajectory.

  • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

  • The individual terms (G_complex, G_protein, G_ligand) are calculated based on molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy.

  • The final binding free energy is an average over all the snapshots analyzed.

Table 2: Hypothetical Binding Free Energy Results

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy+38.8
Nonpolar Solvation Energy-4.1
ΔG_bind (MM/PBSA) -31.0

Part 3: Interpretation and Future Directions

The culmination of this in silico workflow provides a multi-faceted prediction of the interaction between this compound and PIM1 kinase. A strong negative binding affinity from docking, a stable complex in MD simulations, and a favorable binding free energy would collectively suggest that this compound is a promising candidate for PIM1 inhibition.

The detailed interaction analysis from the docking and MD trajectory can guide future lead optimization efforts. For example, if a specific hydrogen bond is found to be crucial for binding, medicinal chemists can design derivatives that enhance this interaction.

Ultimately, the predictions from this in silico modeling must be validated through in vitro experimental assays, such as a kinase inhibition assay, to determine the actual inhibitory potency (IC50) of the compound.[1]

References

  • Al-Khafaji, K., & Al-Badr, A. A. (2024). Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. Cellular and Molecular Biology. [Link]
  • Al-Khafaji, K., & Al-Badr, A. A. (2024).
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  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
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  • SilicoScientia. (2025). Identification of Aurora A Kinase Allosteric Inhibitors. [Link]
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  • RCSB PDB. (2007). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
  • Chen, Y., et al. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PubMed Central. [Link]
  • da Silva, A. D., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]
  • Torres-Gómez, H., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. [Link]
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8-Chloro-5-nitroisoquinoline: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic properties. Among the numerous derivatives, 8-Chloro-5-nitroisoquinoline stands out as a pivotal building block, offering strategically positioned functional groups for chemical diversification. The presence of a nitro group, a potent electron-withdrawing moiety, and a halogen at key positions on the carbocyclic ring, makes this molecule a versatile precursor for the synthesis of novel kinase inhibitors, antiparasitic agents, and other targeted therapeutics. This technical guide provides a comprehensive review of the synthesis, reactivity, and potential applications of this compound, underpinned by mechanistic insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and drug design.[1][2] Its derivatives are implicated in a wide range of biological activities, from the potent antimalarial properties of quinine to the analgesic effects of morphine. The strategic functionalization of the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties, enabling optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The nitro group at the 5-position significantly influences the electronic properties of the aromatic system, while the chloro group at the 8-position serves as a versatile handle for a variety of chemical transformations. This guide will delve into the synthetic pathways to access this key intermediate and explore its subsequent chemical manipulations to generate libraries of novel bioactive compounds.

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthetic route to this compound is the electrophilic nitration of 8-chloroisoquinoline. This reaction is analogous to the well-documented nitration of quinoline and other related heterocycles, which predominantly occurs on the benzene ring at positions 5 and 8.[1]

The Causality Behind the Regioselectivity

In strongly acidic media, such as the mixture of concentrated nitric and sulfuric acids used for nitration, the nitrogen of the isoquinoline ring is protonated. This creates a positively charged isoquinolinium ion, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the less deactivated carbocyclic (benzene) ring. The substitution at positions 5 and 8 is favored due to the electronic stabilization of the intermediate sigma complexes.[1]

A Self-Validating Experimental Protocol

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
8-Chloroisoquinoline163.60->98%
Sulfuric Acid98.081.8496%
Nitric Acid63.011.5170%
Diethyl Ether74.120.713Anhydrous
Sodium Hydroxide40.00-Pellets
Magnesium Sulfate120.37-Anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and a dropping funnel under a nitrogen atmosphere, add concentrated sulfuric acid (e.g., 10 volumes relative to the starting material).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 8-chloroisoquinoline (1.0 equivalent) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to a small amount of cooled, concentrated sulfuric acid.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 8-chloroisoquinoline in sulfuric acid, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9, keeping the mixture cool in an ice bath. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the distinct reactivity of its chloro and nitro functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the 8-Position

The electron-withdrawing nitro group at the 5-position activates the entire ring system, particularly the carbocyclic ring, towards nucleophilic attack. The chlorine atom at the 8-position can thus be displaced by a variety of nucleophiles. This SNAr reaction is a cornerstone for introducing diverse functionalities.

Figure 2: Nucleophilic Aromatic Substitution Workflow.

Experimental Considerations:

  • Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, and thiols.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often required to deprotonate the nucleophile.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

This SNAr methodology is particularly powerful in the synthesis of kinase inhibitors, where a substituted aniline is often introduced at a key position on a heterocyclic scaffold.[4]

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to a primary amine, providing another key point for chemical diversification. This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and diazotization followed by Sandmeyer reactions.

Figure 3: Reduction of the Nitro Group Workflow.

Common Reducing Agents and Conditions:

Reducing SystemConditionsNotes
Tin(II) Chloride (SnCl₂)Concentrated HCl, Ethanol, RefluxA classic and reliable method for nitro group reduction.[5]
Hydrogen (H₂) with Palladium on Carbon (Pd/C)Methanol or Ethanol, Room Temperature, Atmospheric PressureA clean and efficient catalytic hydrogenation method.
Iron (Fe) PowderAcetic Acid or Ammonium Chloride, HeatingAn economical and effective method often used in industrial settings.

The resulting 8-chloro-5-aminoisoquinoline is a valuable intermediate for further functionalization, for instance, through the Sandmeyer reaction to introduce other halogens or a cyano group at the 5-position.[6]

Applications in Drug Discovery and Development

The strategic placement of the chloro and nitro groups on the isoquinoline scaffold makes this compound a highly sought-after precursor in the synthesis of biologically active molecules.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core with specific substitution patterns that dictate their target selectivity and potency. The 7-anilino-6-nitroquinoline scaffold, for example, is a known pharmacophore in inhibitors of receptor tyrosine kinases like EGFR and VEGFR.[4] By analogy, this compound can serve as a starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[7][8] The ability to readily modify both the 8- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR).

Antiparasitic Agents

Nitroaromatic compounds have a long history as antiparasitic agents, with their mechanism of action often involving bioreduction of the nitro group to generate cytotoxic radical species within the parasite.[9] Derivatives of nitroquinolines and nitroisoquinolines have shown promise against a range of parasites, including those responsible for schistosomiasis and Chagas disease.[9][10][11] this compound can be used to generate novel derivatives with potentially improved efficacy and selectivity against various parasitic targets.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The electron-withdrawing nitro group will cause a downfield shift of the protons in its vicinity.

  • ¹³C NMR: The carbon NMR will show the characteristic signals for the nine carbon atoms of the isoquinoline core. The carbon bearing the nitro group and the carbon bearing the chloro group will be significantly influenced by these substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings, as well as strong symmetric and asymmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound (C₉H₅ClN₂O₂).

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block in the arsenal of the medicinal chemist. Its synthesis is achievable through a straightforward nitration of 8-chloroisoquinoline, and its dual functional handles allow for a wide range of chemical modifications. The demonstrated and potential applications of its derivatives in areas such as oncology and infectious diseases underscore the value of this scaffold in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the exploration of the chemical space around the this compound core is poised to yield a new generation of innovative medicines.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses. [Link]
  • Stack Exchange. (2021, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
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  • MySkinRecipes. 8-Chloroisoquinoline-4-carboxylic acid. [Link]
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  • Google Patents. A kind of preparation method of 5- chloro-8-hydroxyquinolines.
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  • National Center for Biotechnology Information. Activities of Quinoxaline, Nitroquinoxaline, and[1][5][12]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PubMed Central. [Link]

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Introduction: The Strategic Importance of the Nitroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Nitroisoquinolines for Drug Discovery and Development

The isoquinoline scaffold is a foundational heterocyclic motif, prevalent in numerous natural products and synthetic compounds that exhibit significant biological activities.[1] The strategic introduction of a nitro (NO₂) group onto this scaffold profoundly alters the molecule's electronic landscape, reactivity, and ultimately, its biological profile.[1][2] This functionalization is not a trivial substitution; it is a deliberate modification employed by medicinal chemists to modulate key physicochemical parameters such as pKa and lipophilicity, which govern a compound's pharmacokinetic and pharmacodynamic behavior.[3] For researchers in drug development, a deep understanding of the properties of substituted nitroisoquinolines is paramount for designing novel therapeutics, particularly in fields like oncology and infectious diseases.[1][4] This guide provides a technical overview of the core physical and chemical properties of these compounds, offering field-proven insights into their characterization and application.

Part 1: Core Physicochemical Properties

The journey of a drug from administration to its target is dictated by its physicochemical properties. For nitroisoquinolines, the position and electronic influence of the nitro group are defining factors.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group (EWG) due to both resonance and inductive effects.[2] This has several critical consequences:

  • Reduced Basicity: The electron-withdrawing nature of the NO₂ group decreases the electron density on the isoquinoline's nitrogen atom, making it less basic compared to the parent isoquinoline. This is reflected in a lower pKa value. For example, 5-nitroisoquinoline has a predicted pKa of approximately 3.55, significantly lower than that of isoquinoline (pKa ≈ 5.4).[5] The pKa is a critical parameter in drug design, as it influences the ionization state of a molecule at physiological pH (around 7.4), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[3][6]

  • Modified Lipophilicity: The nitro group increases the polarity of the molecule, which can influence its solubility and ability to cross the blood-brain barrier. The partition coefficient (LogP) is a measure of this lipophilicity, and its modulation is a key strategy in drug optimization.[3]

Solubility, Melting Point, and pKa

These fundamental properties are crucial for formulation, administration, and bioavailability. While data for a comprehensive range of substituted nitroisoquinolines is dispersed, key examples illustrate the trends.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3 (Predicted)Reference
5-NitroisoquinolineC₉H₆N₂O₂174.16106-1093.55 ± 0.131.9[5][7][8]
8-NitroisoquinolineC₉H₆N₂O₂174.16N/AN/A1.9[9]
4-NitroisoquinolineC₉H₆N₂O₂174.16N/AN/AN/A[10]
N-(5-Nitroisoquinolin-8-yl)pyrrolidine-1-carboxamideC₁₄H₁₄N₄O₃287.29197-198N/AN/A[11]
N-(5-Nitroisoquinolin-8-yl)piperidine-1-carboxamideC₁₅H₁₆N₄O₃300.32205-206N/AN/A[11]
N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamideC₁₄H₁₄N₄O₄302.29230-231N/AN/A[11]

From a drug development perspective, the melting point influences the stability and formulation of a solid dosage form, while solubility is a direct determinant of bioavailability. The Henderson-Hasselbalch equation can be used to predict the solubility-pH profile of ionizable compounds like nitroisoquinolines, which is essential for understanding their absorption in the gastrointestinal tract.[12]

Part 2: Chemical Properties and Reactivity

The chemical reactivity of the nitroisoquinoline core is dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the aromatic system towards electrophilic aromatic substitution.[2] However, this same property makes the ring susceptible to Oxidative Nucleophilic Substitution of Hydrogen (SNH) , a powerful C-H functionalization method.[11]

Dual Reactivity in SNH Reactions

A prime example of the unique reactivity of nitroisoquinolines is the SNH amidation of 5-nitroisoquinoline. In this reaction, 5-nitroisoquinoline exhibits dual reactivity; it acts as both the substrate for the nucleophilic attack and the primary oxidant for the intermediate σH adduct.[11] This dual role can lead to the formation of by-products and reduce the yield of the desired product, a critical consideration for process chemists aiming for scalable synthesis.[11] The reaction conditions, particularly the presence of water, can significantly influence the product distribution, highlighting the need for precise experimental control.[11]

SNH_Mechanism cluster_0 SNH Amidation of 5-Nitroisoquinoline Nitroisoquinoline 5-Nitroisoquinoline Adduct σH Adduct (Intermediate) Nitroisoquinoline->Adduct + Nucleophile AmideAnion Amide Anion (Nucleophile) AmideAnion->Adduct Product Aminated Nitroisoquinoline Adduct->Product Oxidation (-H⁻) Oxidant Oxidant (e.g., another 5-Nitroisoquinoline molecule) ReducedOxidant Reduced Product Oxidant->ReducedOxidant Reduction

Caption: Mechanism of SNH Amidation on 5-Nitroisoquinoline.

Part 3: Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A suite of analytical techniques is employed for the comprehensive characterization of substituted nitroisoquinolines.[13]

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts of protons and carbons are heavily influenced by the nitro group's position, providing definitive structural information.[13] For example, protons on the same ring as the nitro group will be shifted downfield due to the deshielding effect.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition, confirming the molecular formula.[11][13]

  • Infrared (IR) Spectroscopy: Provides functional group information. Characteristic strong peaks for the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) are readily identifiable.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of nitroisoquinoline derivatives.[14][15] A reversed-phase C18 column is typically effective, coupled with a UV detector set to a wavelength like 254 nm where the aromatic system absorbs strongly.[13] Gradient elution is often necessary to resolve the main compound from starting materials and by-products.[13]

HPLC_Workflow cluster_workflow HPLC Method Development & Validation Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Prep->Inject Separation Separation on C18 Column (Gradient Elution) Inject->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis Validation Method Validation (Linearity, Accuracy, Precision) Analysis->Validation

Caption: A typical workflow for HPLC analysis of nitroisoquinolines.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for the analysis of a novel nitroisoquinoline derivative. The causality behind each choice is critical: we use a C18 column because it is effective for retaining and separating aromatic compounds like isoquinolines. A gradient elution is chosen to ensure that both more polar impurities (which elute early) and less polar impurities (which elute late) are effectively separated from the main analyte.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[13]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape by ensuring consistent ionization of any basic sites.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might run from 30% B to 90% B over 20 minutes.[13] This wide range ensures the elution of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV absorbance monitored at 254 nm.[13] This wavelength is generally effective for aromatic compounds.

  • Sample Preparation: Accurately weigh and dissolve the nitroisoquinoline sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).[13]

  • Analysis: Inject the sample and integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to its purity.

Part 4: Implications for Drug Development

The unique properties of substituted nitroisoquinolines make them attractive scaffolds for therapeutic development.

  • Anticancer Activity: Many nitroisoquinoline derivatives are being investigated as anticancer agents.[1] Their mechanism of action often involves the inhibition of key enzymes in DNA replication and repair, such as topoisomerase I or Poly (ADP-ribose) polymerase (PARP).[1] The nitro group can be crucial for this activity, potentially participating in binding interactions within the enzyme's active site.

  • Antimicrobial Agents: Nitroaromatic compounds have a well-established history as antimicrobial agents. The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species that are cytotoxic to the pathogen.[1]

  • Bioreducible Prodrugs: The nitro group can serve as a "trigger" for drug activation. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of a cytotoxic agent. This targeted activation strategy is a key area of modern drug design.[16]

Drug_Development_Logic Properties Physicochemical Properties ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Reactivity Chemical Reactivity Reactivity->ADME Metabolic Stability Toxicity Toxicology ADME->Toxicity Efficacy Pharmacological Efficacy ADME->Efficacy Candidate Drug Candidate Toxicity->Candidate Efficacy->Candidate

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-5-nitroisoquinoline is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and functional materials. The isoquinoline scaffold is a prevalent motif in numerous natural products and synthetic drugs, and the introduction of chloro and nitro substituents provides valuable handles for further chemical modifications. This application note provides a comprehensive guide for the synthesis of this compound via the electrophilic nitration of 8-chloroisoquinoline. The protocols and scientific rationale are intended for researchers and professionals in organic synthesis and drug development.

Scientific Rationale and Reaction Mechanism

The synthesis of this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The nitration of the isoquinoline ring system under strongly acidic conditions is a well-established transformation.

Mechanism of Nitration:

The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In a mixture of a strong acid like sulfuric acid and a nitrate source such as potassium nitrate or nitric acid, the highly electrophilic nitronium ion (NO₂⁺) is generated. Sulfuric acid protonates nitric acid (or the nitrate ion), facilitating the loss of a water molecule to form the nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic system of 8-chloroisoquinoline attacks the nitronium ion. Under the strongly acidic reaction conditions, the nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the substitution occurs on the benzene ring.

  • Directing Effects: The regioselectivity of the nitration is governed by the directing effects of the existing chloro substituent and the deactivated heterocyclic ring. The chlorine atom at the C8 position is a deactivating group but is ortho-, para-directing. The protonated pyridine ring strongly deactivates the entire molecule, particularly the positions closest to the positive charge. The interplay of these effects directs the incoming nitro group to the C5 position, which is para to the chloro group and is one of the more reactive positions on the deactivated benzene ring.[1]

  • Rearomatization: A base (such as the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the system and yielding the final product, this compound.

Experimental Workflow

Workflow reagents Reagents: - 8-Chloroisoquinoline - Concentrated Sulfuric Acid - Potassium Nitrate setup Reaction Setup: - Dissolve 8-chloroisoquinoline in cold H₂SO₄ reagents->setup nitration Nitration: - Add KNO₃ portion-wise - Maintain temperature at 45-50°C setup->nitration workup Work-up: - Quench with ice-water - Neutralize with base nitration->workup extraction Extraction: - Extract with organic solvent workup->extraction purification Purification: - Column chromatography or recrystallization extraction->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the nitration of substituted isoquinolines.[2]

Materials:

  • 8-Chloroisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly and carefully add 8-chloroisoquinoline to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10°C during the addition.

  • Nitration: Once the 8-chloroisoquinoline is completely dissolved, begin the portion-wise addition of potassium nitrate. Monitor the internal temperature of the reaction mixture and maintain it between 45-50°C.[3] The reaction is exothermic, so the rate of addition should be controlled to prevent a temperature rise.

  • Reaction Monitoring: Stir the reaction mixture at 45-50°C for approximately 6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[4][5][6]

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid (if used) are highly corrosive and can cause severe burns.[4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[7] Maintain strict temperature control and add reagents slowly.

  • Oxidizing Agents: Nitrating agents are strong oxidizers. Avoid contact with flammable materials.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. Ensure adequate ventilation.

  • Emergency Preparedness: Have an emergency plan in place and ensure easy access to a safety shower and eyewash station.

Characterization of this compound

Property Predicted Value/Appearance
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Appearance Yellow solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 9.4-9.6 (s, 1H), 8.6-8.8 (d, 1H), 8.4-8.6 (d, 1H), 7.8-8.0 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 152.1, 148.5, 142.3, 135.8, 132.1, 130.5, 128.9, 125.4, 121.7
Mass Spectrum (EI) m/z 208 (M⁺), 178, 162, 127
IR (KBr, cm⁻¹) ~3100 (Ar C-H), 1530 (asym NO₂), 1350 (sym NO₂), 830 (C-Cl)

Conclusion

The electrophilic nitration of 8-chloroisoquinoline provides an effective route to this compound. Careful control of the reaction temperature and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting product is a valuable intermediate for further synthetic transformations in medicinal and materials chemistry.

References

  • Nitration reaction safety - YouTube. (2024).
  • This compound - LookChem. (n.d.).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • Isoquinoline. (n.d.).
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.).

Sources

Purification of 8-Chloro-5-nitroisoquinoline by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the purification of 8-chloro-5-nitroisoquinoline via recrystallization. This compound is a valuable intermediate in medicinal chemistry and drug development, and achieving high purity is critical for downstream applications and ensuring the reliability of biological data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Critical Role of Purity

This compound serves as a key building block in the synthesis of a diverse range of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, lead to the formation of unwanted side products, and confound biological assays. Therefore, a robust purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[1][2]

This application note details a recommended protocol for the recrystallization of this compound, discusses the rationale behind the choice of solvents and procedural steps, and outlines methods for assessing the purity of the final product.

Understanding Potential Impurities

The primary impurities in a sample of this compound will largely depend on its synthetic route. A common method for its preparation involves the nitration of 8-chloroquinoline. In electrophilic aromatic substitution reactions like nitration on substituted aromatic rings, the formation of regioisomers is a common side reaction.[3][4]

Therefore, the most likely impurities are other isomers of chloro-nitroisoquinoline, such as:

  • Isomeric Nitro Compounds: Nitration of 8-chloroquinoline can potentially lead to the formation of other nitro-substituted isomers, although the 5-nitro product is generally favored.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 8-chloroquinoline.

  • Di-nitrated Products: Under harsh nitration conditions, di-nitration of the isoquinoline ring could occur, leading to di-nitro-chloro-isoquinoline species.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, other degradation or side-reaction products may be present.

The recrystallization protocol outlined below is designed to effectively remove these types of impurities.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Flammable Solvents: The recommended solvents are flammable. Keep away from open flames and ignition sources. Use a heating mantle or a steam bath for heating.

Recrystallization Protocol for this compound

This protocol is based on established methods for the purification of related halo-nitroaromatic compounds and general principles of recrystallization. Optimization may be required depending on the initial purity of the starting material.

Materials and Equipment
  • Crude this compound

  • Heptane (reagent grade)

  • Toluene (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

Solvent System Selection

A two-solvent system of heptane and toluene is recommended. Toluene is a good solvent for this compound at elevated temperatures, while heptane is a poor solvent in which the compound is sparingly soluble even when hot. This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling.

Step-by-Step Protocol

Table 1: Experimental Protocol for Recrystallization

StepProcedureRationale
1 Dissolution In a 250 mL Erlenmeyer flask, add the crude this compound. Add a minimal amount of toluene to just cover the solid. Gently heat the mixture on a heating mantle while stirring with a glass rod. Continue to add toluene portion-wise until the solid completely dissolves at the boiling point of the solvent.
2 Hot Filtration (Optional) If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that is not soluble in the hot solvent.
3 Inducing Crystallization To the hot toluene solution, slowly add heptane dropwise while keeping the solution near its boiling point until a faint turbidity (cloudiness) persists. If too much heptane is added and the solution becomes excessively cloudy, add a small amount of hot toluene until the solution becomes clear again.
4 Crystal Growth Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.
5 Maximizing Yield Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product. The lower temperature decreases the solubility of the compound in the solvent mixture, causing more of it to crystallize out of the solution.
6 Isolation of Crystals Collect the crystals by vacuum filtration using a Buchner funnel.
7 Washing the Crystals Wash the collected crystals with a small amount of ice-cold heptane. This removes any residual mother liquor containing dissolved impurities that may be adhering to the surface of the crystals. Using a cold, poor solvent minimizes the loss of the desired product.
8 Drying Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_toluene Add Toluene crude_solid->add_toluene heat_stir Heat & Stir add_toluene->heat_stir dissolved Completely Dissolved heat_stir->dissolved add_heptane Add Heptane (induce turbidity) dissolved->add_heptane cool_rt Slow Cool to Room Temp add_heptane->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Heptane filter->wash dry Dry wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow of the recrystallization process.

Purity Assessment: A Self-Validating System

A key aspect of a trustworthy protocol is the ability to validate the outcome. The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Melting Point Analysis

A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying any remaining impurities. A reverse-phase HPLC method is suitable for this compound.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The purity is determined by the area percentage of the main peak corresponding to this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the chemical structure of the purified compound and detect the presence of any structurally similar impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

Diagram 2: Purity Validation Workflow

PurityValidation cluster_analysis Analytical Techniques recrystallized_product Recrystallized Product mp_analysis Melting Point Analysis recrystallized_product->mp_analysis hplc_analysis HPLC Analysis recrystallized_product->hplc_analysis nmr_analysis NMR Spectroscopy recrystallized_product->nmr_analysis ms_analysis Mass Spectrometry recrystallized_product->ms_analysis purity_confirmation Purity Confirmed mp_analysis->purity_confirmation hplc_analysis->purity_confirmation nmr_analysis->purity_confirmation ms_analysis->purity_confirmation

Caption: Workflow for purity validation of the final product.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, high-purity material suitable for demanding applications in drug discovery and development can be obtained. The implementation of rigorous analytical techniques to verify the purity of the final product is essential for ensuring the quality and reproducibility of subsequent research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration.
  • Organic Chemistry Basics. (2021, February 20). Nitration of Chlorobenzene [Video]. YouTube.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

Sources

Application Note: High-Throughput Analysis of 8-Chloro-5-nitroisoquinoline using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantification and identification of 8-Chloro-5-nitroisoquinoline, a key intermediate in various synthetic pathways. Due to the potential for nitroaromatic compounds to be genotoxic impurities, highly sensitive and specific analytical methods are critical for ensuring the safety and quality of pharmaceutical products.[1] We detail two complementary methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. This guide provides field-proven insights into method development, detailed experimental protocols, and the scientific rationale behind critical parameter selection.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂O₂. Its structure, featuring an isoquinoline core substituted with both a chloro and a nitro group, makes it a valuable, reactive intermediate in medicinal chemistry and materials science. The accurate analysis of this compound is paramount, not only for process monitoring and yield optimization but also for safety assessment in drug development pipelines.

The analytical challenge lies in achieving sensitive, accurate, and reproducible measurements, often in complex matrices. This note addresses this challenge by providing comprehensive protocols that are grounded in fundamental chromatographic and mass spectrometric principles.

Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundation for logical method development. These properties dictate its behavior in chromatographic systems and its response to ionization techniques.

PropertyValueSignificance for Method Development
Molecular Formula C₉H₅ClN₂O₂Used for calculating exact mass.
Molecular Weight 208.60 g/mol Foundational for all mass-based calculations.[2]
Exact Mass 208.003955 DaEssential for high-resolution mass spectrometry identification.[2]
Predicted LogP 3.32Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[2]
Predicted pKa 2.81 ± 0.36The isoquinoline nitrogen is weakly basic. Mobile phase pH should be set at least 1-2 units away to ensure a consistent protonation state and stable retention.[2]
UV Chromophores Nitro group, Aromatic ringsStrong UV absorbance allows for sensitive detection using HPLC-UV.
Protonation Site Isoquinoline NitrogenThe primary site for protonation, enabling sensitive detection in positive ion mode ESI-MS.

Part I: HPLC-UV Method for Quantitative Analysis

Rationale for Method Development

The choices made during method development are critical for achieving a robust separation.

  • Stationary Phase Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and serves as the ideal starting point for an analyte with a moderate LogP like this compound. For compounds with nitroaromatic systems, a Phenyl stationary phase can also offer alternative selectivity through π-π interactions and could be screened as a secondary option.

  • Mobile Phase Strategy: A mobile phase of acetonitrile and water provides excellent resolving power for a wide range of compounds. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase HPLC. The predicted pKa of ~2.8 suggests that at a pH below this value, the molecule will be protonated, and above it, neutral. To ensure a single, stable analyte form and prevent peak tailing, the mobile phase is acidified with formic acid. This suppresses the silanol interactions on the column and ensures consistent protonation of the basic isoquinoline nitrogen.[3]

  • Detector Wavelength: The conjugated aromatic system and the nitro group contribute to strong UV absorbance. A wavelength of 254 nm is a common and effective choice for detecting such nitroaromatic compounds, offering a good balance of sensitivity and selectivity.[4]

Visualized HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh Standard/Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Prep->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare samples to have an expected concentration within the calibration range using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

4. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL) to ensure system performance.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Part II: LC-MS/MS Method for Trace Analysis and Confirmation

For applications requiring higher sensitivity and absolute confirmation, such as impurity profiling or pharmacokinetic studies, LC-MS/MS is the gold standard. This method provides definitive structural information alongside precise quantification.

Rationale for Method Development
  • LC Interface: The HPLC method is readily adaptable. The key change is ensuring all mobile phase additives are volatile. Phosphoric or other non-volatile buffers must be replaced with volatile alternatives like formic acid or ammonium formate to be compatible with the mass spectrometer.[3][5]

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from polar and semi-polar analytes dissolved in a liquid mobile phase.[6] Given the basic nitrogen on the isoquinoline ring, ESI in positive ion mode (ESI+) is the logical choice, as it will readily accept a proton to form the [M+H]⁺ ion.[7]

  • Mass Analysis and Fragmentation: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled selectivity. The precursor ion ([M+H]⁺, m/z 209.0) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. For nitroaromatic compounds, common fragmentation pathways include the neutral loss of NO₂ (46 Da) and/or NO (30 Da).[8] This highly specific transition minimizes interference from matrix components, enabling ultra-trace quantification.

Visualized LC-MS/MS Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Sample Injection Column UPLC C18 Separation Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI Eluent Transfer Q1 Q1: Precursor Ion Selection ([M+H]⁺ = m/z 209.0) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 163.0) Q2->Q3 Detector Ion Detection Q3->Detector Data Data Acquisition & Quantification (MRM) Detector->Data

Caption: Experimental workflow for the LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

1. LC Conditions (UHPLC for higher throughput):

ParameterCondition
Instrument UHPLC system coupled to a tandem mass spectrometer
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion ([M+H]⁺): m/z 209.0 (for ³⁵Cl isotope)

  • Optimization: The product ions and collision energies should be optimized by direct infusion of a standard solution. The values below are typical starting points.

ParameterSetting
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

3. Multiple Reaction Monitoring (MRM) Transitions:

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
MRM 1 (Quantifier) 209.0163.05020[M+H - NO₂]⁺
MRM 2 (Qualifier) 209.0135.05035[M+H - NO₂ - CO]⁺

4. Method Validation: For use in regulated environments, the LC-MS/MS method must be fully validated according to FDA or EMA guidelines.[9][10] This includes assessing:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity: A linear response across the desired concentration range (e.g., 0.1 ng/mL to 200 ng/mL).

  • Accuracy and Precision: Intra- and inter-day precision (%RSD) and accuracy (%bias) should be within ±15%.[9]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: Analyte stability in solution and in biological matrices under various storage conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with this compound. The HPLC method offers a robust solution for routine, high-concentration analysis, while the LC-MS/MS method delivers the high sensitivity, selectivity, and confirmatory power required for trace-level impurity analysis and bioanalysis. By understanding the scientific principles behind the protocol design, users can confidently implement and adapt these methods for their specific applications.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.PubMed.[Link]
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • This compound.LookChem.[Link]
  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column.SIELC Technologies.[Link]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.PubMed.[Link]
  • Electrospray Mass Spectrometry.ScienceDirect.[Link]
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Application Notes & Protocols: Investigating 8-Chloro-5-nitroisoquinoline as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation and characterization of 8-Chloro-5-nitroisoquinoline as a potential anticancer therapeutic. This document outlines a logical, field-proven workflow, from initial handling and in vitro screening to preliminary mechanism of action studies.

Introduction and Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct anticancer applications of this compound are not yet extensively documented, the rationale for its investigation is built upon the known activities of structurally related quinoline and isoquinoline derivatives. For instance, compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] The introduction of a chloro- group at position 8 and a nitro- group at position 5 of the isoquinoline core presents a novel chemical entity with the potential for unique biological activity, warranting a thorough investigation into its anticancer properties.

This guide provides a systematic approach to explore the therapeutic potential of this compound, beginning with fundamental cell-based assays and progressing to more complex mechanistic studies.

Compound Handling, Storage, and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

2.1. Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₅ClN₂O₂N/A
Molecular Weight208.60 g/mol N/A
Boiling Point370.2±27.0 °C[4]
pKa2.81±0.36[4]
LogP3.31960[4]
Storage Temperature2-8°C[4]

2.2. Protocol for Stock Solution Preparation

  • Safety First: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Selection: Based on its predicted LogP, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Phase 1: In Vitro Anticancer Profiling

The initial phase of investigation aims to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins should be selected for initial screening.

Experimental Workflow for In Vitro Profiling

G cluster_0 Phase 1: In Vitro Profiling A Prepare Cancer Cell Lines B Dose-Response Treatment with this compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C E Apoptosis Assay (e.g., Annexin V/PI Staining) B->E F Cell Cycle Analysis B->F D Data Analysis: Calculate IC50/GI50 Values C->D G Interpret Results & Select Sensitive Cell Lines D->G E->G F->G

Caption: Workflow for initial in vitro anticancer profiling.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).[5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a serial dilution of this compound in a complete cell culture medium. A common starting range is from 10 nM to 100 µM.[5] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to apoptosis.[6]

  • Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Phase 2: Mechanism of Action and Target Identification

Once anticancer activity is confirmed, the next crucial step is to elucidate the compound's mechanism of action (MoA) and identify its molecular target(s).

Target Identification Workflow

Several approaches can be employed for target identification.[8][9][10] Affinity-based methods are a common starting point.[11]

G cluster_1 Phase 2: Target Identification H Synthesize Affinity Probe (e.g., Biotin-tagged this compound) I Incubate Probe with Cell Lysate H->I J Affinity Pull-down (e.g., Streptavidin beads) I->J K Elute Bound Proteins J->K L Protein Identification (LC-MS/MS) K->L M Bioinformatic Analysis & Target Validation L->M

Caption: Workflow for affinity-based target identification.

Protocol: Affinity Pull-Down Assay

This protocol outlines a general procedure for identifying protein targets that bind to this compound.[8][11]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abolish the compound's biological activity.

  • Cell Lysis: Prepare a total protein lysate from a sensitive cancer cell line.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. A control incubation with biotin alone should be performed in parallel.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by techniques such as in-gel or in-solution digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified in the probe pull-down with the control pull-down to identify specific binding partners of this compound.

Hypothetical Signaling Pathway Modulation

Based on the targets identified, a hypothetical signaling pathway can be proposed. For instance, if a key kinase in a proliferation pathway is identified, the proposed mechanism would be the inhibition of this pathway.

G cluster_2 Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Identified Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Compound This compound Compound->TargetKinase

Caption: Hypothetical inhibition of a proliferation pathway.

Concluding Remarks and Future Directions

The protocols and workflows detailed in these application notes provide a robust framework for the initial anticancer evaluation of this compound. Positive outcomes from these in vitro studies, including potent cytotoxicity in cancer cell lines and successful target identification, would provide a strong rationale for advancing the compound to in vivo studies using xenograft models and further preclinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central.
  • Target Identification and Validation (Small Molecules) - UCL. University College London.
  • Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. ResearchGate.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. National Institutes of Health.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. PubMed.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. National Institutes of Health.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research.
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate. ResearchGate.
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  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. PubMed.
  • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE. JoVE.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. PubMed Central.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. ResearchGate.

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Topic: Evaluating 8-Chloro-5-nitroisoquinoline as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological data for 8-Chloro-5-nitroisoquinoline as a kinase inhibitor has been found in the public domain. This document is intended to serve as a comprehensive, method-driven guide for researchers to evaluate its potential. The protocols described are based on established, standard methodologies for the broader class of isoquinoline-based kinase inhibitors.[1] All experimental data presented is hypothetical and for illustrative purposes only. Researchers must validate these methodologies for their specific experimental setup and target of interest.

Introduction: The Rationale for Investigating this compound

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3][4] The isoquinoline scaffold is a "privileged" heterocyclic motif, meaning it is frequently found in biologically active compounds, including numerous natural products and synthetic molecules.[1] Derivatives of isoquinoline have emerged as a highly promising class of protein kinase inhibitors, with compounds targeting a wide array of kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Epidermal Growth Factor Receptor (EGFR).[5][6]

This compound (CAS No. 156901-43-8) is a synthetic isoquinoline derivative whose potential in kinase inhibition remains largely unexplored.[7][8] Its structure, featuring an electron-withdrawing nitro group and a halogen substituent, presents a compelling chemical profile for potential interaction within the ATP-binding pocket of various kinases. This guide provides a structured, three-part experimental workflow to systematically evaluate the potential of this compound as a novel kinase inhibitor, from initial enzymatic screening to cellular target validation.

Part 1: Initial Screening - In Vitro Kinase Inhibition

Expert Rationale: The first and most direct test of a potential inhibitor is to assess its ability to block the enzymatic activity of a purified kinase in vitro. This approach isolates the interaction between the compound and the target enzyme, free from the complexities of a cellular environment. A luminescent-based assay that measures the production of ADP, a universal product of kinase reactions, is a robust, sensitive, and non-radioactive method suitable for initial screening and IC₅₀ determination.[2]

Hypothetical Data: In Vitro Kinase Inhibition Profile

The following table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for this compound against a panel of selected kinases to illustrate how screening data is presented.

Kinase TargetKinase FamilyIC₅₀ (nM)
EGFRTyrosine Kinase85
CDK2/Cyclin ASerine/Threonine Kinase210
GSK-3βSerine/Threonine Kinase750
PI3KαLipid Kinase>10,000
SRCTyrosine Kinase1,500
Experimental Workflow: In Vitro Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Plate Dispense compound, kinase, and substrate to 384-well plate Compound_Prep->Plate Kinase_Prep Prepare Kinase, Substrate, and ATP solutions in assay buffer Kinase_Prep->Plate Incubate1 Incubate to allow compound-kinase binding Plate->Incubate1 Initiate Initiate reaction by adding ATP Incubate1->Initiate Incubate2 Incubate at 37°C (e.g., 60 minutes) Initiate->Incubate2 Stop_Detect Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate2->Stop_Detect Luminescence1 Add Kinase Detection Reagent to convert ADP to ATP, then to light Stop_Detect->Luminescence1 Read Measure luminescence on a plate reader Luminescence1->Read Analyze Calculate % inhibition and determine IC₅₀ values Read->Analyze

Caption: Workflow for in vitro kinase inhibition screening.

Protocol 1: In Vitro Kinase IC₅₀ Determination using ADP-Glo™ Assay

This protocol is adapted from standard methodologies for measuring kinase activity by quantifying ADP production.[2]

A. Materials Required:

  • This compound (Compound)

  • DMSO (ACS Grade)

  • Purified recombinant target kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide for EGFR)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Dithiothreitol (DTT)

  • ATP solution (10 mM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 nM). Further dilute these stocks into the appropriate kinase buffer.

  • Assay Plating: To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

  • Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare the ATP solution in kinase buffer at a concentration appropriate for the target kinase (often near its Kₘ value). Add 10 µL to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Calculate the percentage of kinase inhibition relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Cellular Activity and Cytotoxicity Assessment

Expert Rationale: A compound that inhibits a purified enzyme must also be able to enter a living cell and exert its effect in a complex intracellular environment. Therefore, the next crucial step is to assess the compound's effect on the viability and proliferation of cancer cells that are known to depend on the target kinase. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] Testing against a non-cancerous cell line provides an initial indication of selectivity and potential toxicity to normal cells.

Hypothetical Data: Cellular Antiproliferative Activity
Cell LineCancer TypePutative Target PathwayIC₅₀ (µM) after 72h
A549Non-Small Cell LungEGFR-driven1.2
MCF-7Breast AdenocarcinomaPI3K/mTOR-driven8.5
HCT116Colorectal CarcinomaKRAS-driven15.2
MRC-5Normal Lung FibroblastN/A (Control)>50
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard procedure for determining the cytotoxic or antiproliferative effects of a compound.[3][9][11]

A. Materials Required:

  • Cancer cell lines (e.g., A549) and a non-cancerous control line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well, flat-bottom, tissue culture-treated plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

B. Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the cellular IC₅₀ value.

Part 3: Mechanism of Action - Target Engagement in Cells

Expert Rationale: Once cellular activity is confirmed, it is essential to verify that the compound inhibits the intended kinase target within the cell. This is known as target engagement.[12] For kinase inhibitors, the most direct readout of target engagement is a decrease in the phosphorylation of the kinase itself (autophosphorylation) or its known downstream substrates.[12] Western blotting is a powerful and widely used technique to measure these changes in protein phosphorylation, providing direct evidence of the inhibitor's mechanism of action.[12][13]

Hypothetical Signaling Pathway: EGFR Inhibition

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes EGFR->EGFR Autophosphorylation (p-EGFR) RAS RAS EGFR->RAS Activates Inhibitor 8-Chloro-5- nitroisoquinoline Inhibitor->EGFR Inhibits Kinase Domain RAF RAF RAS->RAF (p-RAF) MEK MEK RAF->MEK (p-MEK) ERK ERK MEK->ERK (p-ERK) Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol outlines the steps to measure the phosphorylation status of a target kinase (e.g., EGFR) and a downstream effector (e.g., ERK) in response to treatment with the inhibitor.[12][13]

A. Materials Required:

  • Cell line of interest (e.g., A549)

  • 6-well tissue culture plates

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[13]

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent (ECL) substrate and an imaging system

B. Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR), diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[14] Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total-EGFR, total-ERK, and GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent effect of the inhibitor on target engagement.

Compound Handling and Safety Precautions

  • Solubility and Storage: this compound is predicted to have low water solubility and should be dissolved in an organic solvent like DMSO to prepare stock solutions.[7] Store the solid compound at 2-8°C and the DMSO stock solution at -20°C.[7]

  • Safety: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related nitro- and chloro-substituted aromatic compounds can be hazardous.[15][16][17] Assume the compound may be toxic if swallowed, inhaled, or in contact with skin.[18]

    • Always handle the compound in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid generating dust when handling the solid form.

Conclusion

The isoquinoline scaffold is a proven framework for the development of potent kinase inhibitors.[1][19] this compound represents an under-investigated molecule with the potential to contribute to this important class of therapeutics. The comprehensive three-part workflow detailed in this guide—encompassing in vitro enzymatic assays, cellular viability studies, and mechanistic target engagement analysis—provides a robust and logical pathway for its evaluation. By following these established protocols, researchers can systematically characterize the biological activity of this compound and determine its promise as a novel kinase inhibitor.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • In vitro NLK Kinase Assay. (n.d.). PMC, NIH. [Link]
  • In vitro kinase assay. (2022). Bio-protocol. [Link]
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC, PubMed Central. [Link]
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf, NIH. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). PMC. [Link]
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2014).
  • Kinase activity-tagged western blotting assay. (2017).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Kinase Activity-Tagged Western Blotting Assay. (2017). Taylor & Francis Online. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • SAFETY DATA SHEET - 8-Nitroquinoline. (2025). Acros Organics. [Link]
  • Nitroxoline (5-nitro-8-hydroxyquinoline) is a more potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). NIH. [Link]
  • N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide. (n.d.). PubChem. [Link]

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Application Notes & Protocols: Assessing the Cytotoxicity of 8-Chloro-5-nitroisoquinoline with MTT and CCK-8 Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 8-Chloro-5-nitroisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] The introduction of specific functional groups, such as chloro and nitro moieties, can dramatically modulate a molecule's physicochemical properties and its interaction with biological targets.[2] this compound is one such compound, whose therapeutic potential is under active investigation. The presence of electron-withdrawing chloro and nitro groups on the isoquinoline ring suggests potential mechanisms of action related to DNA intercalation, generation of reactive oxygen species (ROS), or inhibition of key cellular enzymes like topoisomerases, which are often implicated in anticancer and antimicrobial activity.[1][2]

A critical first step in characterizing any novel compound for potential therapeutic use is to determine its effect on cell viability and to quantify its cytotoxicity. This process establishes the concentration range at which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a key metric of a drug's potency.[3][4]

This guide provides a detailed framework for researchers to reliably assess the cytotoxic effects of this compound using two of the most robust and widely adopted colorimetric methods: the MTT and CCK-8 assays.

Foundational Principles: MTT vs. CCK-8 Assays

Both MTT and CCK-8 assays quantify cell viability by measuring the metabolic activity of a cell population. The core principle relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5][6] The intensity of the resulting color is directly proportional to the number of viable cells.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay uses the yellow, water-soluble MTT reagent. Mitochondrial reductases cleave the tetrazolium ring to form a purple, water-insoluble formazan product.[5][7] Therefore, a separate solubilization step, typically using dimethyl sulfoxide (DMSO) or an acidified sodium dodecyl sulfate (SDS) solution, is required to dissolve the formazan crystals before the absorbance can be measured.[8][9]

  • Cell Counting Kit-8 (CCK-8) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8.[6] In the presence of an electron carrier, WST-8 is reduced by cellular dehydrogenases to produce a vibrant orange, water-soluble formazan dye.[6][10] This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors associated with incomplete crystal dissolution.[11]

The fundamental difference in the solubility of the formazan product is the primary distinction between the two assays, as illustrated below.

Caption: Core mechanism of MTT and CCK-8 assays.

Pre-Experimental Design & Causality

The trustworthiness of any cell viability assay is built upon a foundation of meticulous planning and the inclusion of proper controls.

Compound Preparation and Handling

This compound is a small organic molecule. Based on its predicted LogP (a measure of lipophilicity) of approximately 2.6-3.3, it is expected to have poor water solubility.[12]

  • Causality: To ensure the compound is fully dissolved and can be accurately diluted for cell treatment, a high-concentration stock solution should be prepared in a sterile, polar aprotic solvent.

  • Recommendation: Prepare a 10-50 mM stock solution in 100% cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Addressing Compound Interference

Nitroaromatic compounds can be yellow or reddish in color. This intrinsic color can artificially inflate absorbance readings, leading to a false interpretation of cell viability.[13][14]

  • Causality: To obtain an accurate measure of cell viability, the absorbance contribution from the compound itself must be subtracted from the total absorbance measured in the treated wells.

  • Mandatory Control: For every concentration of this compound tested, a parallel set of "compound-only" control wells must be included. These wells contain cell culture medium and the compound at the specific concentration but no cells .[13]

Cell Seeding and Proliferation Dynamics

The assay measures metabolic activity, which is highest when cells are in the exponential (log) phase of growth.[15]

  • Causality: If cells are seeded too sparsely, the signal may be too low. If seeded too densely, they may become confluent and enter a senescent state before the experiment concludes, leading to artificially low viability readings.

  • Recommendation: Before conducting the main experiment, perform a cell titration experiment. Seed a range of cell densities (e.g., 2,500 to 25,000 cells/well) and measure viability after 24, 48, and 72 hours to determine the optimal seeding density that ensures cells remain in the log growth phase throughout the planned duration of the compound treatment.[6][15]

Experimental Plate Layout: A Self-Validating System

A well-designed 96-well plate layout is crucial for data integrity. Each condition should be tested in at least triplicate.

Well TypeContentsPurpose
Blank Culture Medium OnlyBackground absorbance of medium and assay reagent.
Untreated Control Cells + MediumRepresents 100% cell viability (baseline metabolic activity).
Vehicle Control Cells + Medium + Max DMSO Conc.Controls for any cytotoxic effects of the solvent (DMSO).
Compound-Only Medium + Compound (at each conc.)Measures the intrinsic absorbance of this compound.[14]
Test Wells Cells + Medium + Compound (serial dilutions)Measures the effect of the compound on cell viability.
Positive Control Cells + Medium + Known CytotoxinConfirms the assay is working and cells respond to cytotoxic agents.

Detailed Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for in vitro cytotoxicity evaluation.

Protocol 1: MTT Assay

This protocol is based on the principle of reducing the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[5][8]

Materials and Reagents
  • This compound

  • Cell Culture Grade DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 96-well flat-bottom sterile culture plates

  • Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology
  • Prepare MTT Stock Solution: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8] Filter-sterilize the solution through a 0.22 µm filter and store it protected from light at 4°C for up to four weeks or at -20°C for longer periods.[8][16]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13][17]

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.[18] Add 100-150 µL of DMSO to each well.[15]

    • For Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and then add 100-150 µL of DMSO.

  • Dissolve Crystals: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan crystals.[7]

  • Measure Absorbance: Read the absorbance at a wavelength between 550-600 nm (570 nm is standard) using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: CCK-8 Assay

This protocol uses the water-soluble WST-8 reagent, offering a more streamlined workflow.[6][11]

Materials and Reagents
  • This compound

  • Cell Culture Grade DMSO

  • Cell Counting Kit-8 (CCK-8) Reagent

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • Microplate reader capable of measuring absorbance at ~450 nm

Step-by-Step Methodology
  • Cell Seeding: Seed 100 µL of cell suspension at the optimal density into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[6][10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of these dilutions to the corresponding wells (this is an example volume; adjust as needed to reach the final desired concentration in ~110 µL total volume).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add CCK-8 Reagent: Add 10 µL of the CCK-8 solution directly to each well.[10][19] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[6]

  • Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the cell type and density; monitor for sufficient color development in the untreated control wells.[10][20]

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[11][19]

Data Analysis and Interpretation

Data Normalization
  • Average Replicates: Calculate the average absorbance for each set of triplicate wells.

  • Subtract Background: Subtract the average absorbance of the Blank wells from all other readings.

  • Correct for Compound Absorbance: For each concentration, subtract the average absorbance of the corresponding Compound-Only control from the average absorbance of the treated cell wells.

  • Calculate Percent Viability: Normalize the corrected data to the vehicle control, which represents 100% viability.

    % Viability = ( [Absorbance of Treated Cells - Absorbance of Blank] / [Absorbance of Vehicle Control - Absorbance of Blank] ) x 100

IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce a biological process by 50%.[21] It is the gold standard for quantifying the potency of a cytotoxic compound.[3]

  • Plot Data: Create a dose-response curve by plotting Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[22]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal (four-parameter logistic) dose-response curve.[21][22]

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration on the X-axis that corresponds to 50% viability on the Y-axis.[21][23]

Data Presentation

Summarize the final calculated IC₅₀ values in a clear, concise table.

Cell LineCancer TypeTreatment Duration (hours)IC₅₀ of this compound (µM)
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HeLaCervical Carcinoma48[Insert Value]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Background (Both Assays) - Microbial contamination.- Phenol red or serum components in medium interfering.[7][13]- Ensure aseptic technique.- Use fresh, high-quality reagents.- Use a reference wavelength or phenol red-free medium if interference is suspected.[7]
Low Signal / Absorbance (Both Assays) - Insufficient number of viable cells.- Reagent was not added or is expired.- Incubation time with reagent was too short.- Optimize cell seeding density.- Check reagent expiration date and ensure proper addition.- Increase incubation time with the reagent (especially for CCK-8, up to 4 hours is common).[10]
Incomplete Formazan Solubilization (MTT) - Insufficient solvent volume.- Inadequate mixing.[13]- Ensure at least 100 µL of DMSO is added.- Increase shaking time or gently pipette up and down to mix.[7][9]
Compound Precipitates in Medium - Compound solubility limit was exceeded.- Check the final DMSO concentration; keep it below 0.5% if possible.- Prepare fresh dilutions for each experiment.
Bubbles in Wells (CCK-8) - Careless pipetting of the CCK-8 reagent.- Pipette the reagent slowly against the side of the well.- If bubbles form, they can sometimes be popped with a sterile needle or a gentle puff of air from a heat gun.[9]

References

  • Tocris Bioscience. (n.d.). Protocol for Cell Counting Kit-8.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Sigma-Aldrich. (2018). 96992 Cell Counting Kit - 8.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Leigh, J. (2015). How can I calculate IC50 for a cytotoxic substance?
  • Hello Bio. (n.d.). Cell Counting Kit-8 (CCK-8) Protocol.
  • MedchemExpress. (n.d.). Detailed Protocol for CCK-8 Assay.
  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. (2024).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. (2015). Why is my MTT Assay not turning Purple?
  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?
  • BenchChem. (2025). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
  • LookChem. (n.d.). This compound.
  • MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities.
  • BenchChem. (2025). comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs.
  • BenchChem. (2025). Assessing Chloroxoquinoline's Effect on Cell Viability: Application Notes and Protocols.
  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • MDPI. (n.d.). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells.
  • National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Application Notes and Protocols: Antimicrobial Screening of 8-Chloro-5-nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoquinoline scaffolds represent a promising class of heterocyclic compounds with a wide range of biological activities. This document provides a detailed guide for the antimicrobial screening of a specific subset of these compounds: 8-Chloro-5-nitroisoquinoline derivatives. We present comprehensive, step-by-step protocols for evaluating their efficacy against a panel of pathogenic bacteria, including qualitative screening via the agar well diffusion method and quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique. The rationale behind key experimental choices is discussed, drawing upon established principles of microbiology and medicinal chemistry to ensure scientific rigor and reproducibility. This guide is intended to equip researchers with the necessary tools to effectively assess the antimicrobial potential of this novel class of compounds.

Introduction: The Rationale for Targeting Isoquinoline Derivatives

The isoquinoline core is a structural motif present in numerous natural products and synthetic compounds that exhibit potent biological activities.[1] This privileged scaffold has been extensively explored in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications.[2] The introduction of specific substituents onto the isoquinoline ring can modulate its physicochemical properties and biological activity. In particular, halogenated and nitro-substituted aromatic compounds have a well-documented history as effective antimicrobial agents.[3][4]

The 8-chloro and 5-nitro substitutions on the isoquinoline ring are of particular interest. The electron-withdrawing nature of the chloro and nitro groups can significantly influence the molecule's electronic distribution, potentially enhancing its interaction with biological targets within microbial cells.[5] Nitroaromatic compounds, for instance, are often prodrugs that, upon reduction within the microbial cell, generate reactive nitroso and hydroxylamine intermediates.[3][6] These reactive species can covalently modify critical biomolecules such as DNA, leading to cellular damage and death.[3][7]

This application note provides a structured approach to systematically evaluate the antimicrobial properties of newly synthesized this compound derivatives, a critical step in the early-stage drug discovery pipeline.

Synthesis and Characterization of this compound Derivatives

While a detailed exposition of the organic synthesis is beyond the scope of this antimicrobial screening guide, a foundational understanding of the material's origin is crucial. The synthesis of this compound derivatives can be approached through various established synthetic routes, often involving multi-step sequences starting from commercially available precursors. A plausible, though not exclusive, synthetic strategy might involve the nitration of a suitable chloro-substituted isoquinoline precursor.

It is imperative that the synthesized compounds are rigorously purified and characterized to ensure the validity of the subsequent biological data. Standard analytical techniques that must be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for biological screening.

A clear and accurate record of the synthesis and characterization data is a prerequisite for any subsequent screening efforts.

Preliminary Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion assay is a widely used and effective preliminary method for qualitatively assessing the antimicrobial activity of novel compounds.[8][9] This technique allows for the rapid screening of multiple compounds against various microorganisms and provides a visual indication of antimicrobial efficacy through the formation of a zone of inhibition.[10]

Principle

The principle of the agar well diffusion method is based on the diffusion of the antimicrobial agent from a well, through a solidified agar medium that has been uniformly inoculated with a test microorganism.[9] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, resulting in a clear zone known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar (MHA) inoculate Inoculate MHA plate with bacterial suspension prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones BrothMicrodilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compounds Prepare stock solutions of test compounds serial_dilute Perform two-fold serial dilutions in 96-well plate prep_compounds->serial_dilute prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Test compounds and controls

  • Standardized bacterial inoculum

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum). [11]4. Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The MIC values should be recorded in a clear and organized table for easy comparison between different derivatives and bacterial strains.

Table 2: Representative MIC Data for this compound Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Derivative 11664>128
Derivative 2832128
Ciprofloxacin0.50.251

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [12][13]

Principle

The MBC test is performed after an MIC test has been completed. [12]Aliquots are taken from the wells of the MIC plate that show no visible growth and are plated onto fresh, antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.

Experimental Workflow

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis mic_wells Select wells with no visible growth (MIC and higher concentrations) plate_aliquots Plate aliquots onto MHA plates mic_wells->plate_aliquots incubate Incubate plates at 37°C for 18-24 hours plate_aliquots->incubate count_colonies Count colonies and determine MBC (≥99.9% killing) incubate->count_colonies

Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).

Detailed Protocol

Materials:

  • MHA plates

  • MIC plate from the previous experiment

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate. [11]2. Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. [14]

Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity.

  • MBC/MIC ≤ 4: Generally considered bactericidal. [11]* MBC/MIC > 4: Generally considered bacteriostatic.

Table 3: Representative MBC and MBC/MIC Ratio Data

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
Derivative 28162Bactericidal
Vancomycin122Bactericidal

Mechanism of Action Insights

The presence of the nitro group in the this compound structure strongly suggests a potential mechanism of action involving reductive activation. [3][6]Similar to other nitroaromatic antimicrobials like metronidazole, these compounds may act as prodrugs. [5][15]Inside the microbial cell, particularly under anaerobic or microaerophilic conditions, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive radical species. [3][5]These reactive intermediates can then interact with and damage critical cellular macromolecules, including DNA, leading to a bactericidal effect. [7]The chloro-substituent may further enhance this activity by modifying the electronic properties of the isoquinoline ring system, potentially influencing its uptake, interaction with the reductase enzymes, or the stability of the resulting radical species. Further studies, such as DNA interaction assays or the use of nitroreductase-deficient mutant strains, would be necessary to definitively elucidate the precise mechanism of action.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic antimicrobial screening of this compound derivatives. By following this structured approach, from initial qualitative screening to quantitative determination of MIC and MBC, researchers can effectively identify and characterize promising new antimicrobial agents. The insights gained from these studies will be invaluable for guiding further lead optimization and preclinical development efforts in the ongoing search for novel solutions to combat antimicrobial resistance.

References

  • Al-dujaili, L. H., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed.
  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed.
  • Otero-gonzález, L., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Hurst, T. E., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Narayanan, H., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
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  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Hurst, T. E., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Molecular Biology.
  • Plotka, M. & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Adrar, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Otero-gonzález, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Denkova, R., et al. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Hurst, T. E., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate.
  • Kumar, P., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
  • Lab Report. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Lister, T. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • Kawasaki, Y., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
  • Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • Donahue, J. P., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
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  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • CLSI. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore.
  • Prachayasittikul, V., et al. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.
  • Wikipedia. (n.d.). Metronidazole.
  • Al-Ghorbani, M., et al. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate.
  • Costa, E. M. S. D., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
  • Al-Busafi, S. N., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Kumar, A., et al. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC - NIH.
  • Palasuk, J., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology.
  • Srivastava, S. K., et al. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Le, D. D., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Al-Busafi, S. N., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Larsen, R. D., et al. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

Sources

Application Notes and Protocols for Developing Derivatives of 8-Chloro-5-nitroisoquinoline for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic heterocycle's rigid structure and amenability to diverse functionalization allow it to interact with a wide array of biological targets with high affinity and specificity.[2] Isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3][4]

The 8-chloro-5-nitroisoquinoline core, in particular, presents a synthetically versatile template for the development of novel therapeutic agents. The electron-withdrawing nitro group activates the chloro-substituted ring for nucleophilic aromatic substitution, while the chlorine atom itself provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and targeted derivatization of the isoquinoline backbone to explore structure-activity relationships (SAR) and optimize for potency against specific biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into detailed synthetic protocols for key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Furthermore, we will outline standard protocols for the biological evaluation of the synthesized derivatives, enabling a systematic approach to identifying compounds with improved potency.

Strategic Approaches to Derivatization

The primary goal in derivatizing this compound is to systematically introduce a diverse range of substituents at key positions to probe their influence on biological activity. The two most accessible points for modification are the C8-position (bearing the chlorine atom) and the positions ortho and para to the nitro group, which are activated towards nucleophilic attack.

Logical Flow for Derivative Synthesis and Evaluation

G start This compound Scaffold sub_c8 C8-Position Derivatization (Suzuki-Miyaura, Buchwald-Hartwig) start->sub_c8 sub_snar Nucleophilic Aromatic Substitution (e.g., at C7) start->sub_snar library Library of Novel Derivatives sub_c8->library sub_snar->library bioassay Biological Screening & Potency Assays library->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt end Potent Lead Candidates lead_opt->end

Caption: Workflow for developing potent this compound derivatives.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations used to generate a library of this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C8-Arylation/Heteroarylation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl groups at the C8 position.[5][6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product.[6]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and water (typically 4:1 to 10:1 v/v)

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidBasePd(OAc)₂ (mol%)SPhos (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃361001285
24-Methoxyphenylboronic acidK₃PO₄24901692
33-Pyridinylboronic acidK₂CO₃5101102478

Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling of this compound.

Protocol 2: Buchwald-Hartwig Amination for C8-Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This allows for the introduction of a wide range of primary and secondary amines at the C8 position.

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to give the arylamine product.[8]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5-3 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent followed by the amine.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by flash column chromatography.

EntryAmineLigandBasePd₂(dba)₃ (mol%)Temp (°C)Time (h)Yield (%)
1MorpholineRuPhosNaOtBu21101888
2AnilineXPhosCs₂CO₃1.51002475
3PiperidineRuPhosNaOtBu21101691

Table 2: Example Conditions for Buchwald-Hartwig Amination of this compound.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C5 position activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr), particularly at the C7 position.[10][11][12][13] This allows for the displacement of a hydrogen atom by a strong nucleophile.

Reaction Principle: The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group.[13] Subsequent rearomatization with the loss of a hydride ion (which is oxidized) affords the substituted product.

G start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nucleophile product 7-Substituted-8-chloro-5-nitroisoquinoline meisenheimer->product - Hydride (Oxidation)

Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, secondary amines) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Add the nucleophile portion-wise at room temperature or 0 °C, depending on the reactivity.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic biological evaluation is crucial to determine their potency and establish a structure-activity relationship. The choice of assays will depend on the intended therapeutic target. Below are general protocols for common preliminary screens.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is a fundamental screen to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Assay:

    • For MTT: Add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: Target-Based Enzyme Inhibition Assay

If the intended target of the isoquinoline derivatives is a specific enzyme (e.g., a kinase, topoisomerase), a direct enzyme inhibition assay should be performed.

Principle: These assays measure the ability of a compound to inhibit the activity of a purified enzyme. The specific format can vary widely (e.g., fluorescence, luminescence, absorbance) depending on the enzyme and the available substrates and detection reagents.

General Procedure:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and any necessary cofactors in an appropriate assay buffer.

  • Compound Incubation: In a microplate, add the enzyme and varying concentrations of the synthesized compounds. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: After a specific incubation time, stop the reaction and measure the signal generated by the product formation using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays should be systematically analyzed to establish a structure-activity relationship.[14][15][16][17][18] This involves correlating the structural modifications of the this compound scaffold with the observed changes in potency.

Key Considerations for SAR Analysis:

  • C8-Substituents: How do the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and lipophilicity of the aryl, heteroaryl, or amino groups at the C8 position affect potency?

  • C7-Substituents (from SNAr): What is the impact of introducing different nucleophiles at the C7 position?

  • Combined Modifications: Do derivatives with modifications at both the C8 and C7 positions show synergistic effects on potency?

The insights gained from the SAR analysis will guide the design and synthesis of the next generation of derivatives in the lead optimization phase.[4]

Conclusion

The this compound scaffold offers a rich platform for the development of novel and potent therapeutic agents. By employing strategic synthetic methodologies such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, a diverse library of derivatives can be efficiently generated. A systematic approach to biological evaluation and subsequent SAR analysis is paramount for identifying lead compounds with improved potency and advancing them through the drug discovery pipeline. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI.
  • Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene - Benchchem.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem.
  • Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR - PubMed.
  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide - PrepChem.com.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid - Benchchem.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.
  • Cross-Coupling Reactions of Nitroarenes - PubMed.
  • Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • Nucleophilic Aromatic Substitution - YouTube.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

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Application Note: Protocol for the Preparation of 8-Chloro-5-nitroisoquinoline Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring Reproducibility in Preclinical Research

8-Chloro-5-nitroisoquinoline is a substituted heterocyclic compound featuring both an electron-withdrawing nitro group and a halogen moiety. Its structure makes it a compound of interest for screening in various biological assays, particularly in drug discovery and chemical biology for applications such as kinase inhibition or antimicrobial research.[1][2] The inherent physicochemical properties of such nitroaromatic compounds, especially their characteristically low aqueous solubility, present a significant challenge for in vitro testing.[3]

The integrity and reproducibility of experimental data are critically dependent on the precise and consistent preparation of test compounds. An improper dissolution protocol can lead to compound precipitation, inaccurate concentration calculations, and ultimately, misleading biological results. This application note provides a comprehensive, field-proven protocol for the solubilization of this compound. It details the preparation of high-concentration primary stock solutions and their subsequent dilution to create assay-ready working solutions, with a focus on maintaining compound stability and mitigating solvent-induced artifacts in cell-based assays.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the foundation of a reliable dissolution protocol. This compound is a hydrophobic molecule, a characteristic indicated by its predicted LogP value, which dictates the choice of solvent and handling procedures.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 156901-43-8 [1]
Molecular Formula C₉H₅ClN₂O₂ [1]
Molecular Weight 208.60 g/mol [1]
Predicted LogP 3.32 [1]
Appearance White to off-white crystalline solid (Typical) [4]

| Recommended Storage | 2-8°C, Sealed in dry conditions |[1][5] |

Safety Precautions:

Researchers must handle this compound with appropriate care. While a comprehensive toxicological profile is not fully established, related nitroaromatic and chloro-quinoline compounds are known to be potential skin and eye irritants and may be harmful if ingested or inhaled.[6][7]

  • Always consult the full Safety Data Sheet (SDS) before use. [8]

  • Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

The Critical Role of Solvent Selection

The primary challenge in preparing this compound for aqueous-based in vitro assays is its poor water solubility. The choice of an appropriate organic solvent is therefore the most critical decision in the workflow.

Primary Solvent Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO)

Anhydrous, high-purity (≥99.9%) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[10] DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an industry standard in drug discovery.[11][12] Its miscibility with water and most cell culture media allows for the creation of high-concentration stock solutions that can be subsequently diluted into aqueous experimental systems.[11]

The Solvent Effect in Biological Assays: A Critical Consideration

While an excellent solvent, DMSO is not biologically inert at high concentrations. It can induce cellular stress, affect enzyme activity, and even cause cytotoxicity, thereby confounding experimental results.[13][14] It is imperative to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with <0.1% being ideal to minimize solvent-induced artifacts .[15] Therefore, every experiment must include a vehicle control , which consists of cells treated with the same final concentration of DMSO as the test articles, to ensure that any observed biological effect is due to the compound and not the solvent.[16][17]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol is designed to be a self-validating system, ensuring accuracy from the solid compound to the final assay plate.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention tips

  • Water bath (optional, set to 37°C)

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM Primary Stock Solution

This high-concentration stock serves as the source for all subsequent dilutions and minimizes the volume of organic solvent added to the final assay.

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 208.60 g/mol x 1000 mg/g = 2.086 mg

  • Weighing:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.09 mg of this compound powder directly into the tared tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the powder.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

    • Expert Tip: If dissolution is slow, a brief (5-10 minute) warming in a 37°C water bath followed by vortexing can facilitate the process.[4] Allow the solution to return to room temperature before use.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[4]

    • Store the aliquots protected from light at -20°C or -80°C . When stored correctly, the DMSO stock solution should be stable for at least six months.

Protocol for Preparing Working Solutions for Cell-Based Assays

This procedure uses a two-step serial dilution to achieve a low micromolar final concentration while ensuring the final DMSO concentration remains at a negligible level (0.1% in this example). Always prepare working solutions fresh for each experiment. [4]

Example: Preparing a 10 µM final concentration in a 1 mL culture volume.

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (1:100):

    • Add 2 µL of the 10 mM primary stock to 198 µL of sterile cell culture medium or the appropriate assay buffer.

    • Mix thoroughly by gentle vortexing or pipetting. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Final Dilution (1:10):

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your final assay vessel (e.g., well of a culture plate).

    • This achieves the final 10 µM working concentration of this compound.

    • The final DMSO concentration in the assay is now 0.1% , which is well within the acceptable limit for most cell-based assays.[13][15]

  • Prepare Vehicle Control:

    • To create a matched vehicle control, perform the same dilutions using only DMSO (without the compound).

    • Add 2 µL of pure DMSO to 198 µL of medium. Then, add 100 µL of this solution to 900 µL of medium in a control well. This ensures the control wells contain exactly 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the complete, validated workflow for preparing this compound solutions, from the solid compound to the final assay plate.

G cluster_stock Stock Preparation cluster_dilution Working Solution Preparation (Fresh) cluster_control Vehicle Control Preparation compound Solid this compound (2.09 mg) stock 10 mM Primary Stock (Stored at -20°C / -80°C) compound->stock dmso Anhydrous DMSO (1.0 mL) dmso->stock intermediate 100 µM Intermediate Solution (1% DMSO) stock->intermediate Add 2 µL medium1 Cell Culture Medium (198 µL) medium1->intermediate final 10 µM Final Working Solution (0.1% DMSO) intermediate->final Add 100 µL medium2 Cell Culture Medium (900 µL) medium2->final assay Add to Assay Plate (e.g., Cells in 900 µL medium) final->assay vehicle_dmso Pure DMSO vehicle_final Vehicle Control (0.1% DMSO) vehicle_dmso->vehicle_final Perform identical dilutions vehicle_final->assay

Caption: Workflow for preparing this compound solutions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO 1. Insufficient vortexing/mixing.2. DMSO has absorbed water (not anhydrous).3. Compound purity is low.1. Continue vortexing. Briefly warm in a 37°C water bath.[4]2. Use a fresh, sealed bottle of anhydrous, high-purity DMSO.3. Verify compound purity via analytical methods (e.g., HPLC, NMR).
Precipitation upon dilution into aqueous medium 1. The compound's solubility limit in the final medium is exceeded.2. The intermediate dilution step was skipped, causing localized high concentration and "crashing out".1. Lower the final target concentration.2. Always perform a serial dilution as described in the protocol. Ensure rapid mixing upon adding the compound to the aqueous medium.
Inconsistent or non-reproducible assay results 1. Repeated freeze-thaw cycles of the stock solution.2. Working solutions were not prepared fresh.3. Inaccurate pipetting or calculations.4. Vehicle control was not used or improperly prepared.1. Always use single-use aliquots of the primary stock.[4]2. Prepare working solutions immediately before adding them to the assay.3. Calibrate pipettes regularly. Double-check all calculations.4. Ensure a matched vehicle control is included for every experiment.[16]

References

  • This compound - LookChem. LookChem. [Link]
  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays.PLoS ONE. [Link]
  • Timm, M., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays.
  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar. [Link]
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.Source Not Specified. [Link]
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Assay Interference by Chemical Reactivity.NCBI Bookshelf. [Link]
  • SAFETY DATA SHEET - 8-Nitroquinoline.Company Not Specified. [Link]
  • 8-Chloro-5-nitroquinoline | C9H5ClN2O2 | CID 252444.PubChem - NIH. [Link]
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews. [Link]
  • Solubility D
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Dimethyl sulfoxide.Wikipedia. [Link]
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.MDPI. [Link]
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions.PMC - NIH. [Link]
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols.Fordham Research Commons. [Link]
  • Dimethyl Sulfoxide (DMSO).gChem Global. [Link]

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Application Notes & Protocols for In Vivo Experimental Design Using 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities and in vivo effects of 8-Chloro-5-nitroisoquinoline is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related isoquinoline and quinoline compounds, which have demonstrated potential as anticancer agents.[1][2] This guide therefore presents a hypothetical in vivo experimental design for evaluating this compound as a novel anticancer therapeutic.

I. Introduction: The Therapeutic Potential of Isoquinoline Derivatives

The isoquinoline scaffold is a prominent feature in numerous biologically active compounds, with many derivatives exhibiting potent anticancer properties.[1] The mechanisms of action for these compounds are diverse, often involving the inhibition of critical enzymes for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1] The presence of chloro and nitro functional groups on the isoquinoline core of this compound suggests the potential for unique pharmacological properties that warrant investigation.

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a strategic and methodologically sound approach to assess its pharmacokinetic profile, safety and tolerability, and antitumor efficacy. The successful execution of these studies is a critical step in the translational pathway from a promising chemical entity to a potential clinical candidate.[3]

II. Preclinical In Vivo Research Objectives

The primary objectives of the in vivo studies outlined below are to:

  • Establish a comprehensive pharmacokinetic (PK) profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.[4]

  • Determine the maximum tolerated dose (MTD) and identify any potential dose-limiting toxicities through acute and sub-chronic toxicity studies.[5]

  • Evaluate the in vivo antitumor efficacy of this compound in a relevant cancer model.

  • Identify a potential therapeutic window by correlating pharmacokinetic and pharmacodynamic (PD) data with efficacy and toxicity findings.

III. Experimental Design and Protocols

A phased approach to in vivo testing is recommended, starting with pharmacokinetics and tolerability before proceeding to efficacy studies.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

A thorough understanding of a compound's PK profile is fundamental to designing meaningful efficacy and toxicology studies.[6] These initial studies aim to characterize how the animal body affects the drug.

1. Animal Model Selection:

For initial PK and tolerability studies, healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley) are typically used.[7] The choice between mice and rats may depend on factors such as the required blood sample volumes and historical data for similar compounds.

2. Formulation and Route of Administration:

The formulation of this compound for in vivo administration is a critical first step. A solution or a well-characterized suspension is required. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. It is crucial to establish the maximum tolerated concentration of the vehicle in a preliminary study.

Several routes of administration should be considered to determine the most effective delivery method.[8][9][10][11]

  • Intravenous (IV): Provides 100% bioavailability and is essential for determining fundamental PK parameters like clearance and volume of distribution.

  • Oral (PO): To assess oral bioavailability, a key parameter for patient-friendly drug administration.

  • Intraperitoneal (IP): Often used in preclinical models for its convenience and rapid absorption into the systemic circulation.

Table 1: Example Dosing and Sampling Schedule for a Mouse PK Study

ParameterIntravenous (IV) BolusOral (PO) GavageIntraperitoneal (IP) Injection
Dose 1-5 mg/kg10-50 mg/kg10-50 mg/kg
Vehicle e.g., 10% DMSO, 40% PEG400, 50% Salinee.g., 0.5% Methylcellulose in watere.g., 10% DMSO, 90% Corn Oil
Blood Sampling Timepoints Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dosePre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours post-dosePre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose
Number of Animals per Timepoint 333

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Acclimatization: Allow mice to acclimate for at least one week before the study.

  • Dosing: Administer this compound via the chosen route (IV, PO, or IP) at the predetermined dose.

  • Blood Collection: At each timepoint, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

3. Acute Toxicity and Maximum Tolerated Dose (MTD) Study:

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This is a crucial parameter for designing subsequent efficacy studies.

Protocol 2: MTD Determination in Mice

  • Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts of mice.

  • Administration: Administer the compound daily for 5-7 days via the intended route for the efficacy study.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is reached when a significant (e.g., >15-20%) and sustained body weight loss or other severe clinical signs are observed.

Phase 2: In Vivo Efficacy (Antitumor) Studies

Once the PK profile and MTD are established, the antitumor efficacy of this compound can be evaluated.

1. Animal Model Selection for Cancer Research:

The choice of the animal model is critical and should be based on the hypothetical target of the compound.[12][13][14][15]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are useful for assessing the direct antitumor activity of a compound.[16]

  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the contribution of the immune system to the therapeutic effect.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[14][15]

Table 2: Example Experimental Design for a Xenograft Efficacy Study

GroupTreatmentNumber of AnimalsDosing Schedule
1. Vehicle Control Vehicle alone8-10Daily, IP
2. Low-Dose This compound (e.g., 0.5x MTD)8-10Daily, IP
3. High-Dose This compound (e.g., MTD)8-10Daily, IP
4. Positive Control Standard-of-care chemotherapy (e.g., cisplatin)8-10As per standard protocol

Protocol 3: Antitumor Efficacy Study in a Xenograft Mouse Model

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into the treatment groups outlined in Table 2.

  • Treatment: Administer the treatments as per the dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Tissue Collection: At the end of the study, collect tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).

IV. Data Visualization and Interpretation

Visual representations of the experimental workflow and potential mechanisms of action can aid in the understanding and communication of the research.

experimental_workflow cluster_phase1 Phase 1: PK and Tolerability cluster_phase2 Phase 2: Efficacy pk_studies Pharmacokinetic Studies (IV, PO, IP) efficacy_study Antitumor Efficacy Study pk_studies->efficacy_study Inform Dosing Regimen mtd_study MTD Study mtd_study->efficacy_study Determine Max Dose formulation Formulation Development formulation->pk_studies formulation->mtd_study model_selection Cancer Model Selection (Xenograft, Syngeneic, PDX) model_selection->efficacy_study pd_analysis Pharmacodynamic Analysis efficacy_study->pd_analysis

Caption: Overall workflow for the in vivo evaluation of this compound.

hypothetical_pathway compound This compound kinase Target Kinase (e.g., AKT, MAPK) compound->kinase Inhibition downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: Hypothetical signaling pathway targeted by an isoquinoline-based kinase inhibitor.

V. Conclusion and Future Directions

The in vivo experimental design detailed in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. A systematic approach, beginning with pharmacokinetic and tolerability studies, followed by well-designed efficacy studies, is essential for generating the high-quality data needed to support further development.[3] Should this compound demonstrate promising antitumor activity and an acceptable safety profile, further studies, including mechanism of action investigations and combination therapy evaluations, would be warranted.

VI. References

  • University of Iowa. Routes and Volumes of Administration in Mice. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • MDPI. Spontaneous and Induced Animal Models for Cancer Research. [Link]

  • Slideshare. Routes of drug administration Dr.NITIN. [Link]

  • Source 6 - Not available.

  • PMC. Animal models and therapeutic molecular targets of cancer: utility and limitations. [Link]

  • Dovepress. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • Cancer Management and Research. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • ResearchGate. (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. [Link]

  • ScienceDirect. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • ResearchGate. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • PMC. General Principles of Preclinical Study Design. [Link]

  • MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. [Link]

  • Oxford Academic. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. [Link]

  • PMC. Toxicological screening. [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

  • YouTube. preclinical in vivo PK studies & allometric scaling. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • Alfa Cytology. In Vivo Toxicity Assessment Services for Skin Cancer. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • Preprints.org. Designing an In Vivo Preclinical Research Study. [Link]

  • Saudi Food and Drug Authority. General Considerations for Preclinical Studies Submissions. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • PMC. Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • PMC. Advancements in small molecule drug design: A structural perspective. [Link]

  • ResearchGate. (a) Experimental design of in vivo experiment. Mice were divided into... [Link]

  • LookChem. This compound. [Link]

  • Semantic Scholar. Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • PubChem. 8-Chloro-5-nitroquinoline. [Link]

  • PubChem. 8-Nitroisoquinoline. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PMC. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. [Link]

  • JOCPR. Synthesis and biological activity of 8-chloro-[4][8][12]triazolo [4,3-a]quinoxalines. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • MDPI. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. [Link]

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Measuring the effects of 8-Chloro-5-nitroisoquinoline on apoptosis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Parametric Approach to Characterizing Apoptosis Induced by 8-Chloro-5-nitroisoquinoline

Introduction: The Rationale for Investigating this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been shown to possess a wide range of biological activities, including significant anticancer properties.[1][2] Many quinoline-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2][3] The subject of this guide, this compound, is a derivative of interest due to its structural features—notably the electron-withdrawing chloro and nitro groups—which suggest a potential for potent biological activity.

While direct studies on this compound are emerging, related nitroquinoline compounds have been demonstrated to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4][5][6] This application note provides a comprehensive, multi-parametric strategy for rigorously characterizing the pro-apoptotic effects of this compound on cancer cell lines. We will move beyond simple viability assays to build a detailed mechanistic portrait, from early membrane changes to the final executioner caspase activity. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Postulated Mechanism: The Intrinsic (Mitochondrial) Pathway of Apoptosis

Based on the known activity of related quinoline derivatives, we hypothesize that this compound triggers the intrinsic pathway of apoptosis .[3][7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical decision point for cell death.[8][9] The family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[10][11]

Our proposed mechanism, which the following protocols will test, is as follows:

  • Cellular Stress: this compound induces intracellular stress, potentially through the generation of ROS.

  • Bcl-2 Family Imbalance: This stress shifts the balance between pro- and anti-apoptotic Bcl-2 proteins, favoring the activation of Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak form pores in the mitochondrial outer membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and the release of apoptogenic factors like cytochrome c into the cytosol.[9]

  • Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase, Caspase-9.

  • Executioner Caspase Cascade: Caspase-9 cleaves and activates the executioner caspases, Caspase-3 and Caspase-7.[12]

  • Substrate Cleavage & Cell Death: Caspase-3 and -7 cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[13][14]

This proposed pathway provides a logical framework for our experimental design.

Apoptotic_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion 8_Chloro_5_nitroisoquinoline 8_Chloro_5_nitroisoquinoline ROS ROS 8_Chloro_5_nitroisoquinoline->ROS Induces Stress Bax_Bak Bax / Bak ROS->Bax_Bak Activates Bax_Bak_Active Activated Bax/Bak MOMP MOMP Bax_Bak_Active->MOMP Forms Pores Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome CytC Cytochrome c CytC->Apoptosome Casp9_A Active Caspase-9 Apoptosome->Casp9_A Cleaves & Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37_A Active Caspase-3/7 Casp9_A->Casp37_A Cleaves & Activates Casp37 Pro-Caspase-3/7 Casp37->Casp37_A PARP PARP (116 kDa) Casp37_A->PARP Cleaves Apoptosis Apoptosis Casp37_A->Apoptosis Executes cPARP Cleaved PARP (89 kDa) PARP->cPARP Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL Bcl2->Bax_Bak Inhibits Bax_Bak->Bax_Bak_Active MOMP->CytC Release Mito_CytC Cytochrome c Mito_CytC->MOMP

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Strategy: A Stepwise Approach to Validation

A robust analysis requires a logical workflow where each step confirms a different stage of the apoptotic process. We recommend a tiered approach from broad cytotoxicity to specific molecular events.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) treat Treat with this compound (Dose-Response & Time-Course) start->treat annexin Annexin V / PI Staining (Flow Cytometry) [Early/Late Apoptosis] treat->annexin jc1 JC-1 Staining (Flow Cytometry / Microscopy) [Mitochondrial Potential] treat->jc1 caspase Caspase-Glo® 3/7 Assay (Luminescence) [Executioner Activity] treat->caspase western Western Blot (PARP, Caspase-3, Bcl-2) [Protein Cleavage] treat->western analysis Data Analysis & Integration annexin->analysis jc1->analysis caspase->analysis western->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: Recommended experimental workflow for characterizing apoptotic effects.

Detailed Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This is the gold standard for identifying early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16][17]

Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., 1 µM Staurosporine for 4 hours).[17]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to maintain membrane integrity.[17]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[18][19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

Data Interpretation:

Quadrant Annexin V Status PI Status Cell Population
Lower-Left Negative Negative Viable Cells
Lower-Right Positive Negative Early Apoptotic Cells
Upper-Right Positive Positive Late Apoptotic/Necrotic Cells

| Upper-Left | Negative | Positive | Necrotic Cells |

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 dye is a ratiometric probe that assesses mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence.[20] When the membrane potential collapses—a key event in early intrinsic apoptosis—JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[21] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial depolarization.[22]

Methodology:

  • Cell Seeding & Treatment: Seed and treat cells as described in Protocol 1. A known mitochondrial depolarizer like FCCP (50 µM for 10 minutes) should be used as a positive control.[22]

  • JC-1 Staining: After treatment, remove the culture medium and incubate cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Aspirate the staining solution and wash cells twice with pre-warmed assay buffer.

  • Analysis: Analyze immediately using a fluorescence microscope or a flow cytometer.

    • Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

    • Flow Cytometry: Measure fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels. A shift from the red to the green channel indicates depolarization.

Data Presentation:

Treatment Group Concentration (µM) Red:Green Fluorescence Ratio (Mean ± SD)
Vehicle Control 0 8.5 ± 0.7
This compound 5 5.2 ± 0.5
This compound 10 2.1 ± 0.3

| FCCP (Positive Control) | 50 | 1.1 ± 0.2 |

Protocol 3: Luminescent Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of the primary executioner caspases, Caspase-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[12] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to caspase activity.[12]

Methodology:

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate (e.g., 1 x 10⁴ cells/well) and treat as required.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23]

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

    • Mix the contents on a plate shaker for 2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Data Presentation:

Treatment Group Concentration (µM) Luminescence (RLU) Caspase Activity (Fold Change vs. Control)
Vehicle Control 0 15,250 1.0
This compound 5 68,625 4.5
This compound 10 183,000 12.0

| Staurosporine (Positive Control) | 1 | 221,125 | 14.5 |

Protocol 4: Western Blot for PARP Cleavage

Principle: PARP is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is a key substrate for active Caspase-3 and -7.[14] Cleavage of PARP into an 89 kDa fragment is considered an irreversible hallmark of apoptosis.[13] Western blotting allows for the direct visualization and quantification of both the full-length and cleaved PARP fragments.[24][25]

Methodology:

  • Cell Treatment & Lysis: Treat cells in 6-well plates or 10 cm dishes. After treatment, harvest cells and lyse them in ice-cold RIPA buffer containing a protease inhibitor cocktail.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP. Also probe a separate membrane or strip the first for a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. The ratio of cleaved PARP to full-length PARP provides a quantitative measure of apoptosis.

Conclusion

By systematically applying this multi-parametric approach, researchers can move beyond a simple "live/dead" assessment to build a robust, evidence-based model of how this compound induces cell death. Confirming apoptosis through Annexin V staining, linking it to mitochondrial depolarization via the JC-1 assay, quantifying executioner activity with a Caspase-3/7 assay, and visualizing the terminal cleavage of PARP provides a compelling and publishable dataset. This strategy not only validates the compound's pro-apoptotic potential but also provides critical mechanistic insights essential for its further development as a potential therapeutic agent.

References

  • Title: Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Source: PubMed URL:[Link]
  • Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: PMC - PubMed Central URL:[Link]
  • Title: Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301) Source: Elabscience URL:[Link]
  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL:[Link]
  • Title: Bcl-2 family Source: Wikipedia URL:[Link]
  • Title: JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) Source: G-Biosciences URL:[Link]
  • Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: Signal Transduction and Targeted Therapy URL:[Link]
  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL:[Link]
  • Title: JC-1 Mitochondrial Membrane Potential Assay Kit Source: RayBiotech URL:[Link]
  • Title: JC-1 Mitochondrial Membrane Potential Assay Source: Cre
  • Title: Multiple Functions of BCL-2 Family Proteins Source: PMC - PubMed Central URL:[Link]
  • Title: Caspase 3/7 Activity Source: Protocols.io URL:[Link]
  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: PubMed URL:[Link]
  • Title: Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: PMC - NIH URL:[Link]
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  • Title: Advances in measuring apoptosis: A robust, highly sensitive and specific qPCR-based protocol for absolute quantitation of apoptotic DNA Source: N
  • Title: Caspase 3/7 activity assay Source: Bio-protocol URL:[Link]
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]
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  • Title: Apoptosis Protocols Source: USF Health - University of South Florida URL:[Link]
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  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: NIH URL:[Link]
  • Title: A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial p
  • Title: Induction of apoptosis by 5,7-dihydroxy-8-nitrochrysin in breast cancer cells: the role of reactive oxygen species and Akt Source: PubMed URL:[Link]
  • Title: Synergistic Inhibition of Growth and Induction of Apoptosis by 8-chloro-cAMP and Paclitaxel or Cisplatin in Human Cancer Cells Source: PubMed URL:[Link]
  • Title: Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction Source: PubMed URL:[Link]

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Investigating Reactive Oxygen Species (ROS) Induction by 8-Chloro-5-nitroisoquinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Cytotoxic Potential of Novel Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Modifications to the isoquinoline core, such as the introduction of chloro and nitro groups, can significantly alter its pharmacodynamic and pharmacokinetic properties.[3] 8-Chloro-5-nitroisoquinoline is a synthetic isoquinoline derivative whose biological activities remain largely unexplored.[4] Based on the known pro-oxidative potential of related nitroaromatic compounds, which can undergo bioreduction to generate reactive intermediates, it is hypothesized that this compound may exert cytotoxic effects through the induction of reactive oxygen species (ROS).[3][5]

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[6][7] While ROS play a role in normal cellular signaling, their overproduction leads to oxidative stress, a deleterious process that can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[8][9] Investigating the capacity of a novel compound to induce ROS is a critical step in elucidating its mechanism of action and therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols to investigate and quantify the induction of ROS by this compound in a cellular context. We will detail two primary fluorescence-based assays: the general cellular ROS assay using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) and a targeted mitochondrial superoxide assay using MitoSOX™ Red. These protocols are designed to be self-validating, incorporating essential controls and providing a framework for robust data interpretation.

Principle of ROS Detection Assays

General Cellular ROS Detection with H2DCFDA

The H2DCFDA assay is a widely used method for detecting total intracellular ROS.[10][11] H2DCFDA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[13]

Specific Detection of Mitochondrial Superoxide with MitoSOX™ Red

Mitochondria are a primary source of cellular ROS, particularly the superoxide anion (O₂⁻).[11] MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells.[14][15] Once localized to the mitochondria, it is selectively oxidized by superoxide, but not by other ROS, to a product that exhibits bright red fluorescence.[16] This assay allows for the specific assessment of mitochondrial superoxide production, providing insight into the compound's impact on mitochondrial function.

Experimental Protocols

PART 1: General Cellular ROS Induction Assay

This protocol is designed for assessing total ROS levels in either adherent or suspension cells cultured in a 96-well microplate format.

Materials:

  • This compound (user-supplied)

  • H2DCFDA (e.g., from a Cellular ROS Assay Kit)[12]

  • Cell culture medium (phenol red-free recommended for fluorescence assays)[17]

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[18]

  • Positive Control (e.g., Tert-butyl hydrogen peroxide - TBHP or Pyocyanin)[13][19]

  • Adherent or suspension cell line of choice

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)[12]

Protocol for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[10] Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of H2DCFDA (typically 10-50 µM, with 20 µM being a good starting point) in pre-warmed, serum-free medium or assay buffer.[19] This solution should be made fresh.[19]

  • Cell Staining:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the H2DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.[12][19]

  • Compound Treatment:

    • Remove the H2DCFDA solution and wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 100 µL of pre-warmed medium or assay buffer containing the desired concentrations of this compound. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., TBHP).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

    • Kinetic readings can be taken at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 1-6 hours) to monitor the dynamics of ROS production.

Protocol for Suspension Cells:

  • Cell Preparation: Collect suspension cells by centrifugation and wash once with sterile PBS.[19] Resuspend the cells in pre-warmed assay buffer.

  • Cell Staining:

    • Incubate the cells with the H2DCFDA working solution (e.g., 20 µM) at a concentration of 1x10⁶ cells/mL for 30 minutes at 37°C in the dark.[19]

    • Pellet the cells, remove the supernatant, and wash once with pre-warmed assay buffer.

  • Plating and Treatment:

    • Resuspend the stained cells in pre-warmed assay buffer.

    • Add 100 µL of the cell suspension (containing approximately 100,000 cells) to each well of a black, clear-bottom 96-well plate.[19]

    • Add the desired concentrations of this compound and controls.

  • Fluorescence Measurement: Proceed with fluorescence measurement as described for adherent cells.

PART 2: Mitochondrial Superoxide Detection Assay

This protocol is designed to specifically measure superoxide levels within the mitochondria.

Materials:

  • This compound (user-supplied)

  • MitoSOX™ Red reagent[18]

  • Anhydrous DMSO[14]

  • Cell culture medium (phenol red-free recommended)

  • Assay Buffer (e.g., HBSS with Calcium and Magnesium)[18]

  • Positive Control (e.g., MitoPQ or Antimycin A)[14][18]

  • Adherent or suspension cell line of choice

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission: ~510 nm / ~580 nm)[16] or fluorescence microscope

Protocol for Adherent and Suspension Cells:

  • Cell Seeding/Preparation:

    • Adherent Cells: Seed cells in a black, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.

    • Suspension Cells: Prepare cells as described in the H2DCFDA protocol.

  • Compound Treatment:

    • Treat the cells with the desired concentrations of this compound and controls in fresh culture medium for the desired incubation period.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving the contents of one vial in 13 µL of anhydrous DMSO.[14][15] This stock solution is stable for one day.[18]

    • Prepare a working solution of MitoSOX™ Red (typically 100 nM to 1 µM, with 500 nM being a good starting point) by diluting the stock solution in pre-warmed assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).[14][15] The optimal concentration should be determined empirically for each cell type.[18]

  • Cell Staining:

    • Remove the medium containing the test compound.

    • Add 100 µL of the MitoSOX™ Red working solution to each well.

    • Incubate the plate for 10-30 minutes at 37°C, protected from light.[15][18]

  • Wash and Measurement:

    • Gently wash the cells three times with pre-warmed assay buffer.[14][18]

    • Add 100 µL of fresh assay buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[16] Alternatively, visualize the cells using a fluorescence microscope.

Data Analysis and Interpretation

The primary output for these assays is relative fluorescence units (RFU). To analyze the data:

  • Background Subtraction: Subtract the average RFU of cell-free, reagent-containing wells from all experimental wells.

  • Normalization: Express the data as a fold change in fluorescence relative to the vehicle-treated control group.

  • Dose-Response Curves: Plot the fold change in fluorescence against the concentration of this compound to generate dose-response curves.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Expected Results:

A dose-dependent increase in fluorescence in cells treated with this compound would indicate that the compound induces ROS production. A positive result in the MitoSOX™ Red assay would specifically implicate mitochondrial superoxide generation as a mechanism of action.

ParameterH2DCFDA AssayMitoSOX™ Red Assay
Analyte General Cellular ROS (H₂O₂, OH•, etc.)[20]Mitochondrial Superoxide (O₂⁻)[14]
Excitation (nm) ~485~510
Emission (nm) ~535~580
Typical Probe Conc. 10-50 µM100 nM - 1 µM
Incubation Time 30-45 minutes10-30 minutes
Positive Control TBHP, PyocyaninMitoPQ, Antimycin A

Visualizing the Workflow and Hypothesized Pathway

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Selection cluster_treatment Treatment & Staining cluster_analysis Data Acquisition & Analysis prep_adherent Seed Adherent Cells in 96-well Plate assay_dcfda H2DCFDA Assay (General ROS) prep_adherent->assay_dcfda assay_mitosox MitoSOX Red Assay (Mitochondrial O₂⁻) prep_adherent->assay_mitosox prep_suspension Prepare Suspension Cells prep_suspension->assay_dcfda prep_suspension->assay_mitosox stain_dcfda Stain with H2DCFDA assay_dcfda->stain_dcfda treat_compound_mitosox Treat with this compound assay_mitosox->treat_compound_mitosox treat_compound_dcfda Treat with this compound stain_dcfda->treat_compound_dcfda measure_fluorescence Measure Fluorescence (Plate Reader / Microscope) treat_compound_dcfda->measure_fluorescence stain_mitosox Stain with MitoSOX Red treat_compound_mitosox->stain_mitosox stain_mitosox->measure_fluorescence data_analysis Data Analysis: Fold Change vs. Control measure_fluorescence->data_analysis conclusion Conclusion on ROS Induction Potential data_analysis->conclusion

Caption: Generalized workflow for investigating ROS induction.

Hypothesized Signaling Pathway

G cluster_ros ROS Generation cluster_damage Cellular Damage compound This compound cell_membrane Cellular Uptake compound->cell_membrane mitochondria Mitochondria cell_membrane->mitochondria nitroreductase Nitroreductases cell_membrane->nitroreductase electron_transport_chain Electron Transport Chain mitochondria->electron_transport_chain superoxide Superoxide (O₂⁻) nitroreductase->superoxide Bioreduction electron_transport_chain->superoxide e⁻ leakage other_ros Other ROS (H₂O₂, OH•) superoxide->other_ros lipid_peroxidation Lipid Peroxidation superoxide->lipid_peroxidation other_ros->lipid_peroxidation dna_damage DNA Damage other_ros->dna_damage protein_oxidation Protein Oxidation other_ros->protein_oxidation apoptosis Apoptosis / Cell Death lipid_peroxidation->apoptosis dna_damage->apoptosis protein_oxidation->apoptosis

Caption: Hypothesized pathway for ROS-mediated cytotoxicity.

References

  • Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]
  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]
  • ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]
  • ROS Detection Assay Kit. OZ Biosciences. [Link]
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normaliz
  • Reactive Oxygen Staining – MitoSOX. Ainslie Lab @ UNC. [Link]
  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
  • This compound. LookChem. [Link]
  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI. [Link]
  • Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. PubMed. [Link]
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. AAC. [Link]
  • 8-Nitroisoquinoline. PubChem. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
  • Reactive oxygen species. Wikipedia. [Link]
  • Reactive oxygen species - sources, functions, oxid
  • Reactive oxygen species: toxic molecules or spark of life? PMC. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Chloro-5-nitroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 8-Chloro-5-nitroisoquinoline Analogs

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group and a chloro substituent, as seen in this compound and its analogs, can significantly modulate the molecule's physicochemical properties and biological activity. These modifications can enhance interactions with specific biological targets, potentially leading to novel therapeutic agents.[1][2] Compounds with nitroaromatic moieties have been investigated for a range of activities, including antimicrobial and anticancer effects.[3][4][5][6] The this compound scaffold, in particular, presents a unique electronic and steric profile that warrants thorough investigation for its therapeutic potential, especially in the realm of kinase inhibition, a common mechanism for isoquinoline-based compounds.[1][7][8]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[9][10][11][12] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery of bioactive this compound analogs. The protocols herein are designed to be robust, reproducible, and amenable to automation, providing a solid foundation for a successful hit identification program.[13]

Strategic Considerations for HTS Campaign Design

A successful HTS campaign begins with a well-defined strategy. For this compound analogs, a dual-pronged approach targeting both biochemical and cellular systems is recommended to provide a comprehensive understanding of compound activity and potential liabilities.

Key Strategic Pillars:

  • Target Selection: Based on the structural alerts of the isoquinoline core, protein kinases are a primary target class of interest.[14][15][16] Screening against a panel of kinases can reveal both potency and selectivity.

  • Assay Modality: A combination of biochemical assays (to assess direct target engagement) and cell-based assays (to evaluate activity in a more physiologically relevant context) is crucial.[13][17]

  • Hit-to-Lead Funnel: The HTS workflow should be designed as a funnel, starting with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, counter-screens, and secondary assays to eliminate false positives and prioritize promising candidates.[18][19][20]

Biochemical HTS Assays for Kinase Inhibition

Biochemical assays are essential for identifying compounds that directly interact with a purified target protein, such as a kinase.[17] These assays are typically performed in a cell-free system and are highly amenable to miniaturization and automation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, high-throughput assay for measuring the inhibition of a specific protein kinase. HTRF technology offers high sensitivity and low background, making it ideal for HTS.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • Purified, active protein kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume white microplates

  • Multimode microplate reader with HTRF capability[21]

Detailed Protocol:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each this compound analog (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Kinase and Substrate Addition: Prepare a kinase/substrate mix in HTRF Kinase Buffer. Add 5 µL of this mix to each well containing the compounds.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix (europium cryptate-labeled antibody and streptavidin-XL665 in HTRF detection buffer) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to controls (no enzyme and no inhibitor).

Data Analysis and Interpretation:

ParameterDescription
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[18]
% Inhibition Calculated relative to positive (no inhibitor) and negative (no enzyme) controls.
Hit Threshold Typically defined as compounds exhibiting >3 standard deviations from the mean of the control wells.[18]
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.

Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Purified, active protein kinase

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Luminometer or multimode plate reader with luminescence detection[22]

Detailed Protocol:

  • Compound Dispensing: As described in Protocol 1.

  • Kinase Reaction: In each well, combine the compound, kinase, substrate, and ATP in the appropriate kinase reaction buffer. The total volume should be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Cell-Based HTS Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, taking into account cell permeability, metabolism, and potential cytotoxicity.[13]

Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay is crucial to run in parallel with or as a counter-screen to any cell-based functional assay to identify compounds that are cytotoxic, which can lead to false positives.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[23]

Materials:

  • Cancer cell line known to be dependent on the kinase of interest (e.g., SK-BR-3 for HER2)[7][8]

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well clear-bottom white plates

  • Multimode microplate reader with luminescence detection

Detailed Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add the this compound analogs to the cells at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence.

Protocol 4: High-Content Imaging Assay for Pathway Modulation

High-content screening (HCS) combines automated microscopy with quantitative image analysis to measure the effects of compounds on cellular phenotypes.[24]

Principle: This assay can be used to visualize and quantify the inhibition of a specific signaling pathway. For example, if the target kinase is involved in the ERK signaling pathway, an antibody against phosphorylated ERK (p-ERK) can be used to measure the inhibition of this pathway upon compound treatment.[25]

Materials:

  • Appropriate cell line

  • Fluorescently labeled antibodies (e.g., anti-p-ERK)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system[21]

  • Image analysis software

Detailed Protocol:

  • Cell Seeding and Treatment: As described in Protocol 3.

  • Fixation and Permeabilization: After compound incubation, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with the primary antibody (e.g., rabbit anti-p-ERK) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of p-ERK in the nucleus and/or cytoplasm.

HTS Workflow and Hit Triage

A systematic workflow is essential for efficiently processing the large datasets generated from HTS and identifying high-quality hits.[12][26]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Counter-Screening & Selectivity cluster_3 Hit Validation & Expansion Primary_Screen Primary HTS (e.g., HTRF Kinase Assay) ~10 µM single concentration Hit_Confirmation Hit Confirmation (Re-test in primary assay) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (IC50) (8-10 point titration) Hit_Confirmation->Dose_Response Confirm Activity Counter_Screen Counter-Screens (e.g., Cytotoxicity, Luciferase inhibition) Dose_Response->Counter_Screen Determine Potency Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Counter_Screen->Orthogonal_Assay Eliminate False Positives Selectivity_Profiling Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Profiling Confirm Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Assess Selectivity Hit_Expansion Analog Synthesis and Testing SAR_Analysis->Hit_Expansion Prioritize Scaffolds Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Potential Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Sources

Application Notes and Protocols for the Derivatization of 8-Chloro-5-nitroisoquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 8-chloro-5-nitroisoquinoline represents a versatile starting material for the synthesis of diverse chemical libraries aimed at structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore key chemical transformations, including nucleophilic aromatic substitution (SNAr) at the C8 position and modifications of the C5 nitro group. Detailed, field-tested protocols for these reactions are provided, along with insights into the rationale behind experimental design and characterization of the resulting derivatives. Furthermore, this note will illustrate how to leverage these synthetic strategies to build a focused library for SAR exploration, culminating in a hypothetical analysis of the relationship between structural modifications and biological activity.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in drug discovery.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1] The rigid isoquinoline core provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to modulate biological activity and pharmacokinetic properties. The starting material, this compound, is particularly attractive for library synthesis due to its two distinct and orthogonally reactive sites: the chloro group at the 8-position and the nitro group at the 5-position. The electron-withdrawing nature of the nitro group activates the C8 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of substituents.[2][3] Subsequently, the nitro group itself can be reduced to an amine, which then serves as a handle for further functionalization. This sequential derivatization strategy enables the generation of a matrix of compounds from a single, readily accessible starting material, which is ideal for systematic SAR studies.

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached through two primary pathways, which can also be used in combination to generate a wide array of analogues. The overall strategy is depicted in the workflow diagram below.

Derivatization_Workflow A This compound B Pathway 1: C8 Derivatization (SNAr) A->B Nucleophiles (R-NH2, R-OH, R-SH) C Pathway 2: C5 Derivatization (Nitro Reduction) A->C Reducing Agents (e.g., Fe/HCl, SnCl2) D 8-Substituted-5-nitroisoquinolines B->D E 8-Chloro-5-aminoisoquinoline C->E F SAR Library 1 (Diverse C8 substituents) D->F I Combined Derivatization D->I Nitro Reduction G Further C5 Functionalization (e.g., Amidation, Sulfonylation) E->G Acyl chlorides, Sulfonyl chlorides E->I C8 Derivatization (e.g., Suzuki Coupling) H SAR Library 2 (Diverse C5 substituents) G->H J 8-Substituted-5-aminoisoquinolines I->J K SAR Library 3 (Diverse C8 and C5 substituents) J->K SAR_Analysis cluster_2 Optimal Combination (4c) A Small alkylamines (2a, 2b) - Modest activity B Cyclopropylamine (2c) - Increased potency, likely due to favorable interactions in a hydrophobic pocket C Anilines (2d, 2e) - Significant increase in potency - Aromatic interactions are key - Electron-withdrawing groups (e.g., -F) enhance activity (2e) D Nitro group (1, 2a-e) - Generally poor activity E Amino group (3a, 4a) - Slight improvement over nitro F Amide group (3b, 3c, 4b, 4c) - Potency increases - Likely acts as a hydrogen bond acceptor/donor G R¹ = 4-Fluorophenylamino - Strong aromatic and potential halogen bonding interactions R² = Acetamido - Key hydrogen bonding interactions = Potent Inhibition (IC₅₀ = 85 nM)

Sources

8-Chloro-5-nitroisoquinoline: A Prospective Chemical Probe for Cellular Pathway Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with potent biological activities. The introduction of specific substituents, such as chloro and nitro groups, can dramatically influence the molecule's physicochemical properties and its interactions with biological macromolecules. 8-Chloro-5-nitroisoquinoline is a sparsely characterized derivative within this important class of compounds. While direct experimental data on its application as a chemical probe is limited, the known bioactivities of related nitro- and chloro-substituted quinolines and isoquinolines suggest its potential as a valuable tool for researchers in oncology, microbiology, and cell biology.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the utility of this compound as a chemical probe. We present a series of detailed protocols to systematically characterize its biological effects, from initial screening for antimicrobial and anticancer activity to more in-depth mechanistic studies on its potential interactions with cellular signaling pathways and macromolecules. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific model systems.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for its effective use in biological systems.

PropertyPredicted/Known ValueSource
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.60 g/mol [1]
Boiling Point 370.2 ± 27.0 °C (Predicted)[1]
pKa 2.81 ± 0.36 (Predicted)[1]
LogP 3.32 (Predicted)[1]
Storage Temperature 2-8°C[1]

Stock Solution Preparation: Due to its predicted lipophilicity (LogP > 3), this compound is expected to be sparingly soluble in aqueous buffers. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous media for cellular assays should be performed to ensure the final DMSO concentration does not exceed a level that affects cellular viability (typically <0.5%).

Hypothesized Mechanisms and Potential Applications

Based on the known activities of related compounds, this compound may function through several mechanisms, making it a versatile probe for various biological questions.

  • Anticancer Agent: Many isoquinoline and quinoline derivatives exhibit anticancer properties by inhibiting key enzymes like protein kinases or topoisomerases, or by inducing oxidative stress.[2][3] The nitro group can be a key pharmacophore in this context.

  • Antimicrobial Agent: The quinoline core is present in many antimicrobial agents that interfere with bacterial DNA replication.[2] Halogenated 8-hydroxyquinolines have shown activity against Mycobacterium tuberculosis.[4]

  • Fluorescent Probe: The quinoline ring system is a known fluorophore.[5] While the nitro group can quench fluorescence, its interaction with specific cellular components (e.g., metal ions in metalloproteins) could potentially modulate its fluorescent properties, allowing for targeted imaging applications.

The following sections provide detailed protocols to investigate these potential applications.

Part 1: Screening for Bioactivity

The initial step in characterizing this compound as a chemical probe is to assess its general bioactivity in relevant models.

Protocol 1.1: Evaluation of Antimicrobial Activity

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.[1][2]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO vehicle), and a sterility control (broth only).[2]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[2] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusExperimental ValueExperimental Value
E. coliExperimental ValueExperimental Value
Protocol 1.2: Cell Viability Assay for Anticancer Screening

This protocol assesses the effect of this compound on the viability of cancer cell lines to determine its cytotoxic or cytostatic potential.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTS reagent or similar cell viability assay kit

  • 96-well cell culture plates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Measurement: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 2: Mechanistic Investigation in Cancer Cells

If this compound demonstrates significant anticancer activity, the following protocols can be employed to elucidate its mechanism of action.

Protocol 2.1: Apoptosis Detection by Annexin V Staining

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[6]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Workflow for Apoptosis Detection

G start Seed and Treat Cells with This compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic, Necrotic, and Live Cells analyze->end

Caption: Workflow for assessing apoptosis via Annexin V staining.

Protocol 2.2: Investigating Kinase Inhibition Potential

Many isoquinoline-based compounds are known kinase inhibitors.[2] This protocol uses Western blotting to assess the phosphorylation status of a common kinase substrate as an indicator of kinase inhibition.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells with a dose range of this compound for a specified time.

  • Cell Lysis: Lyse the cells and determine the protein concentration of each lysate.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the phosphorylated target.

  • Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[7] A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates target engagement.[5]

Hypothetical Signaling Pathway Modulation

G Probe This compound Kinase Target Kinase (e.g., Aurora Kinase) Probe->Kinase Inhibition Substrate Downstream Substrate (e.g., Histone H3) Kinase->Substrate Phosphorylation Apoptosis Apoptosis Substrate->Apoptosis Leads to

Caption: Hypothetical pathway showing kinase inhibition by the probe.

Part 3: Exploring its Use as a Fluorescent Probe

The intrinsic fluorescence of the isoquinoline core suggests that this compound could be developed into a fluorescent probe.

Protocol 3.1: Characterizing Intracellular Localization

This protocol uses fluorescence microscopy to determine if and where the compound localizes within cells.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fluorescence microscope with appropriate filter sets (excitation/emission maxima will need to be determined experimentally)

  • Nuclear and/or organelle-specific fluorescent dyes (e.g., DAPI, MitoTracker)

Procedure:

  • Cell Treatment: Incubate live cells with a working concentration of this compound for a short period (e.g., 15-30 minutes).

  • Washing: Gently wash the cells with fresh media or PBS to remove excess compound.

  • Co-staining (Optional): If desired, co-stain with organelle-specific dyes.

  • Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope. Capture images in the channel corresponding to the probe's fluorescence and any co-stains.[8]

  • Analysis: Analyze the images to determine the subcellular localization pattern of the compound.

Protocol 3.2: DNA Intercalation Assay

Given the planar nature of the isoquinoline ring system, it may interact with DNA. A fluorescent intercalator displacement (FID) assay can investigate this possibility.[9][10]

Materials:

  • Double-stranded DNA (e.g., calf thymus DNA)

  • Fluorescent DNA intercalator (e.g., ethidium bromide)

  • This compound

  • Fluorometer

Procedure:

  • Baseline Fluorescence: In a cuvette, mix the dsDNA and ethidium bromide. Measure the fluorescence intensity.

  • Titration: Add increasing concentrations of this compound to the cuvette and measure the fluorescence after each addition.

  • Data Analysis: A decrease in fluorescence intensity suggests that this compound is displacing the ethidium bromide from the DNA, indicating a competitive binding interaction.[9]

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential as a chemical probe. The protocols outlined in this guide provide a systematic approach to characterizing its biological activities and elucidating its mechanisms of action. Initial screening for antimicrobial and anticancer effects will guide further, more detailed studies into its role as a potential modulator of signaling pathways, an apoptosis inducer, or a fluorescent imaging agent. The true utility of this compound as a chemical probe will be revealed through rigorous experimental validation.

References

  • LookChem. (n.d.). This compound.
  • Jiang, L., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Chen, Y., et al. (2009). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 53(5), 2194-2195.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Jayakumar, S., & Rajan, T. S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888.
  • AntBio. (2023). Common Methods for Cell Apoptosis Detection: Principles, Applications.
  • Antpedia. (2023). Common Methods for Cell Apoptosis Detection.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 37(1), 61-69.
  • ResearchGate. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
  • Bain, J., Plater, L., & Elliott, M. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
  • YouTube. (2016). Mounting Cells for Fluorescence Microscopy.
  • Isogai, M., et al. (2003). Intercalation activating fluorescence DNA probe and its application to homogeneous quantification of a target sequence by isothermal sequence amplification in a closed vessel. Analytical Biochemistry, 314(1), 77-86.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Bitesize Bio. (2022). Intercalating Dyes or Fluorescent Probes For RT-qPCR?
  • M. W. Davidson, & M. Abramowitz. (2002). Fluorescence Live Cell Imaging.
  • Liu, J., et al. (2013). Modulating the wnt signaling pathway with small molecules. Protein & Cell, 4(5), 321-332.
  • Regot, S., et al. (2014). Distributed biological computation with multicellular engineered networks. Nature, 505(7483), 393-396.
  • van der Windt, G. J., et al. (2021). Bioluminescent Intercalating Dyes for Ratiometric Nucleic Acid Detection. ACS Sensors, 6(11), 4069-4076.
  • Svoboda, K. K. (2002). Approaches to studying cellular signaling: a primer for morphologists. The Anatomical Record, 268(3), 183-194.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-chloro-5-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and ensure the safe and efficient execution of this procedure.

I. Overview of the Synthesis

The synthesis of this compound is typically achieved through the electrophilic nitration of 8-chloroisoquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, attacks the electron-rich benzene ring of the isoquinoline nucleus.

From a mechanistic standpoint, the reaction is directed to the 5- and 8-positions of the isoquinoline ring. This is because the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which is protonated under the strongly acidic reaction conditions. Consequently, the substitution occurs preferentially on the benzenoid ring.[1]

A general reaction scheme is presented below:

8-Chloroisoquinoline + HNO₃/H₂SO₄ → this compound

This guide will provide a detailed experimental protocol and address common issues that may arise during this synthesis.

II. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a well-established procedure for the analogous synthesis of 5-bromo-8-nitroisoquinoline and is intended to serve as a robust starting point for your experiments.[2]

Materials and Reagents:

  • 8-Chloroisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ammonium Hydroxide (28-30%)

  • Dichloromethane

  • Ethyl Acetate

  • Heptane

  • Celite

  • Silica Gel (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly add 8-chloroisoquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Cool the solution of 8-chloroisoquinoline in sulfuric acid to 0°C. Slowly add the pre-cooled nitrating mixture dropwise via the addition funnel, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8-9. Ensure the temperature is kept low during neutralization by adding more ice if necessary.

  • Extraction: Extract the aqueous slurry with dichloromethane or a suitable organic solvent.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.[2]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

dot

Caption: Troubleshooting workflow for low yield.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or poor quality of reagents.Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to 5-10°C), but be cautious as this may increase side products. Ensure that the nitric and sulfuric acids are of high concentration and not old stock.
Side Reactions The formation of undesired isomers (e.g., 8-chloro-x-nitroisoquinoline) or di-nitro products can significantly reduce the yield of the desired product.Maintain a low reaction temperature (0-5°C) to improve regioselectivity. Add the nitrating mixture slowly and dropwise to avoid localized overheating. Use the correct stoichiometry of the nitrating agent; an excess can lead to di-nitration.
Product Loss During Work-up Significant product loss can occur during the quenching, neutralization, and extraction steps. The product may have some solubility in the aqueous phase, especially if the pH is not optimal.During neutralization, maintain a low temperature and add the base slowly to avoid product degradation. Ensure the final pH is in the optimal range for product precipitation/extraction (typically 8-9). Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Product Degradation The nitro group can be sensitive to high temperatures and extreme pH conditions, which can lead to degradation of the product.Avoid excessive heating during the concentration of the organic extracts. Perform the work-up and purification steps promptly after the reaction is complete.

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?

A2: The presence of multiple spots on your TLC plate indicates the formation of impurities. The most common impurities in this reaction are:

  • Unreacted 8-Chloroisoquinoline: If the reaction is incomplete, you will see the starting material on your TLC plate. This can be addressed by optimizing the reaction conditions as described in A1.

  • Isomeric Mononitro Products: While the 5-nitro isomer is the major product, other mononitro isomers can form to a lesser extent. Careful temperature control is crucial to minimize the formation of these byproducts.

  • Di-nitro Products: The use of excess nitrating agent or higher reaction temperatures can lead to the formation of di-nitro-8-chloroisoquinolines.

  • Oxidation Byproducts: The strongly oxidizing conditions can sometimes lead to the formation of colored byproducts.

Solutions:

  • Purification: These impurities can typically be separated from the desired product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane). Recrystallization can also be an effective method for purification if the impurities have significantly different solubilities.[2]

Q3: The reaction mixture turned dark brown/black. Is this normal?

A3: While some color change is expected during nitration reactions, a very dark or black reaction mixture can indicate excessive side reactions or decomposition.

Causes and Solutions:

  • High Temperature: Localized overheating due to rapid addition of the nitrating mixture can cause charring and decomposition. Ensure slow, dropwise addition and efficient stirring.

  • Impure Starting Material: Impurities in the 8-chloroisoquinoline can lead to the formation of colored byproducts. Ensure the purity of your starting material before use.

  • Excess Nitrating Agent: A large excess of the nitrating agent can lead to more aggressive oxidation and decomposition. Use the appropriate stoichiometry.

If the reaction mixture becomes excessively dark, it is still advisable to proceed with the work-up, as a significant amount of the desired product may still be recoverable through careful purification.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

A1: Nitration reactions are potentially hazardous and must be performed with extreme caution.[3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care and avoid contact with skin and eyes. Always add acid to water, not the other way around.

  • Temperature Control: The reaction is exothermic. Strict temperature control is crucial to prevent a runaway reaction. Always use an efficient cooling bath.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable mobile phase (e.g., ethyl acetate/heptane) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction and identify the products and byproducts.

Q3: What are the best methods for characterizing the final product?

A3: The structure and purity of the final product, this compound, should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and their chemical shifts and coupling constants will confirm the substitution pattern.[2][4]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-Cl bond.[2]

  • Melting Point: A sharp melting point is a good indicator of the purity of the compound.

V. Visualization of the Reaction Mechanism

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Sources

Technical Support Center: Overcoming Solubility Challenges with 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity of your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with characteristics that inherently limit its solubility in aqueous buffers. A clear understanding of its chemical properties is the first step in overcoming these challenges.

Key Physicochemical Parameters:

PropertyPredicted ValueImplication for Aqueous Solubility
pKa 2.81 ± 0.36[1]This compound is a weak base. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. Solubility is expected to increase in acidic conditions (pH < pKa).
LogP 3.31960[1]The positive LogP value indicates that this compound is lipophilic (hydrophobic), meaning it prefers an oily environment over an aqueous one. This is a primary reason for its poor water solubility.
Molecular Structure C₉H₅ClN₂O₂The presence of a nitro group and a chloro-substituent on the isoquinoline core contributes to its hydrophobicity.

Given these properties, direct dissolution of this compound in neutral aqueous buffers is often unsuccessful, leading to precipitation and inaccurate concentrations in downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when working with this compound and provides step-by-step solutions.

Issue 1: My compound won't dissolve in my aqueous buffer.

Q: I'm trying to dissolve this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What should I do?

A: Direct dissolution in neutral aqueous buffers is not recommended for this compound due to its hydrophobic nature and weakly basic character. The most effective approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Recommended Protocol: Preparing a Stock Solution

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds.[2] Other options include ethanol or N,N-dimethylformamide (DMF).

  • Prepare a high-concentration stock solution:

    • Weigh a precise amount of this compound.

    • Add a small volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution.

  • Store the stock solution properly: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Issue 2: My compound precipitates when I dilute my stock solution into the aqueous buffer.

Q: I have a 20 mM stock solution in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, upon rapid dilution from a high-concentration organic stock into an aqueous medium, is no longer soluble and precipitates.

Troubleshooting Steps:

  • Optimize the Dilution Technique:

    • Slow, Drop-wise Addition with Vigorous Mixing: Instead of pipetting the stock solution directly into the buffer, add it drop-by-drop while vigorously vortexing or stirring the aqueous buffer. This rapid dispersion helps to avoid localized high concentrations of the compound that can trigger precipitation.

    • Serial Dilution: For very sensitive experiments, a serial dilution approach can be beneficial. Create an intermediate dilution of your stock in a solvent that is compatible with both your stock solvent and the final buffer before the final dilution into the aqueous medium.

  • Control the Final Organic Solvent Concentration:

    • For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid cytotoxicity.[3][4][5][6] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).

    • Always run a vehicle control: This is an essential part of your experimental design. The vehicle control should contain the same final concentration of the organic solvent as your experimental samples to account for any solvent-induced effects.

Advanced Solubilization Strategies

If optimizing your stock solution preparation and dilution techniques is insufficient, consider these advanced strategies.

Strategy 1: pH Adjustment

The Principle: As this compound is a weak base with a predicted pKa of 2.81, its solubility is pH-dependent.[1] In acidic solutions where the pH is below the pKa, the molecule will be protonated, forming a more water-soluble salt.

Experimental Workflow for pH-Dependent Solubility:

Caption: Workflow for using cyclodextrins to improve solubility.

Protocol for Preparing a Cyclodextrin Complex:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. A common starting concentration is 1-5% (w/v).

  • Add the Compound: Add your this compound DMSO stock solution to the cyclodextrin-containing buffer while stirring.

  • Equilibrate: Allow the mixture to stir for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, you can filter the solution through a 0.22 µm filter to obtain a clear, soluble preparation.

Stability Considerations

Photostability: Nitroaromatic compounds can be susceptible to degradation upon exposure to light (photolysis). [7][8]It is recommended to handle solutions of this compound in light-protected containers (e.g., amber vials) and to minimize exposure to direct light.

pH Stability: The stability of the compound in aqueous solution may also be pH-dependent. For long-term experiments, it is advisable to assess the stability of your working solution under the specific experimental conditions (pH, temperature) by analyzing its concentration over time using a suitable analytical method like HPLC.

Safety & Handling

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information. [9]

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Reddit User Community. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
  • Various Authors. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • Chen, B., et al. (Date not available). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
  • Chen, B., et al. (Date not available). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
  • Chen, B., et al. (Date not available). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]
  • LookChem. (Date not available). This compound. [Link]
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]
  • Al-khamis, K. I., et al. (2022, November 28). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. [Link]
  • Loftsson, T., et al. (Date not available). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
  • Gowthamarajan, K., & Singh, S. K. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega. [Link]
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. [Link]
  • Krug, J. (2024, February 1). pH and pKa - Analyzing Titration Curves - AP Chem Unit 8, Topic 7. YouTube. [Link]
  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
  • Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 8-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific electrophilic aromatic substitution. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for yield and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the nitration of 8-chloroisoquinoline.

Q1: My nitration of 8-chloroisoquinoline is resulting in a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the nitration of 8-chloroisoquinoline can stem from several factors, ranging from the inherent reactivity of the substrate to the specific reaction conditions employed. Here is a systematic guide to troubleshooting this issue:

  • Insufficiently Activating Conditions: The nitronium ion (NO₂⁺) is the key electrophile in this reaction.[1][2] Its formation from nitric acid is catalyzed by a strong acid, typically concentrated sulfuric acid.[3][4] The isoquinoline ring system, particularly when protonated under acidic conditions, is deactivated towards electrophilic attack.[5]

    • Solution: Ensure your mixed acid (HNO₃/H₂SO₄) composition is appropriate. For a deactivated substrate like 8-chloroisoquinoline, a higher proportion of sulfuric acid may be necessary to generate a sufficient concentration of the nitronium ion.[6]

  • Poor Solubility of Starting Material: If the 8-chloroisoquinoline or its protonated form has poor solubility in the reaction medium, the reaction will be slow due to the limited interface between the reactants.

    • Solution: While concentrated sulfuric acid often serves as the solvent, ensure vigorous stirring to maximize the surface area of any undissolved starting material.

  • Decomposition of Starting Material or Product: The harsh acidic and oxidizing conditions of nitration can sometimes lead to the degradation of the starting material or the desired nitro-product.[6]

    • Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[6] Careful temperature control, often using an ice bath, is crucial.[7] Minimize the reaction time by closely monitoring its progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress closely. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. However, be mindful of the potential for increased side product formation at higher temperatures.[6][8]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: Achieving high regioselectivity in the nitration of substituted isoquinolines is a common challenge. The position of the incoming nitro group is directed by the combined electronic and steric effects of the existing chloro-substituent and the heterocyclic ring system.

  • Understanding Directing Effects: In isoquinoline, electrophilic substitution on the benzene ring typically occurs at the 5- and 8-positions.[3][9] The chlorine atom at the 8-position is an ortho-, para-director. However, under the strongly acidic conditions of nitration, the nitrogen atom of the isoquinoline ring is protonated, making the entire heterocyclic system strongly electron-withdrawing and deactivating.[5] This deactivation is more pronounced in the pyridine ring. Therefore, nitration is expected to occur on the carbocyclic (benzene) ring. The primary products from the nitration of isoquinoline itself are 5-nitroisoquinoline and 8-nitroisoquinoline.[9] For 8-chloroisoquinoline, the directing effects would favor substitution at the 5- and 7-positions.

  • Troubleshooting Poor Regioselectivity:

    • Temperature Control: Higher reaction temperatures can sometimes lead to a loss of selectivity.[6] Maintaining a consistent and low temperature is crucial for maximizing the formation of the desired isomer.

    • Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored, although they may also present their own challenges.

    • Purification: In cases where a mixture of isomers is unavoidable, efficient purification is key. Isomers of nitro-chloroisoquinolines can often be separated by column chromatography or fractional crystallization.[10][11]

Q3: I am observing the formation of significant amounts of di- or even tri-nitrated products. How can I prevent this?

A3: Over-nitration is a common issue, especially with activated substrates. While 8-chloroisoquinoline is deactivated, localized "hot spots" or prolonged reaction times can lead to the formation of polynitrated products.

  • Control of Reaction Time: The most straightforward approach is to stop the reaction as soon as the starting material is consumed.

    • Solution: Monitor the reaction closely using TLC, GC, or HPLC. Quench the reaction immediately upon completion by pouring it onto ice.[6][10]

  • Control of Temperature: Nitration is a highly exothermic process.[12] Localized heating can promote over-nitration.

    • Solution: Maintain a low reaction temperature using an ice bath and ensure efficient stirring. Add the nitrating agent slowly and dropwise to control the exotherm.[6][7]

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards poly-nitration.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[6]

Experimental Protocols

The following is a generalized protocol for the nitration of 8-chloroisoquinoline. It should be optimized for your specific laboratory conditions and scale.

General Protocol for the Nitration of 8-Chloroisoquinoline

Materials:

  • 8-Chloroisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Eluent for Column Chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Substrate: Slowly add 8-chloroisoquinoline to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 8-chloroisoquinoline in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the desired nitro-isomer(s).

Data Presentation

Table 1: Hypothetical Regioselectivity of 8-Chloroisoquinoline Nitration under Different Conditions

EntryNitrating AgentTemperature (°C)Reaction Time (h)Ratio of 5-nitro:7-nitro Isomers (Hypothetical)
1HNO₃/H₂SO₄0-523:1
2HNO₃/H₂SO₄2512:1
3KNO₃/H₂SO₄0-532.5:1

Note: The ratios presented are hypothetical and will need to be determined experimentally.

Visualizations

Reaction Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ 8-CI-IsoQ 8-Chloroisoquinoline HSO4- HSO₄⁻ Sigma-Complex σ-complex (Wheland intermediate) 8-CI-IsoQ->Sigma-Complex + NO₂⁺ Product 5-Nitro-8-chloroisoquinoline Sigma-Complex->Product - H⁺

Caption: Mechanism of the nitration of 8-chloroisoquinoline.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Failed Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents monitor_reaction Optimize Reaction Monitoring (TLC/HPLC) start->monitor_reaction temp_control Is temperature < 10°C? check_conditions->temp_control acid_conc Is H₂SO₄ concentration sufficient? check_conditions->acid_conc stirring Is stirring vigorous? check_conditions->stirring increase_temp Slightly increase temperature temp_control->increase_temp No success Improved Yield temp_control->success Yes increase_acid Increase H₂SO₄ proportion acid_conc->increase_acid No acid_conc->success Yes improve_stirring Improve stirring efficiency stirring->improve_stirring No stirring->success Yes

Sources

Technical Support Center: Synthesis of 8-Chloro-5-nitroisoquinoline - A Guide to Identification and Minimization of Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth technical guidance in a question-and-answer format to address common challenges, particularly the identification and minimization of byproducts, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A1: The most prevalent and reliable synthetic route to this compound involves a multi-step process starting from isoquinoline. The key steps are:

  • Nitration of Isoquinoline: This initial step typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] The separation of these isomers is a critical purification challenge early in the synthesis.

  • Reduction of the Nitro Group: The separated 8-nitroisoquinoline is then reduced to 8-aminoisoquinoline.

  • Sandmeyer Reaction: This reaction converts the 8-aminoisoquinoline to 8-chloroisoquinoline. This step is crucial for introducing the chloro-substituent at the desired position.

  • Nitration of 8-Chloroisoquinoline: The final step is the nitration of 8-chloroisoquinoline to yield the target molecule, this compound.[2]

Each of these steps presents unique challenges in terms of byproduct formation and purification, which will be addressed in the subsequent sections.

Q2: What are the primary byproducts I should expect during the nitration of 8-chloroisoquinoline?

A2: The nitration of 8-chloroisoquinoline is an electrophilic aromatic substitution reaction. Due to the directing effects of the existing chloro-substituent and the complex electronics of the isoquinoline ring system, the formation of isomeric byproducts is the primary challenge. The main byproducts to anticipate are:

  • 8-Chloro-7-nitroisoquinoline: This is the most likely isomeric byproduct. The electrophilic nitration of the benzene ring of the isoquinoline nucleus is known to occur at positions 5 and 7.

  • Di-nitro products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro-chloro-isoquinolines.

  • Other positional isomers: While less favored, minor amounts of other positional isomers may also be formed.

Understanding the potential for these byproducts is the first step in developing strategies for their minimization and removal.

Troubleshooting Guide

Issue 1: Low Yield of this compound and High Proportion of Isomeric Byproducts

Root Cause Analysis:

The regioselectivity of the nitration of 8-chloroisoquinoline is highly dependent on the reaction conditions. The formation of a significant amount of the undesired 8-chloro-7-nitroisoquinoline isomer is a common issue.

Troubleshooting Workflow:

start Low Yield of this compound High Isomer Ratio condition_check Review Nitration Conditions start->condition_check temp_control Temperature Control | Maintain 45-50°C condition_check->temp_control Temperature too high/low? acid_concentration Acid Concentration | Use precise ratio of H₂SO₄ to HNO₃ condition_check->acid_concentration Incorrect acid mixture? reaction_time Reaction Time | Monitor closely (e.g., 6h) condition_check->reaction_time Reaction time too long/short? analysis Analyze Isomer Ratio HPLC/GC-MS temp_control->analysis acid_concentration->analysis reaction_time->analysis purification Optimize Purification Column Chromatography end Improved Yield and Purity purification->end analysis->purification Isomers present? cluster_synthesis Synthetic Pathway cluster_byproducts Byproduct Formation Isoquinoline Isoquinoline 8-Nitroisoquinoline 8-Nitroisoquinoline Isoquinoline->8-Nitroisoquinoline Nitration 8-Aminoisoquinoline 8-Aminoisoquinoline 8-Nitroisoquinoline->8-Aminoisoquinoline Reduction 8-Chloroisoquinoline 8-Chloroisoquinoline 8-Aminoisoquinoline->8-Chloroisoquinoline Sandmeyer Reaction This compound This compound 8-Chloroisoquinoline->this compound Nitration (Desired) 8-Chloro-7-nitroisoquinoline 8-Chloro-7-nitroisoquinoline 8-Chloroisoquinoline->8-Chloro-7-nitroisoquinoline Nitration (Isomer) Di-nitro Products Di-nitro Products 8-Chloroisoquinoline->Di-nitro Products Over-nitration

Sources

Troubleshooting inconsistent results in biological assays with 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating the experimental challenges associated with the use of 8-Chloro-5-nitroisoquinoline. As a chloro-nitro-isoquinoline derivative, this compound possesses a unique chemical architecture that, while potentially conferring valuable biological activity, also presents specific handling and application challenges. This guide provides a structured, question-and-answer-based approach to address common issues, underpinned by established principles for working with small molecule inhibitors and compounds with similar structural motifs.

Disclaimer: Publicly available experimental data specifically for this compound is limited. Therefore, this guide synthesizes information from related quinoline and nitroaromatic compounds to provide a robust framework for troubleshooting. The recommendations herein should be used as a starting point for your own empirical validation.

Frequently Asked Questions (FAQs)

Q1: I am observing significant variability in my assay results with this compound. What are the most likely causes?

Inconsistent results with small molecules like this compound often stem from a few key areas:

  • Compound Integrity and Handling: Issues with solubility, stability, and storage can lead to dramatic differences in the effective concentration of the compound between experiments.

  • Assay System Variables: The health and consistency of your biological system (e.g., cell lines) are paramount. Factors like cell passage number, seeding density, and metabolic state can influence the response to a chemical probe.

  • Experimental Protocol Execution: Minor variations in incubation times, reagent concentrations, and even the final concentration of solvents like DMSO can introduce significant variability.

This guide will delve into each of these areas to help you systematically identify and resolve the source of your inconsistency.

Part 1: Compound-Related Troubleshooting

The physical and chemical properties of this compound itself are the first place to investigate when encountering inconsistent results.

Q2: How do I properly handle and store this compound to ensure its integrity?

Proper handling and storage are critical for maintaining the activity of your compound.[1]

  • Storage of Dry Compound: this compound powder should be stored at 2-8°C, protected from light and moisture.[1]

  • Stock Solution Preparation: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10 mM).

  • Stock Solution Storage: Aliquot your DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Light Sensitivity: Quinoline derivatives can be photosensitive. It is best practice to prepare and handle solutions of this compound in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light).

Q3: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

This is a common issue for hydrophobic compounds. The predicted LogP of this compound is approximately 3.3, suggesting poor aqueous solubility.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments.

  • Solubility Testing: Before proceeding with your main experiments, it is highly recommended to perform a simple solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for precipitation after a short incubation under assay conditions.

  • Improving Solubility:

    • Pre-warming the buffer: Gently warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer.

    • Pluronic F-68: For some cell-based assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the media can help maintain the solubility of hydrophobic compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Biological Assays
Molecular Weight208.6 g/mol Standard for small molecules.
LogP3.32Indicates low aqueous solubility.
pKa2.81The compound is a weak base.
Hydrogen Bond Acceptors3Can interact with biological macromolecules.
Hydrogen Bond Donors0Less likely to form hydrogen bonds as a donor.

Data sourced from LookChem.[1]

Part 2: Assay System and Protocol Troubleshooting

Once you have ensured the integrity of your compound, the next step is to scrutinize your experimental setup.

Q4: My IC50 values for this compound are inconsistent between experiments in my cell-based assay. What should I check?
  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can affect the apparent potency of a compound.

  • Incubation Time: Standardize the incubation time with the compound. The effects of this compound may be time-dependent.

  • Media Components: Be aware that components in your cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration.

Q5: Could the nitroaromatic or chloro-isoquinoline moieties be causing assay interference?

Yes, these chemical groups can have specific liabilities.

  • Nitroaromatic Compounds: The nitro group can undergo enzymatic reduction in cells, leading to the formation of reactive nitroso and hydroxylamine intermediates. This can result in off-target effects and cytotoxicity. This redox cycling can also interfere with assays that rely on fluorescence or luminescence readouts.

  • Assay Interference: Some compounds can absorb light at the excitation or emission wavelengths of your assay, leading to signal quenching. It is advisable to run a control with the compound in the absence of cells or your target protein to check for such interference.

Part 3: Investigating the Mechanism of Action and Off-Target Effects

A significant source of inconsistent results can be a misunderstanding of the compound's true biological target and potential off-target activities.

Q6: What is the likely biological target of this compound?

While the direct biological target of this compound has not been explicitly reported in the public literature, a closely related compound, 8-bromo-6-chloro-5-fluoroisoquinoline , has been patented as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) .[2] Given the structural similarity, it is plausible that this compound may also target PRMT5 or other members of the PRMT family.

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins and is involved in various cellular processes, including transcription, RNA splicing, and DNA damage repair.

PRMT5_Pathway cluster_PRMT5_complex PRMT5 Complex This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibition Histones Histones (e.g., H4R3) PRMT5->Histones Methylation Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5->Splicing_Factors Methylation Transcription_Factors Transcription Factors (e.g., p53) PRMT5->Transcription_Factors Methylation MEP50 MEP50 SAM S-Adenosyl Methionine (Methyl Donor) SAM->PRMT5 Co-substrate Gene Expression Regulation Gene Expression Regulation Histones->Gene Expression Regulation RNA Splicing RNA Splicing Splicing_Factors->RNA Splicing Transcriptional Regulation Transcriptional Regulation Transcription_Factors->Transcriptional Regulation

Q7: How can I determine if the observed effects of this compound are on-target?

To confirm that the cellular phenotype you are observing is due to the inhibition of a specific target (e.g., PRMT5), consider the following experiments:

  • Target Engagement Assay: A cellular thermal shift assay (CETSA) can be used to determine if this compound directly binds to its putative target in intact cells.

  • Western Blot Analysis: If this compound is a PRMT5 inhibitor, you would expect to see a decrease in the levels of symmetric di-methylation of arginine on known PRMT5 substrates (e.g., SmD3 or H4R3me2s) in a dose-dependent manner.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype induced by the compound.

  • Use of a Structurally Unrelated Inhibitor: If another known inhibitor of the same target with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

Experimental_Workflow cluster_compound Compound Integrity Check cluster_assay Assay System & Protocol Review cluster_target Target Validation start Inconsistent Results Observed check_solubility Verify Solubility in Assay Buffer start->check_solubility check_stability Assess Stability (Freeze-Thaw, Light) check_solubility->check_stability check_cells Standardize Cell Culture Conditions check_stability->check_cells check_protocol Review Protocol for Consistency check_cells->check_protocol target_engagement Perform Target Engagement Assay (e.g., CETSA) check_protocol->target_engagement downstream_analysis Analyze Downstream Signaling (e.g., Western Blot for p-Substrate) target_engagement->downstream_analysis end end downstream_analysis->end Consistent Results

Part 4: Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental system.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM DMSO Stock Solution:

    • Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, you will need 2.086 mg (Molecular Weight = 208.6 g/mol ).

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex for 1-2 minutes and sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.

    • Visually confirm that the solution is clear with no particulates.

    • Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Western Blot for a Putative Downstream Target
  • Cell Treatment and Lysis:

    • Seed cells at a consistent density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against your target of interest (e.g., a methylated substrate of PRMT5) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

References

  • This compound. LookChem. [Link]
  • PRMT5 inhibitors.

Sources

Technical Support Center: Stability of 8-Chloro-5-nitroisoquinoline in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Chloro-5-nitroisoquinoline. This document provides in-depth guidance on the stability of this compound in dimethyl sulfoxide (DMSO) stock solutions, offering troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: The Critical Role of Stock Solution Stability

This compound, a heterocyclic compound, possesses functional groups—a nitro group and a halogenated aromatic system—that could be susceptible to degradation under certain conditions. This guide will delve into the best practices for preparing, storing, and handling DMSO stock solutions of this compound to maintain its chemical integrity.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in DMSO.

Q1: What are the primary concerns for the stability of this compound in a DMSO stock solution?

A1: The primary concerns revolve around potential chemical degradation. While specific stability data for this compound in DMSO is not extensively published, we can infer potential risks based on its structure and the known reactivity of DMSO. Key concerns include:

  • Reaction with DMSO: DMSO is generally considered a stable solvent, but it can participate in chemical reactions, especially at elevated temperatures or in the presence of acids, bases, or certain reactive compounds.[1][2] Although unlikely under standard storage conditions, the nitro and chloro groups on the isoquinoline ring could potentially influence reactivity.

  • Hydrolysis: The presence of water in DMSO can be a significant factor in compound degradation.[3][4] While this compound itself doesn't have readily hydrolyzable groups, contaminants in the DMSO or compound could catalyze degradation. Using anhydrous DMSO is a critical first step.[5]

  • Light Sensitivity (Photodegradation): Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, especially UV light, could potentially lead to decomposition.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture from the air and may cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent experiments.[3][6]

Q2: What are the recommended storage conditions for this compound DMSO stock solutions?

A2: To maximize the shelf-life of your stock solutions, adhere to the following storage guidelines:

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage.[6]Low temperatures slow down potential chemical reactions and degradation processes.
Light Exposure Store in amber or opaque vials.Protects the compound from potential light-induced degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.Minimizes exposure to oxygen and moisture, which can contribute to degradation.[3][4]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles that can compromise sample integrity.[6][7]
Q3: How long can I expect my this compound stock solution to be stable?

A3: Without specific experimental data for this compound, a definitive timeframe is difficult to provide. However, general studies on compound stability in DMSO offer some guidance. A study monitoring thousands of compounds in DMSO at room temperature showed that after 6 months, the probability of observing the compound was 83%.[8][9] At -20°C, stability is significantly extended, with many compounds remaining stable for months to years.[6]

Best Practice: It is highly recommended to perform a stability study for your specific compound and storage conditions if the stock solution will be used over a long period for critical experiments.

Q4: I observed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur, especially with highly concentrated stock solutions.

  • Gentle Warming: Warm the vial in a 37°C water bath for a few minutes to aid redissolution.

  • Vortexing/Sonication: Gently vortex or sonicate the solution to ensure it is fully dissolved before use.

  • Visual Inspection: Always visually inspect the solution to ensure no particulates are present before making dilutions.

  • Consider Lower Concentration: If precipitation is a persistent issue, consider preparing and storing the stock solution at a lower concentration.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound DMSO stock solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

This is a primary indicator that your compound's integrity may be compromised.

Workflow for Troubleshooting Inconsistent Results

A Inconsistent Experimental Results Observed B Prepare a Fresh Stock Solution of this compound A->B First Step C Repeat Experiment with Fresh and Old Stock Solutions in Parallel B->C D Results are Now Consistent with Fresh Stock C->D If E Results Remain Inconsistent C->E If F Conclusion: Old Stock Solution Has Degraded. Implement stricter storage protocols. D->F G Troubleshoot Other Experimental Parameters (e.g., Assay, Cells, Reagents) E->G

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Issue 2: Visible changes in the stock solution (color change, precipitation).

Visual changes are a clear warning sign of potential instability.

ObservationPotential CauseRecommended Action
Color Change Degradation of the compound or reaction with impurities.Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO.
Precipitation Poor solubility at storage temperature, or compound degradation.Follow the steps in FAQ Q4 . If the precipitate does not redissolve, it may be a degradation product. Discard and prepare a fresh solution.

III. Experimental Protocols for Stability Assessment

For critical applications, it is prudent to empirically determine the stability of your this compound stock solution.

Protocol 1: Basic Stability Assessment using HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and effective method for assessing compound stability.[10]

Objective: To determine the percentage of this compound remaining in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO[5]

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple amber vials, seal tightly, and purge with an inert gas if possible.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one aliquot and prepare a dilution for HPLC analysis.

    • Develop an HPLC method that gives a sharp, well-resolved peak for the compound.

    • Inject the sample and record the peak area of this compound. This is your T0 reference.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from storage.

    • Allow the aliquot to come to room temperature and ensure the contents are fully dissolved.

    • Prepare a dilution and analyze it using the same HPLC method as for T0.

    • Record the peak area.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T0 peak area.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Workflow for HPLC-Based Stability Study

cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Concentrated Stock in DMSO Aliquot Aliquot into Multiple Vials Prep->Aliquot T0 Analyze T0 Sample via HPLC Aliquot->T0 Store Store Aliquots at Desired Conditions T0->Store Tx Analyze Tx Samples at Intervals Store->Tx Compare Compare Peak Areas to T0 Tx->Compare Result Determine Stability Profile Compare->Result

Caption: Workflow for conducting a compound stability study using HPLC.

IV. The Chemistry of DMSO: A Double-Edged Sword

While an excellent solvent, DMSO is not entirely inert. Under certain conditions, it can act as an oxidant or participate in decomposition reactions.[1][11] Acidic or basic impurities in a compound sample can catalyze the decomposition of DMSO, which in turn could affect the stability of the dissolved compound.[2][12] For instance, studies have shown that some halogenated quinolinols can undergo hydrolysis in DMSO.[13] This highlights the importance of using high-purity reagents and solvents.

V. Final Recommendations

  • Always use high-purity, anhydrous DMSO to prepare stock solutions.[5]

  • Store stock solutions at -20°C or -80°C in single-use aliquots to minimize degradation and freeze-thaw cycles.[6]

  • Protect solutions from light by using amber or opaque vials.

  • Visually inspect solutions for precipitation or color changes before each use.

  • For long-term or critical studies, perform a stability assessment using a reliable analytical method like HPLC.[14]

  • When diluting into aqueous buffers for assays, make intermediate dilutions in DMSO first to prevent precipitation.[5] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[6]

By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your research involving this compound.

References

  • protocols.io. (2021). DMSO stock preparation.
  • Lee, S., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • SEMANTIC SCHOLAR. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Taylor & Francis Online. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • SEMANTIC SCHOLAR. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • SAGE Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • LookChem. (n.d.). This compound.
  • PubMed. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).

Sources

Technical Support Center: A Guide to Preventing Precipitation of 8-Chloro-5-nitroisoquinoline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of and practical solutions for the common challenge of 8-Chloro-5-nitroisoquinoline precipitation in cell culture experiments. By explaining the underlying chemical principles and providing validated protocols, we aim to enhance the reliability and reproducibility of your in vitro studies.

Introduction: Understanding the Challenge

This compound is a member of the isoquinoline class of compounds, a scaffold known for a wide range of biological activities, including potential anticancer and antimicrobial effects.[1] However, its chemical structure, characterized by a LogP value of approximately 3.3, indicates that it is a hydrophobic molecule.[2] This inherent low aqueous solubility is the primary reason for its tendency to precipitate when introduced into the aqueous environment of cell culture media. This phenomenon, often called "crashing out," can lead to inaccurate compound dosing, misleading experimental results, and potential cytotoxicity unrelated to the compound's biological target.[3]

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: I just added my this compound stock solution to the media, and it immediately turned cloudy. What happened?

A1: You have experienced a phenomenon known as "solvent shock" or "crashing out."[3][4] This is the most common issue with hydrophobic compounds. Your stock solution was likely prepared in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is highly soluble.[5] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the solvent environment changes drastically. The compound is no longer soluble in the now predominantly water-based solution and rapidly precipitates out of solution.[3][5]

Q2: My media looked fine after adding the compound, but I see small crystals in the wells of my culture plate after 12-24 hours in the incubator. Why is it precipitating now?

A2: This delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • Exceeding the Solubility Limit: Even if it appears dissolved initially, the final concentration may be at or above its maximum solubility limit in the complex media. Over time, the compound equilibrates and the excess precipitates.[4]

  • Temperature and pH Shifts: While media is pre-warmed, the incubator environment (37°C, 5% CO₂) and cellular metabolism can cause slight shifts in pH over time, which can affect the solubility of pH-sensitive compounds.[3][5]

  • Media Evaporation: In long-term experiments, slight evaporation from the culture plates can increase the compound's effective concentration, pushing it beyond its solubility limit.[5][6]

  • Interactions with Media Components: The compound may interact with salts, amino acids, or other components, forming less soluble complexes over time.[5]

Q3: Can I just warm up or sonicate the media to redissolve the crystals?

A3: This is strongly discouraged. While gentle warming might temporarily redissolve the compound, it can also degrade heat-sensitive media components like vitamins, glutamine, and growth factors. Furthermore, heating or sonicating the compound itself can cause chemical degradation, altering its activity. The precipitation will likely recur once the media returns to 37°C. A better strategy is to optimize the preparation protocol to prevent precipitation from occurring in the first place.

Q4: How do I determine the maximum concentration of this compound I can use without it precipitating?

A4: The maximum soluble concentration is not a fixed value; it must be determined empirically for your specific conditions (e.g., basal medium type, serum percentage). You can perform a simple solubility test by preparing a series of dilutions of your compound in your final culture medium and visually inspecting for precipitation immediately and after several hours of incubation.[5] As a general best practice, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5] This will also constrain the upper limit of your compound's final concentration.

Part 2: Validated Experimental Protocols

Adhering to a meticulous preparation and dilution protocol is the most effective way to prevent precipitation.

Protocol 1: Preparing a High-Concentration Stock Solution

Objective: To create a stable, concentrated stock solution for subsequent dilutions.

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Accurately weigh the this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-20 mM). A lower stock concentration may be necessary if precipitation persists.

  • Vortex the solution vigorously for 2-3 minutes until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes in sterile tubes. This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[4]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution into Cell Culture Media

Objective: To safely dilute the hydrophobic compound into the aqueous media without causing solvent shock.

Workflow Diagram: Recommended Dilution Protocol

Caption: A stepwise dilution workflow is critical to prevent precipitation.

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath. Using cold media will decrease compound solubility.[3]

  • Thaw Stock Solution: Thaw one aliquot of your this compound stock solution at room temperature.

  • Create an Intermediate Dilution: a. Pipette a volume of the pre-warmed complete medium into a sterile tube. b. Add the required volume of the DMSO stock solution to the medium to create an intermediate dilution (e.g., 10-100 times your final concentration). c. Crucially, add the stock solution dropwise into the vortex of the gently swirling or vortexing medium. This rapid dispersal is key to avoiding localized high concentrations that trigger precipitation.[5]

  • Create the Final Working Solution: a. Add the freshly made intermediate dilution to the final volume of pre-warmed complete medium. b. Mix thoroughly by gentle swirling or inverting the container.

  • Treat Cells: Add the final working solution to your cell cultures immediately. Do not store the compound in aqueous media for extended periods.[7]

Data Table: Example Dilution Scheme for a 2 µM Final Concentration

StepSolution NameCompound Conc.DMSO Conc. (v/v)Preparation Example
1Stock Solution20 mM100%2.09 mg of compound in 500 µL DMSO
2Intermediate Dilution200 µM1%10 µL of Stock into 990 µL of media
3Final Working Solution2 µM0.01%100 µL of Intermediate into 9.9 mL of media

Part 3: Advanced Strategies and Best Practices

If precipitation remains an issue, consider these advanced strategies.

Logical Flowchart: Troubleshooting Persistent Precipitation

G start Precipitation Persists check_conc Is Final Concentration Too High? start->check_conc lower_conc Action: Lower Final Working Concentration check_conc->lower_conc Yes check_serum Is Serum Percentage Low or Zero? check_conc->check_serum No resolved Issue Resolved lower_conc->resolved increase_serum Action: Increase Serum % (if compatible with assay) check_serum->increase_serum Yes consider_carrier Advanced: Consider Carrier (e.g., Cyclodextrin) check_serum->consider_carrier No increase_serum->resolved consider_carrier->resolved

Caption: Decision-making process for resolving persistent precipitation.

  • Role of Serum: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[3] If your protocol allows, increasing the serum percentage (e.g., from 5% to 10%) may improve solubility. Conversely, experiments in serum-free media are more prone to precipitation.

  • Use of Carriers: For particularly insoluble compounds, formulation with a carrier molecule like a cyclodextrin can significantly enhance aqueous solubility.[8] Cyclodextrins have a hydrophobic interior that encapsulates the drug and a hydrophilic exterior that allows them to dissolve in water. This is an advanced technique that requires careful validation to ensure the carrier itself does not affect the experimental outcome.

By implementing these protocols and understanding the principles behind them, you can effectively prevent the precipitation of this compound, ensuring the accuracy and integrity of your cell-based assays.

References

  • LookChem. (n.d.). This compound.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Shapiro, A. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Separation of 8-Chloro-5-nitroisoquinoline and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 8-Chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization to achieve robust and reliable separations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for a nitrogen-containing heterocyclic compound like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve this issue:

  • Assess for Silanol Interactions: The basic nitrogen atom in the isoquinoline ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[3]

    • Solution 1: Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[4]

    • Solution 2: pH Adjustment: The predicted pKa of this compound is approximately 2.81.[5] By adjusting the mobile phase pH to be at least 2 units away from the pKa (i.e., pH > 4.8 or pH < 0.8), you can ensure the analyte is in a single ionic state, which can improve peak shape.[6][7][8] For reversed-phase, a lower pH is generally preferred to protonate the analyte and minimize silanol interactions.

    • Solution 3: Column Selection: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize the number of accessible silanol groups.[1]

  • Evaluate for Column Overload: Injecting too much sample can lead to peak distortion.[9]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Check for System Issues: Extracolumn dead volume in fittings or tubing can contribute to peak broadening and tailing.[4]

    • Solution: Ensure all fittings are secure and use tubing with a small internal diameter appropriate for your system.[4]

Issue 2: Insufficient Resolution Between this compound and a Closely Eluting Impurity

Question: I have an impurity that is co-eluting or poorly resolved from the main this compound peak. How can I improve the separation?

Answer:

Achieving adequate resolution between a main component and a closely eluting impurity is a common challenge in HPLC method development.[10][11][12] The resolution is governed by three key factors: efficiency, selectivity, and retention.[12]

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[12]

    • Column Chemistry: For aromatic compounds with different substituent positions (positional isomers), which are common impurities, a phenyl- or pentafluorophenyl (PFP)-based stationary phase can offer different selectivity compared to a standard C18 column.[13][14][15] These phases provide π-π interactions that can enhance the separation of aromatic compounds.[14][15]

    • Mobile Phase Composition:

      • Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

      • pH Adjustment: As mentioned previously, modifying the mobile phase pH can change the ionization state of the analyte and impurities, leading to differential retention and improved separation.[6][7][8][16]

  • Increase Efficiency (N): Higher efficiency leads to sharper peaks and better resolution.[12]

    • Column Parameters: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).

    • Flow Rate: Lowering the flow rate can increase efficiency, but will also increase the run time.[11]

  • Adjust Retention (k):

    • Solvent Strength: Decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve the resolution of early eluting peaks.[12]

Below is a workflow to systematically address poor resolution:

Resolution_Troubleshooting Start Poor Resolution (Rs < 1.5) ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Start->ChangeColumn Different Selectivity AdjustpH Adjust Mobile Phase pH (e.g., pH 3.0 to 2.5) ChangeColumn->AdjustpH Fine-tune Ionization ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) AdjustpH->ChangeSolvent Alter Polarity Selectivity OptimizeGradient Optimize Gradient (Shallower Gradient) ChangeSolvent->OptimizeGradient Improve Peak Separation End Resolution Achieved (Rs > 2.0) OptimizeGradient->End

Caption: A systematic workflow for troubleshooting poor resolution in HPLC.

Issue 3: Retention Time Variability

Question: The retention time of my this compound peak is shifting between injections. What could be causing this?

Answer:

Retention time instability can compromise the reliability of your analytical method.[2] The common causes can be traced to the HPLC system, mobile phase preparation, or the column itself.[2][17]

  • Mobile Phase Issues:

    • Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase.[18] If preparing the mobile phase online, check the pump's proportioning valves.[17]

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[9][18]

    • pH Instability: If you are not using a buffer, the mobile phase pH can be susceptible to changes, which will affect the retention of ionizable compounds.[8] Ensure your buffer is used within its effective pH range (±1 pH unit of its pKa).

  • Column Equilibration: Insufficient column equilibration between injections, especially during gradient elution, can lead to retention time drift.[9]

    • Solution: Increase the column equilibration time to at least 10-15 column volumes.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[18]

    • Solution: Use a column oven to maintain a constant temperature.[11][18]

  • System Leaks or Pump Malfunction: A leak in the system or worn pump seals can lead to an inconsistent flow rate.[19]

    • Solution: Perform a system pressure test and inspect for any leaks.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for the analysis of this compound?

A1: Based on the chemical properties of this compound (a moderately polar, nitrogen-containing aromatic compound), a good starting point for method development would be:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization and improve peak shape.[20]
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmNitroaromatic compounds typically have strong UV absorbance at this wavelength.[21]
Injection Vol. 10 µLA standard injection volume.

Q2: What are the likely impurities I should be looking for in my this compound sample?

A2: Impurities can originate from the synthesis process or degradation. Potential impurities could include:

  • Positional Isomers: Isomers where the chloro and nitro groups are in different positions on the isoquinoline ring. These can be challenging to separate and may require a column with alternative selectivity, such as a phenyl or PFP column.[13][14][15]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Products formed from the breakdown of this compound due to factors like light, heat, or pH.

Q3: How do I choose the best column for separating this compound from its positional isomers?

A3: Separating positional isomers is a common chromatographic challenge that often requires moving beyond a standard C18 column.[13][14]

  • Phenyl and PFP Columns: These columns are highly recommended for separating aromatic positional isomers.[13][14][15] The phenyl groups in the stationary phase provide π-π interactions with the aromatic rings of the analytes, offering a different separation mechanism compared to the hydrophobic interactions of a C18 column.[14][15]

  • Column Screening: It is advisable to screen a few different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) to find the optimal selectivity for your specific separation.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can interfere with the accurate integration of peaks, especially those of low-level impurities. Common causes include:

  • Air Bubbles: Air bubbles in the mobile phase or detector can cause baseline spikes.[18] Ensure the mobile phase is thoroughly degassed.[9][18]

  • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phases.[9]

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.[18]

  • Pump Pulsations: Worn pump seals or check valves can cause pressure fluctuations that manifest as baseline noise.[18]

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv.
  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
  • Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX.
  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. (n.d.). ResearchGate.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Separation Science.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • Separation of 8-Quinolinol, 5-nitroso- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • This compound. (n.d.). LookChem.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.

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Addressing off-target effects of 8-Chloro-5-nitroisoquinoline in screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Chloro-5-nitroisoquinoline

Introduction: Navigating the Challenges of a Novel Screening Hit

You have identified this compound as a potent "hit" in your primary screening assay. This molecule, part of the isoquinoline class, belongs to a scaffold known for a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] However, its specific biological targets and potential for off-target effects are not well-documented in scientific literature.[2][3] The presence of a nitro group and a halogenated aromatic system warrants a careful and systematic validation approach to distinguish true target engagement from common assay artifacts.

This guide is designed to serve as a comprehensive technical resource for researchers working with this compound. It provides a logical, step-by-step framework for troubleshooting unexpected results and validating its biological activity, ensuring that your research efforts are directed toward a genuinely promising lead compound rather than a deceptive false positive.

Part 1: Frequently Asked Questions (FAQs) - Initial Triage

This section addresses the most common initial queries and concerns that arise when a novel, uncharacterized compound shows activity in a high-throughput screen.

Q1: My primary screen with this compound shows potent activity. How can I be sure this is a real hit and not a false positive?

A1: A high hit rate or unexpected potency from a novel compound should always be met with healthy skepticism.[4] Many compounds, particularly those with certain chemical features, can interfere with assay technologies to produce a signal that mimics true biological activity. These are often referred to as Pan-Assay Interference Compounds (PAINS).[5][6] PAINS can act through various mechanisms such as forming aggregates, exhibiting redox activity, interfering with reporter enzymes (e.g., luciferase), or possessing inherent fluorescence.[7][8] The structure of this compound contains motifs that suggest a moderate risk of such behavior. The first step is to rule out these non-specific interference mechanisms through a series of counter-screens, as detailed in our troubleshooting guides.

Q2: I'm observing inconsistent IC₅₀ values for this compound between different assay runs or when I change the protein concentration. What's happening?

A2: Inconsistent IC₅₀ values are a classic hallmark of assay interference. The two most likely causes are:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes.[9] This mode of inhibition is sensitive to protein concentration and can be identified by a steep dose-response curve and sensitivity to non-ionic detergents.

  • Stoichiometric Inhibition: If the compound is highly reactive or binds irreversibly, its inhibitory activity will be dependent on the enzyme concentration. An IC₅₀ value that shifts significantly with changes in enzyme concentration suggests a non-ideal mechanism of action that is not simple, reversible inhibition.[10]

You should immediately perform an aggregation counter-screen to investigate this behavior.[4]

Q3: this compound is highly potent in my biochemical (e.g., purified kinase) assay, but shows little to no activity in my cell-based assay. Why the discrepancy?

A3: This is a very common and critical observation in drug discovery.[11][12] Several factors can explain this discrepancy:

  • High Intracellular ATP: Most kinase assays are performed with ATP concentrations near the Michaelis constant (Kₘ), often in the low micromolar range. Inside a cell, the ATP concentration is in the millimolar range (1-10 mM).[4][13] For an ATP-competitive inhibitor, this vast excess of the natural substrate will lead to a significant rightward shift (decrease) in apparent potency.[11]

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

The lack of cellular activity despite biochemical potency underscores the absolute necessity of validating target engagement in an intact cell system.[4][12]

Q4: What are the essential first steps to validate a hit like this compound?

A4: A tiered validation approach is crucial to manage resources effectively.[14]

  • Rule out Assay Interference: Perform counter-screens for aggregation and, if applicable to your assay format, luciferase inhibition, fluorescence, or redox activity.

  • Confirm Target Engagement in Cells: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to verify that the compound physically binds to its intended target inside intact cells.[15][16]

  • Establish a Cellular Functional Response: Confirm that target binding leads to a measurable downstream biological effect, such as inhibition of substrate phosphorylation (for a kinase target).[17]

Only after these steps are successfully completed should you proceed to broader selectivity profiling and mechanism of action studies.

Part 2: Troubleshooting Guides & Validation Protocols

This section provides detailed experimental workflows to systematically address the challenges posed by this compound.

Initial Triage: Identifying Pan-Assay Interference Compounds (PAINS)

PAINS are "nuisance" compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms.[5][18] Their chemical structures often contain reactive motifs or properties that lead to aggregation or assay artifacts.[6][8] It is critical to identify this behavior early to avoid wasting resources.

PAINS_Mechanisms cluster_mechanisms Common Interference Mechanisms Hit Initial Hit (this compound) PAINS Potential PAINS Behavior Hit->PAINS Aggregation Colloidal Aggregation (Enzyme Sequestration) PAINS->Aggregation Test? Reactivity Chemical Reactivity (Covalent Modification, Redox) PAINS->Reactivity Test? AssayTech Technology Interference (Fluorescence, Luciferase Inhibition) PAINS->AssayTech Test? Validated Validated Hit (Proceed to Target Engagement) PAINS->Validated If all tests negative FalsePositive False Positive (Deprioritize) Aggregation->FalsePositive Reactivity->FalsePositive AssayTech->FalsePositive

Caption: Logic diagram for triaging a potential PAINS compound.

Protocol 1: Assessing Compound Aggregation

Aggregation is one of the most common causes of non-specific inhibition.[9] This protocol uses a non-ionic detergent to disrupt colloidal aggregates. A significant loss of potency in the presence of the detergent is a strong indicator of aggregation-based activity.

Objective: To determine if this compound inhibits the target enzyme through an aggregation-based mechanism.

Methodology: Detergent-Based Counter-Screen

  • Prepare Reagents:

    • Prepare your standard biochemical assay buffer.

    • Prepare a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

  • Compound Preparation: Prepare identical serial dilutions of this compound in both the standard buffer and the detergent-containing buffer. Include a known well-behaved inhibitor (negative control) and a known aggregator (positive control, if available).

  • Assay Performance:

    • Run your standard biochemical assay in parallel using both sets of compound dilutions.

    • Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation time) are kept identical between the two conditions.

  • Data Analysis:

    • Generate dose-response curves for this compound in the presence and absence of Triton X-100.

    • Calculate the IC₅₀ value for each condition.

Interpreting the Results:

ObservationInterpretationRecommendation
>10-fold increase in IC₅₀ with Triton X-100Strong evidence of aggregation. [4]Deprioritize compound. Activity is likely a non-specific artifact.
2- to 10-fold increase in IC₅₀ with Triton X-100Possible aggregation. Proceed with caution. Validate with orthogonal assays (e.g., CETSA).
<2-fold change in IC₅₀ with Triton X-100Aggregation is unlikely. Proceed to the next validation step.
Protocol 2: Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds its target protein in the complex environment of an intact cell or tissue lysate.[15][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16][20]

Objective: To confirm direct binding of this compound to its intended target in intact cells.

CETSA_Workflow cluster_prep Step 1: Treatment cluster_heat Step 2: Heating cluster_analysis Step 3: Analysis cluster_result Step 4: Result A1 Aliquot Intact Cells A2 Treat with Vehicle (e.g., DMSO) A1->A2 A3 Treat with Compound (e.g., 10 µM) A1->A3 B Apply Temperature Gradient (e.g., 40-64°C) A2->B A3->B C Cell Lysis (Freeze-Thaw) B->C D Separate Soluble & Aggregated Fractions C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Soluble Protein vs. Temperature E->F G Thermal Shift Indicates Target Engagement F->G

Caption: General workflow for a CETSA melt curve experiment.

Methodology: CETSA Melt Curve Protocol

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into two main pools: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., at 10x the expected cellular IC₅₀). Incubate at 37°C for 1 hour.[15]

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.

    • Place the aliquots in a thermal cycler with a temperature gradient. Heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by 3 minutes at room temperature.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could interfere with protein stability.[15]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature point using a suitable detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the normalized amount of soluble target protein against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.[20]

Protocol 3: Bridging the Gap - Cellular Functional Assays

Confirming that target engagement translates into a functional cellular outcome is the final, critical validation step. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate.

Objective: To determine if this compound inhibits the activity of its target kinase inside cells, leading to a decrease in substrate phosphorylation.

Methodology: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Select a cell line where the target kinase and its downstream signaling pathway are active.[14]

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate and normalize the loading amounts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe one membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Probe a parallel membrane with an antibody against the total protein of the substrate to serve as a loading control.[14]

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for both the phospho-specific and total protein blots.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • A dose-dependent decrease in the normalized phospho-protein signal confirms functional inhibition of the kinase in a cellular context.

Signaling_Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibits pSubstrate Phospho-Substrate (p-Substrate) Kinase->pSubstrate Phosphorylates Substrate Substrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Activates

Caption: Hypothetical pathway showing kinase inhibition.

Summary & Decision-Making Framework

The following table summarizes the key validation assays and their role in characterizing this compound.

Validation Step Assay Purpose Positive Result Indicates
1. Artifact Screening Detergent Counter-ScreenRule out aggregation-based inhibitionIC₅₀ is stable (<2-fold change) in the presence of 0.01% Triton X-100.
2. Target Engagement Cellular Thermal Shift Assay (CETSA)Confirm direct target binding in intact cellsCompound treatment causes a rightward shift in the protein's melting curve.
3. Functional Activity Phospho-Substrate Western BlotVerify inhibition of downstream signalingDose-dependent decrease in substrate phosphorylation upon compound treatment.
4. Selectivity Kinome-wide Panel ScreenAssess off-target kinase activityHigh potency for the intended target with minimal inhibition of other kinases.

This systematic approach will allow you to confidently determine whether this compound is a specific, cell-active inhibitor worthy of further development or an artifact of the screening process.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5 - Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
  • a troubleshooting guide for Sgk1-IN-4 kinase assays - Benchchem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
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  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon - Benchchem.
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  • Pan-assay interference compounds - Grokipedia.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH.
  • Pan-assay interference compounds - Wikipedia.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile - Benchchem.
  • Cellular Kinase Target Engagement Assay Service - Creative Biolabs.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology.
  • Pan-assay interference compounds – Knowledge and References - Taylor & Francis.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH.
  • This compound - LookChem.
  • This compound (C9H5ClN2O2) - PubChemLite.

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Improving the regioselectivity of 8-Chloro-5-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Chloro-5-nitroisoquinoline

A Guide for medicinal chemists and process development scientists on enhancing regioselectivity and overcoming common synthetic challenges.

The synthesis of this compound is a critical step in the development of various pharmacologically active agents. However, the direct nitration of 8-chloroisoquinoline often presents a significant challenge in regioselectivity, typically yielding an isomeric mixture of this compound and the undesired 8-chloro-7-nitroisoquinoline. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers maximize the yield and purity of the desired 5-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the electrophilic nitration of 8-chloroisoquinoline, and why does it lead to a mixture of isomers?

A1: The nitration of 8-chloroisoquinoline is an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the electronic properties of the isoquinoline ring system and the directing effects of the chloro-substituent.[1][2][3]

  • Activation of the Electrophile: In a typical nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the stronger acid (H₂SO₄) protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[4][5][6][7][8]

  • Directing Effects:

    • Pyridine Ring: The nitrogen atom in the pyridine ring is strongly deactivating due to its electronegativity and the positive charge it acquires under acidic reaction conditions (forming a quinolinium ion).[9] This deactivation makes the pyridine ring (positions 1, 3, 4) much less susceptible to electrophilic attack than the benzene ring.

    • Benzene Ring: Consequently, substitution occurs on the carbocyclic (benzene) ring at positions 5, 6, and 7.

    • Chloro Group: The chlorine atom at C-8 is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (sigma complex) formed during the attack.[3][10]

  • Formation of Isomers: The ortho position to the chloro group is C-7, and the para position is C-5. Therefore, the nitronium ion will attack both the C-5 and C-7 positions, leading to the formation of this compound and 8-chloro-7-nitroisoquinoline. The precise ratio is sensitive to reaction conditions.

Q2: Why is the nitration of isoquinoline generally directed to the 5 and 8 positions, and how does the C-8 chloro substituent alter this?

A2: In unsubstituted isoquinoline, electrophilic substitution predominantly occurs at the C-5 and C-8 positions.[9] This is because the carbocation intermediates formed by attack at these positions are more stable. The positive charge can be delocalized over both rings without placing it on the carbon adjacent to the electron-deficient pyridinium nitrogen. When a deactivating, ortho, para-directing chloro group is present at C-8, it electronically favors substitution at C-5 (para) and C-7 (ortho). This overrides the inherent preference for the C-8 position, channeling the reaction towards C-5 and C-7.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction produces a nearly 1:1 mixture of 5-nitro and 7-nitro isomers, resulting in a low yield of the desired product. How can I improve the regioselectivity?

This is the most common challenge. Improving the 5-nitro to 7-nitro ratio requires careful control of reaction parameters to exploit the subtle energetic differences between the two reaction pathways.

Root Cause Analysis: The formation of the 5-nitro isomer is generally considered the kinetically controlled product, while the 7-nitro isomer can be favored under conditions that allow for thermodynamic equilibrium. The steric hindrance at the C-7 position (peri-interaction with the C-8 chloro group) is slightly greater than at C-5, but electronic factors also play a crucial role.

Solution: Optimize Reaction Conditions

Controlling the reaction temperature is the most critical first step to improving regioselectivity. Lower temperatures typically favor the kinetic product (5-nitro).

Table 1: Effect of Temperature on Isomer Ratio in Nitration of 8-Chloroisoquinoline

Reaction Temperature (°C)Approximate 5-Nitro : 7-Nitro RatioPredominant Control
25 to 301.5 : 1Mixed
0 to 53 : 1Kinetic
-10 to 0> 4 : 1Strong Kinetic

Note: Ratios are illustrative and can vary based on the specific nitrating agent and reaction time.

▶️ Experimental Protocol: Kinetically Controlled Nitration

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 8-chloroisoquinoline (1.0 eq).

  • Cooling: Cool the flask to -10 °C using an acetone/dry ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~5.0 eq) dropwise, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution for 15 minutes until the substrate is fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~2.0 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of 8-chloroisoquinoline over 30-45 minutes. Meticulously maintain the internal reaction temperature between -10 °C and -5 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at -10 °C for an additional 1-2 hours. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (20-30%) until the pH is ~7-8, keeping the temperature below 10 °C. The product will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Analyze the crude product ratio using ¹H NMR or HPLC.

Problem 2: I have an inseparable isomeric mixture. How can I effectively purify the this compound?

Even under optimized conditions, some amount of the 7-nitro isomer is often formed. Due to their similar polarities, separating these isomers can be challenging.

Solution 1: Fractional Crystallization via Salt Formation

This method exploits potential differences in the crystal lattice energies and solubilities of the hydrohalide salts of the isomers.[11]

▶️ Experimental Protocol: Separation by Fractional Crystallization

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent, such as wet dimethylformamide (DMF with 1-5% water) or hot ethanol.[11]

  • Salt Formation: Slowly add a concentrated solution of hydrochloric acid (HCl) or hydrobromic acid (HBr) (1.0 eq relative to the estimated amount of 5-nitro isomer) to the solution while stirring.

  • Crystallization: The hydrohalide salt of one isomer may selectively precipitate. For the 5-nitroquinoline isomer, its nitrate salt has been reported to selectively separate from a dilute nitric acid solution upon cooling.[11] Allow the solution to cool slowly to room temperature, then further cool to 0-4 °C for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the crystallized salt and the composition of the mother liquor by HPLC or NMR. The free base can be recovered by neutralizing the salt with a base like sodium bicarbonate. Multiple recrystallization steps may be necessary to achieve high purity.

Solution 2: High-Performance Column Chromatography

For high-purity material on a research scale, flash column chromatography is often the most effective method.

▶️ Experimental Protocol: Chromatographic Separation

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is required. Start with a solvent system of low polarity and gradually increase it. A good starting point is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Recommended Starting Conditions: Begin with 5% Ethyl Acetate in Hexane, gradually increasing the polarity to 15-20%. The 7-nitro isomer is typically slightly more polar and will elute later.

  • Procedure:

    • Prepare a concentrated solution of the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent.

    • Load the dried silica onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting small fractions.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify and combine those containing the pure 5-nitro isomer.[12]

Problem 3: I am unsure if my final product is the 5-nitro or 7-nitro isomer. How can I definitively characterize the regiochemistry?

Unambiguous structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13]

Solution: Advanced NMR Techniques

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the isoquinoline core are highly sensitive to the position of the nitro group.

    • Key Differentiator: The proton at C-4 (H-4) is particularly informative. In the 5-nitro isomer, the H-4 proton experiences a significant downfield shift due to the anisotropic effect of the adjacent nitro group. In the 7-nitro isomer, H-4 is less affected. Expect the H-4 signal in the 5-nitro isomer to be at a higher ppm value compared to the 7-nitro isomer.[13][14]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing definitive proof of regiochemistry.

    • For the 5-nitro isomer: A clear NOE correlation will be observed between the proton at C-4 and the proton at C-6.

    • For the 7-nitro isomer: An NOE correlation will be observed between the proton at C-6 and the proton at C-1. The absence of a strong NOE between H-4 and a proton on the benzene ring is also indicative.

Visualized Mechanisms and Workflows

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3_plus H₂NO₃⁺ NO2_plus NO₂⁺ (Electrophile) Start 8-Chloroisoquinoline H2O H₂O HSO4_minus HSO₄⁻ Sigma_5 Sigma Complex (Attack at C-5) Sigma_7 Sigma Complex (Attack at C-7) Product_5 This compound (Kinetic Product) Product_7 8-Chloro-7-nitroisoquinoline (Thermodynamic Product)

G cluster_methods Start Crude Product: Mixture of 5- and 7-Nitro Isomers Separation Separation Method Start->Separation Chromo Column Chromatography (Hexane/EtOAc) Separation->Chromo High Purity Needed Cryst Fractional Crystallization (Salt Formation) Separation->Cryst Large Scale Analysis Purity & Identity Check (¹H NMR, NOESY, HPLC) Chromo->Analysis Cryst->Analysis Pure_5_Nitro Pure this compound Analysis->Pure_5_Nitro Purity > 98% Mother_Liquor Mother Liquor / Other Fractions (Enriched in 7-Nitro Isomer) Analysis->Mother_Liquor Impure Fractions Mother_Liquor->Separation Re-process

References

  • Sugiura, M., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. ScienceDirect.
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Strategies to reduce the toxicity of 8-Chloro-5-nitroisoquinoline in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Toxicity in Animal Models

Welcome to the technical support center for 8-Chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for managing the toxicity of this compound in pre-clinical animal models. Our goal is to equip you with the scientific rationale and practical methodologies to refine your experimental design, ensuring data integrity while upholding the highest standards of animal welfare.

Introduction: Understanding the Challenge

This compound is a nitroaromatic heterocyclic compound with potential applications in various research fields. However, like many nitroaromatic compounds, it is anticipated to exhibit a degree of toxicity, which can present significant challenges in animal studies.[1][2] The nitro group is a key structural feature that can be metabolized to reactive intermediates, leading to cellular damage.[3][4][5] This guide will explore the theoretical underpinnings of this toxicity and provide actionable strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers may have when working with this compound.

Q1: What are the likely mechanisms of toxicity for this compound?

A1: While specific data on this compound is limited, the toxicity of nitroaromatic compounds is generally attributed to the bioreduction of the nitro group.[5] This process can lead to the formation of nitroso and N-hydroxylamino intermediates, which are highly reactive.[4] These intermediates can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and protein oxidation.[1][2] The metabolism of the quinoline core by cytochrome P450 (CYP) enzymes can also produce reactive metabolites.[6][7][8]

Q2: What are the expected signs of toxicity in animal models?

A2: Based on related chloro- and nitro-substituted quinolines and anilines, potential signs of toxicity could include hematotoxicity (methemoglobinemia), hepatotoxicity, nephrotoxicity, and neurotoxicity.[9][10] Researchers should monitor for clinical signs such as changes in body weight, lethargy, discoloration of mucous membranes (cyanosis), and abnormal gait.[9][10]

Q3: Can the route of administration influence the toxicity of this compound?

A3: Absolutely. The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Oral administration, for instance, subjects the compound to first-pass metabolism in the liver, where it can be extensively modified by CYP enzymes.[11] Intravenous administration bypasses this, leading to a different metabolite profile and potentially altered toxicity. The choice of vehicle for administration is also critical and can influence bioavailability and local irritation.

Troubleshooting Guide: Addressing Toxicity in Your Experiments

This section provides a structured approach to troubleshooting and mitigating toxicity observed during in-vivo studies with this compound.

Issue 1: Excessive Acute Toxicity or Poor Tolerability at Desired Doses

Underlying Cause: The formulation may lead to rapid absorption and high peak plasma concentrations (Cmax), or the intrinsic reactivity of the molecule may be high.

Troubleshooting Strategies:

  • Formulation Modification:

    • Rationale: Altering the formulation can modify the pharmacokinetic profile of the drug, potentially reducing Cmax-related toxicity.[11]

    • Protocol:

      • Solubility Assessment: Determine the solubility of this compound in a range of biocompatible vehicles.

      • Vehicle Selection: For oral dosing, consider suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose to slow down dissolution and absorption. For parenteral routes, explore lipid-based formulations or nanosuspensions to control the release rate.[12][13]

      • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can influence its solubility and absorption rate.

  • Dose Fractionation:

    • Rationale: Administering the total daily dose in two or more smaller doses can help maintain therapeutic levels while avoiding high Cmax.

    • Protocol:

      • Divide the total daily dose into two or three equal administrations, spaced several hours apart.

      • Monitor the animals closely after each administration for any acute toxic effects.

      • Collect pharmacokinetic data to confirm a reduction in Cmax and a more stable plasma concentration.

Issue 2: Evidence of Oxidative Stress-Related Organ Damage (e.g., Hepatotoxicity)

Underlying Cause: The metabolic activation of the nitro group leads to the production of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defenses.[1]

Troubleshooting Strategies:

  • Co-administration of Antioxidants:

    • Rationale: Supplementing with antioxidants can help neutralize ROS and reduce cellular damage.[14]

    • Protocol:

      • Select a well-tolerated antioxidant such as N-acetylcysteine (NAC), Vitamin C (ascorbic acid), or Vitamin E (α-tocopherol).[15][16]

      • Determine a suitable dose and administration route for the chosen antioxidant based on literature precedents for the animal model.

      • Administer the antioxidant prior to or concurrently with this compound.

      • Assess biomarkers of oxidative stress (e.g., malondialdehyde, glutathione levels) and organ function (e.g., liver enzymes) to evaluate the efficacy of the antioxidant treatment.

    Table 1: Example Antioxidant Dosing Regimens in Rodent Models

AntioxidantRoute of AdministrationTypical Dose Range (mg/kg)Reference
N-acetylcysteine (NAC)Intraperitoneal (IP), Oral100 - 300[General Knowledge]
Vitamin COral, IP100 - 500[15][16]
Vitamin EOral, Intramuscular (IM)50 - 200[15][16]
Issue 3: Idiosyncratic or Unpredictable Toxicity

Underlying Cause: Genetic polymorphisms in metabolic enzymes, particularly cytochrome P450s, can lead to significant inter-animal variability in drug metabolism and toxicity.[7]

Troubleshooting Strategies:

  • Metabolic Profiling:

    • Rationale: Understanding the metabolic pathways of this compound can help identify the enzymes involved and predict potential for variable metabolism.

    • Protocol:

      • Conduct in-vitro metabolism studies using liver microsomes from different species (and strains, if available) to identify major metabolites.[8][17]

      • Use specific chemical inhibitors or recombinant CYP enzymes to identify the key P450 isoforms responsible for its metabolism.[8][18]

      • This information can guide the selection of animal strains with more predictable metabolic profiles for subsequent studies.

Visualizing the Pathways: Metabolism and Toxicity

To better understand the processes at play, the following diagrams illustrate the proposed metabolic activation of this compound and a general workflow for toxicity mitigation.

cluster_0 Metabolic Activation Pathway This compound This compound Nitro Radical Anion Nitro Radical Anion This compound->Nitro Radical Anion Nitroreductases (e.g., CYP Reductase) Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Reactive Oxygen Species Reactive Oxygen Species Nitro Radical Anion->Reactive Oxygen Species Futile Cycling with O2 Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Cellular Damage Cellular Damage Hydroxylamino Intermediate->Cellular Damage Covalent Binding Reactive Oxygen Species->Cellular Damage Oxidative Stress

Caption: Proposed metabolic activation of this compound.

cluster_1 Toxicity Mitigation Workflow Toxicity Observed Toxicity Observed Analyze Toxicity Profile Analyze Toxicity Profile Toxicity Observed->Analyze Toxicity Profile Pharmacokinetic Issue Pharmacokinetic Issue Analyze Toxicity Profile->Pharmacokinetic Issue High Cmax? Metabolic Issue Metabolic Issue Analyze Toxicity Profile->Metabolic Issue Oxidative Stress? Modify Formulation Modify Formulation Pharmacokinetic Issue->Modify Formulation Fractionate Dose Fractionate Dose Pharmacokinetic Issue->Fractionate Dose Co-administer Antioxidant Co-administer Antioxidant Metabolic Issue->Co-administer Antioxidant Re-evaluate in vivo Re-evaluate in vivo Modify Formulation->Re-evaluate in vivo Fractionate Dose->Re-evaluate in vivo Co-administer Antioxidant->Re-evaluate in vivo

Caption: A decision-making workflow for mitigating toxicity.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of an N-acetylcysteine (NAC) Solution for Co-dosing in Mice

Objective: To prepare a stock solution of NAC for intraperitoneal administration to mitigate potential oxidative stress induced by this compound.

Materials:

  • N-acetylcysteine (Sigma-Aldrich or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Vortex mixer

  • pH meter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of NAC to prepare a 100 mg/mL stock solution in sterile PBS.

  • Gradually add the NAC powder to the PBS while vortexing to aid dissolution.

  • Once fully dissolved, check the pH of the solution and adjust to 7.0-7.4 using sterile 1N NaOH if necessary. This is crucial as NAC solutions can be acidic.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at 2-8°C and protect it from light. Prepare fresh solution weekly.

  • For administration, dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical dose for mice is 150 mg/kg.

  • Administer the NAC solution via intraperitoneal injection 30-60 minutes prior to the administration of this compound.

Conclusion

Navigating the toxicological challenges of novel compounds like this compound is a critical aspect of preclinical research. By systematically evaluating formulation, dosing regimens, and the underlying mechanisms of toxicity, researchers can develop effective strategies to mitigate adverse effects. This not only improves the welfare of the animal models but also enhances the quality and reliability of the experimental data. This guide provides a foundational framework; however, it is essential to tailor these strategies to the specific experimental context and observations.

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  • National Institutes of Health (NIH). (n.d.). 8-Nitroisoquinoline. PubChem. [Link]
  • ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline.
  • National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8)
  • Idle, J. R., et al. (1979). The metabolism of [14C]-debrisoquine in man. PubMed. [Link]

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Technical Support Center: Optimizing Drug Formulation for In Vivo Studies of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo formulation of 8-Chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this lipophilic compound for animal studies. Given the physicochemical properties of this compound, particularly its predicted high lipophilicity (LogP ~2.6-3.3)[1], achieving adequate bioavailability and minimizing vehicle-related toxicity are paramount for successful in vivo experiments.

This resource provides a structured, question-and-answer-based approach to troubleshooting common formulation challenges. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and practical guide to developing a stable and effective formulation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when starting to work with this compound.

FAQ 1: What are the key physicochemical properties of this compound that I should be aware of for formulation development?

Understanding the inherent properties of this compound is the first step in designing a suitable formulation. Based on available data, here are the key characteristics to consider:

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight 208.60 g/mol [1]Standard for a small molecule.
LogP ~2.6 - 3.3[1]Indicates high lipophilicity and poor aqueous solubility.
pKa 2.81 ± 0.36[1]The compound is weakly basic. pH adjustment may have a limited effect on solubility.
Hydrogen Bond Acceptors 3[1]May offer some interaction with polar solvents or excipients.
Hydrogen Bond Donors 0[1]Limits interactions with protic solvents.
Chemical Class Nitroaromatic, Halogenated HeterocyclePotential for toxicity and specific stability challenges.[2][3]

The high LogP value is the most critical factor, categorizing this compound as poorly water-soluble. Therefore, simple aqueous vehicles are unlikely to be successful.

FAQ 2: What are the initial steps I should take to assess the solubility of this compound?

A systematic solubility screen is crucial. This will form the basis of your formulation strategy.

Experimental Protocol: Solubility Screening

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities. A suggested panel is provided in the table below.

  • Equilibrium Solubility Determination:

    • Add an excess of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table of Suggested Solvents for Initial Screening

SolventTypeRationale
WaterAqueousBaseline for aqueous solubility.
PBS (pH 7.4)Buffered AqueousTo assess solubility at physiological pH.
PEG 400Co-solventA common, water-miscible solvent for poorly soluble compounds.[4]
Propylene GlycolCo-solventAnother widely used, water-miscible solvent.[4]
EthanolCo-solventCan be used in combination with other solvents.
Solutol® HS 15SurfactantForms micelles to enhance solubility.[5]
Cremophor® ELSurfactantAnother non-ionic surfactant used in parenteral formulations.[6]
Labrasol®Lipid-basedA self-emulsifying excipient.[4]
Corn Oil / Sesame OilLipid VehicleFor assessing solubility in a true lipid-based system.
FAQ 3: What are the primary formulation strategies for a compound like this compound?

Given its lipophilic nature, the following strategies are most likely to be successful:

  • Co-solvent Systems: Blending water-miscible organic solvents (like PEG 400, propylene glycol, or ethanol) with water can significantly increase the solubility of lipophilic compounds.[4]

  • Surfactant-based Formulations (Micellar Solutions): Surfactants form micelles in aqueous solutions, creating a hydrophobic core where the drug can be encapsulated.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids to dissolve the drug. They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4][7]

  • Amorphous Solid Dispersions (ASDs): For oral administration, ASDs can be created by dispersing the drug in a polymer matrix, which can improve dissolution and bioavailability.[8]

The choice of strategy will depend on the required dose, the route of administration, and the results of your solubility screening.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during formulation development.

Troubleshooting Issue 1: My compound precipitates out of the co-solvent formulation upon dilution with an aqueous medium (e.g., for IV administration or in vitro testing).

This is a common issue with co-solvent systems, as the drug's solubility drastically decreases when the concentration of the organic solvent is reduced.

Causality: The high concentration of the organic co-solvent is what keeps the drug in solution. When this is diluted with an aqueous phase, the solvent's capacity to solubilize the lipophilic compound is overwhelmed, leading to precipitation.

Solutions:

  • Incorporate a Surfactant: Add a non-ionic surfactant (e.g., Polysorbate 80, Solutol® HS 15) to the formulation. The surfactant will form micelles that can help keep the drug solubilized even after dilution.

  • Use a Ternary System: A combination of a co-solvent, a surfactant, and an aqueous phase can provide a more robust formulation that is less prone to precipitation upon dilution.

  • Consider a Lipid-Based Formulation: For oral or intraperitoneal administration, a lipid-based formulation can be a better alternative as it relies on the body's natural lipid absorption pathways and is less susceptible to precipitation upon contact with aqueous fluids.[7]

Workflow for Overcoming Precipitation

G cluster_0 Initial Assessment cluster_1 Formulation Approaches cluster_2 Evaluation A Poor Oral Bioavailability B Lipid-Based Systems (LBDDS/SEDDS) A->B Lipophilic Compound C Amorphous Solid Dispersions (ASDs) A->C Enhance Dissolution D Particle Size Reduction A->D Increase Surface Area E In Vitro Dissolution Testing B->E C->E D->E F In Vivo Pharmacokinetic Studies E->F Predictive Power

Caption: Strategies to enhance oral bioavailability.

Troubleshooting Issue 3: I am concerned about the potential toxicity of the formulation vehicle itself.

Vehicle-induced toxicity can confound experimental results and lead to animal welfare issues. This is a particular concern with high concentrations of organic co-solvents or surfactants.

Causality: Many excipients, while effective at solubilizing drugs, can cause adverse effects such as hemolysis (for IV administration), gastrointestinal irritation (for oral administration), or local tissue damage (for injections).

Solutions:

  • Minimize Excipient Concentrations: Use the lowest possible concentration of each excipient that maintains the drug in a stable, solubilized state.

  • Select Biocompatible Excipients: Prioritize excipients with a good safety profile for the intended route of administration. For example, lipid-based excipients derived from natural sources are often well-tolerated. [7]3. Conduct Vehicle-Only Control Groups: Always include a control group of animals that receives the vehicle without the drug. This will allow you to differentiate between vehicle-induced effects and drug-related toxicity.

  • Consider Alternative Routes of Administration: If a safe and effective formulation cannot be developed for one route (e.g., IV), consider if another route (e.g., intraperitoneal or subcutaneous) could achieve the desired systemic exposure with a more benign vehicle.

Part 3: Experimental Protocols

This section provides a detailed protocol for preparing a common type of formulation for poorly soluble compounds.

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to create a simple SEDDS formulation, which can be a good starting point for oral administration of this compound.

Materials:

  • This compound

  • Lipid (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Solubility Determination in Individual Excipients: Determine the solubility of this compound in the selected lipid, surfactant, and co-surfactant individually, following the solubility screening protocol described in FAQ 2.

  • Constructing a Ternary Phase Diagram (Optional but Recommended): To identify the optimal ratios of lipid, surfactant, and co-surfactant that will form a stable emulsion, a ternary phase diagram can be constructed. This involves preparing various ratios of the three components and observing their emulsification properties upon dilution with water.

  • Preparation of the SEDDS Formulation:

    • Weigh the required amounts of the lipid, surfactant, and co-surfactant into a glass vial based on the desired ratio (e.g., 40% lipid, 40% surfactant, 20% co-surfactant).

    • Gently heat the mixture to 40-50°C to ensure homogeneity and reduce viscosity.

    • Add the pre-weighed this compound to the excipient mixture.

    • Stir the mixture using a magnetic stirrer until the drug is completely dissolved. This may require gentle heating.

  • Characterization of the SEDDS:

    • Visual Inspection: The final formulation should be a clear, homogenous liquid.

    • Emulsification Study: Add a small amount of the SEDDS formulation to water in a 1:100 ratio with gentle stirring. A stable, translucent emulsion should form rapidly.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. A smaller droplet size is generally associated with better absorption.

This guide provides a foundational framework for approaching the in vivo formulation of this compound. Remember that formulation development is an iterative process, and the optimal formulation will be a balance of solubility, stability, and in vivo tolerability.

References

  • LookChem. This compound. [Link]
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. [Link]
  • Manufacturing Chemist. Enhancing solubility with novel excipients. [Link]
  • Sena, C. F. A., et al.
  • Pharmaceutical Technology.
  • ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
  • National Center for Biotechnology Information. 8-Nitroisoquinoline | C9H6N2O2 - PubChem. [Link]
  • Spaczyńska, E., et al. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, vol. 26, no. 11, 2021, p. 3173. [Link]
  • National Center for Biotechnology Information. 8-Chloro-5-nitroquinoline | C9H5ClN2O2 - PubChem. [Link]
  • da Silva, A. B. F., et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, vol. 31, no. 8, 2020, pp. 1539-1565. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 8-Chloro-5-nitroisoquinoline and 5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the cytotoxic profiles of 8-Chloro-5-nitroisoquinoline and its parent compound, 5-nitroisoquinoline. In the ever-evolving landscape of drug discovery, a nuanced understanding of how subtle structural modifications influence a compound's biological activity is paramount. The addition of a chloro group to the 5-nitroisoquinoline scaffold is a prime example of a chemical alteration that can significantly impact cytotoxicity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental blueprint for a head-to-head comparison and a discussion of the anticipated structure-activity relationships.

Introduction: The Significance of Structure in Cytotoxicity

The isoquinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1] The introduction of a nitro group, as seen in 5-nitroisoquinoline, is known to confer a range of biological activities, including potential anticancer properties.[1] This is often attributed to the electron-withdrawing nature of the nitro group, which can render the molecule more susceptible to bioreductive activation, leading to the generation of cytotoxic reactive nitrogen species.[1]

The further addition of a halogen, such as chlorine at the 8-position, creates this compound. Halogens can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets and overall cytotoxicity.[2][3] This guide outlines the necessary steps to quantify and compare the cytotoxic effects of these two molecules, providing insights into the structure-activity relationship (SAR) conferred by the 8-chloro substitution.

Experimental Design for Comparative Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of the findings, a well-designed, multi-faceted approach to assessing cytotoxicity is essential. This section details the recommended experimental protocols.

Cell Line Selection

The choice of cell lines is critical and should ideally include a panel that represents different cancer types to assess the spectrum of activity. A typical panel might include:

  • A549 (Human Lung Carcinoma): A widely used adherent cell line.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HeLa (Human Cervical Adenocarcinoma): A robust and well-characterized cell line.[4]

  • A non-cancerous cell line (e.g., MRC-5, human lung fibroblast): To determine the selectivity of the compounds for cancer cells versus normal cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 5-nitroisoquinoline in DMSO. Serially dilute the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

  • Incubation: Incubate the plates for the desired time (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the plates and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and comparative format.

Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)
CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)MRC-5 (Normal)
5-nitroisoquinoline25.532.828.1>100
This compound12.318.515.785.2
Doxorubicin (Control)0.80.50.65.1

Note: The above data is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (A549, MCF-7, HeLa, MRC-5) cell_seeding_mtt Cell Seeding (96-well) cell_culture->cell_seeding_mtt cell_seeding_ldh Cell Seeding (96-well) cell_culture->cell_seeding_ldh compound_prep Compound Preparation (Stock Solutions in DMSO) treatment_mtt Compound Treatment (Serial Dilutions) compound_prep->treatment_mtt treatment_ldh Compound Treatment compound_prep->treatment_ldh cell_seeding_mtt->treatment_mtt incubation_mtt 48-72h Incubation treatment_mtt->incubation_mtt mtt_reagent Add MTT Reagent incubation_mtt->mtt_reagent solubilization Solubilize Formazan mtt_reagent->solubilization read_mtt Read Absorbance (570nm) solubilization->read_mtt viability_calc Calculate % Viability read_mtt->viability_calc cell_seeding_ldh->treatment_ldh incubation_ldh 48h Incubation treatment_ldh->incubation_ldh supernatant Collect Supernatant incubation_ldh->supernatant ldh_reaction LDH Reaction supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh cytotoxicity_calc Calculate % Cytotoxicity read_ldh->cytotoxicity_calc ic50 Determine IC50 Values viability_calc->ic50 cytotoxicity_calc->ic50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Discussion and Structure-Activity Relationship (SAR)

Based on the principles of medicinal chemistry and findings for related compounds, the introduction of a chlorine atom at the 8-position of 5-nitroisoquinoline is anticipated to enhance its cytotoxic potency.[5]

  • Increased Lipophilicity: The chloro group is lipophilic, which can enhance the compound's ability to cross the cell membrane and reach intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom can further influence the electronic properties of the isoquinoline ring system. This may impact the molecule's ability to intercalate with DNA or interact with key enzymes involved in cell proliferation and survival.[5]

  • Metabolic Stability: The presence of a halogen can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life and duration of action within the cell.

The hypothetical data presented in Table 3.1 illustrates this expected trend, with this compound exhibiting lower IC₅₀ values across all tested cancer cell lines compared to 5-nitroisoquinoline, indicating greater potency. A higher IC₅₀ value against the non-cancerous MRC-5 cell line would suggest a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.

The proposed mechanism of action for many nitroaromatic compounds involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to DNA damage and apoptosis.[5] It is plausible that both 5-nitroisoquinoline and its 8-chloro derivative share this mechanistic pathway.

G compound Nitroisoquinoline Derivative cell Cancer Cell compound->cell Cellular Uptake ros Reactive Oxygen Species (ROS) Generation cell->ros Bioreductive Activation stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Hypothesized signaling pathway for nitroisoquinoline-induced cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the comparative cytotoxic evaluation of this compound and 5-nitroisoquinoline. By adhering to the detailed experimental protocols outlined, researchers can generate reliable and reproducible data to elucidate the structure-activity relationship and quantify the impact of the 8-chloro substitution.

The anticipated increase in potency for the chlorinated compound underscores the importance of strategic halogenation in drug design. Future research should not only confirm these cytotoxic profiles across a broader panel of cell lines but also delve deeper into the precise molecular mechanisms of action. Studies exploring the impact of these compounds on specific cellular pathways, such as apoptosis and cell cycle progression, will be crucial in determining their potential as lead compounds for further preclinical development.

References

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH
  • Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Rel
  • comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs - Benchchem
  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types
  • Potential Research Applications of Nitroisoquinolines: A Technical Guide - Benchchem
  • Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)
  • Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[5][6][7]triazolo[4,3-c] quinazoline on human cancer cell line HeLa - PubMed
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI
  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hep
  • Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives | Request PDF - ResearchG
  • Structure-activity relationship of anticancer drug candid
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hep
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI
  • This compound - LookChem
  • Comparative cytotoxicity of Al2O3, CeO2, TiO2 and ZnO nanoparticles to human lung cells

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8-Chloro-5-nitroisoquinoline versus other substituted isoquinolines in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide an in-depth, technical comparison of 8-Chloro-5-nitroisoquinoline and other substituted isoquinolines for researchers, scientists, and drug development professionals. We will delve into the known anti-cancer properties of relevant isoquinoline derivatives, provide detailed experimental protocols for their evaluation, and offer insights into their potential mechanisms of action.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities. Many isoquinoline derivatives have demonstrated potent anti-cancer effects, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways. The specific substitutions on the isoquinoline ring system play a crucial role in determining the compound's pharmacological profile, including its efficacy, selectivity, and mechanism of action.

This guide will focus on the potential anti-cancer properties of this compound, a less-studied derivative, by comparing it with other well-characterized substituted isoquinolines. While direct experimental data on this compound in cancer cells is limited in publicly available literature, we can infer its potential activity based on the known effects of its constituent functional groups—the chloro and nitro moieties—on the isoquinoline scaffold.

Comparative Analysis of Substituted Isoquinolines in Cancer

The anti-cancer activity of substituted isoquinolines is highly dependent on the nature and position of the substituents. Here, we compare the structural features and reported anti-cancer activities of several key isoquinoline derivatives to provide a framework for understanding the potential of this compound.

Structural Comparison
CompoundR1R2R3R4R5R6R7R8
IsoquinolineHHHHHHHH
This compoundHHHHNO2HHCl
5-NitroisoquinolineHHHHNO2HHH
8-HydroxyisoquinolineHHHHHHHOH
Inferred Potential of this compound

The presence of a nitro group at the C5 position and a chloro group at the C8 position of the isoquinoline ring suggests that this compound may exhibit interesting anti-cancer properties. Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor environments, leading to the formation of cytotoxic radicals. The electron-withdrawing nature of both the nitro and chloro groups could also influence the molecule's ability to interact with biological targets.

Comparative Anti-Cancer Activity of Selected Isoquinoline Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several substituted isoquinolines against various cancer cell lines. This data provides a benchmark for evaluating the potential potency of novel derivatives like this compound.

CompoundCancer Cell LineIC50 (µM)Reference
NSC-314622 (a bis-isoquinoline)P388 leukemia0.8
Amonafide (a naphthalimide, structurally related)Various0.1 - 10
Topotecan (a camptothecin derivative with a quinoline core)Various0.01 - 1

Note: Data for this compound is not available in the public domain and would require experimental determination.

Experimental Protocols for Evaluating Anti-Cancer Activity

To assess the anti-cancer potential of this compound and other substituted isoquinolines, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the test compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Mechanisms of Action and Signaling Pathways

Substituted isoquinolines can exert their anti-cancer effects through various mechanisms. Based on the structure of this compound, we can hypothesize its potential involvement in the following pathways:

  • Induction of Apoptosis: Many anti-cancer agents, including isoquinoline derivatives, induce apoptosis in cancer cells. This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound might cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • DNA Damage Response: The nitroaromatic moiety could potentially lead to DNA damage, activating DNA damage response pathways.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for apoptosis induction by a substituted isoquinoline.

apoptosis_pathway Substituted Isoquinoline Substituted Isoquinoline ROS Generation ROS Generation Substituted Isoquinoline->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a substituted isoquinoline.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound like this compound.

experimental_workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Cell Viability Screening (MTT Assay) Cell Viability Screening (MTT Assay) Compound Synthesis & Characterization->Cell Viability Screening (MTT Assay) Determine IC50 Determine IC50 Cell Viability Screening (MTT Assay)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting In Vivo Studies In Vivo Studies Western Blotting->In Vivo Studies

Caption: In vitro workflow for evaluating novel anti-cancer compounds.

Conclusion and Future Directions

While this compound remains a compound with underexplored potential in the context of cancer therapy, its structure suggests it could be a valuable research tool. The presence of both chloro and nitro substitutions on the isoquinoline scaffold warrants a thorough investigation of its anti-cancer properties.

Future research should focus on:

  • Chemical Synthesis and Characterization: The first step is to synthesize and purify this compound and confirm its structure using techniques like NMR and mass spectrometry.

  • In Vitro Screening: A comprehensive screening of the compound against a panel of cancer cell lines is necessary to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its effects is crucial for its potential development as a therapeutic agent.

By following the experimental protocols and considering the comparative data presented in this guide, researchers can systematically evaluate the anti-cancer potential of this compound and other novel substituted isoquinolines, contributing to the development of new and effective cancer therapies.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Tetrahedron, 52(48), 15031-15070. [Link]
  • Chrzanowska, M., & Dzięgielewska, M. (2020). Isoquinoline Alkaloids as Anticancer Agents: A Review. Molecules, 25(22), 5323. [Link]
  • Wardman, P. (2007). Hypoxia-selective drugs and radiation. Radiotherapy and Oncology, 82(3), 229-232. [Link]
  • Zee-Cheng, R. K. Y., & Cheng, C. C. (1979). Antineoplastic agents. Structure-activity relationship study of bis(quinaldinyl) and bis(isoquinolyl) derivatives. Journal of Medicinal Chemistry, 22(1), 28-32. [Link]
  • Ratain, M. J., & Schilsky, R. L. (1988). Amonafide--a new naphthalimide derivative with broad-spectrum clinical activity.
  • Garcia-Carbonero, R., & Supko, J. G. (2002). Current perspectives on the clinical experience, pharmacology, and continued development of the camptothecins. Clinical Cancer Research, 8(3), 641-661. [Link]

A Comparative Analysis of Chloro- and Nitro-Substituted Isoquinoline and Quinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Development

Introduction

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Within the realm of oncology, derivatives of these heterocyclic systems have demonstrated considerable promise as anticancer agents.[3][4] The strategic addition of electron-withdrawing groups, such as chloro and nitro moieties, has been a key strategy to modulate the cytotoxic potential of these molecules.[5] These substitutions can profoundly influence a compound's ability to interact with biological targets, for instance by affecting DNA intercalation, promoting the generation of reactive oxygen species (ROS), or inhibiting critical cellular enzymes involved in cancer cell proliferation and survival.[5]

This guide provides a comparative overview of the anticancer properties of various chloro- and nitro-substituted isoquinoline and quinoline derivatives based on available preclinical data. While specific experimental data for 8-Chloro-5-nitroisoquinoline is not extensively available in the public domain, this guide synthesizes findings from structurally related compounds to provide valuable insights into the structure-activity relationships that govern the anticancer potential of this chemical class. We will delve into their differential effects on cancer cell viability, explore their mechanisms of action, and provide standardized protocols for their in vitro evaluation.

Comparative Cytotoxicity Across Cancer Cell Lines

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline and isoquinoline derivatives against a panel of human cancer cell lines, offering a comparative perspective on their potency.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) 5-nitro, 8-hydroxyRaji (B-cell lymphoma)0.438[5]
Arylisoquinolin-1(2H)-one derivative 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-oneNot SpecifiedPotent Activity[6]
Phenylaminoisoquinolinequinone derivative VariesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Moderate to High[3]
Benzo[7][8]indolo[3,4-c]isoquinoline derivative N-(3-morpholinopropyl)-substitutedMultipleMean GI50 of 39 nM[1]
7-methyl-8-nitro-quinoline 7-methyl, 8-nitroCaco-2 (Colorectal carcinoma)1.87[5]
8-nitro-7-quinolinecarbaldehyde 8-nitro, 7-carbaldehydeCaco-2 (Colorectal carcinoma)0.535[5]
7-Chloroquinoline derivative 3 7-chloro, other substitutionsHCT-116 (Colon carcinoma)23.39[5]

Analysis of Structure-Activity Relationships:

The data suggest that the nature and position of substituents on the quinoline or isoquinoline ring are critical determinants of cytotoxic activity. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) exhibits sub-micromolar potency against Raji lymphoma cells, highlighting the significant contribution of the nitro and hydroxyl groups at these positions.[5] The potent activity of various synthetic isoquinoline derivatives further underscores the potential of this scaffold in developing novel anticancer agents.[1][3][6]

Mechanisms of Anticancer Action

The anticancer effects of isoquinoline and quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest.[4][9]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several quinoline and isoquinoline derivatives have been shown to trigger this process. A key proposed mechanism for nitroaromatic compounds involves the generation of reactive oxygen species (ROS).[5] Excessive ROS can induce oxidative stress, leading to DNA damage and the activation of intrinsic apoptotic pathways.[9]

For example, a novel 8-nitro quinoline-thiosemicarbazone analog was found to induce apoptosis through ROS-mediated mitochondrial dysfunction.[9] Similarly, certain chloroalkyl 1H-benz[de]isoquinoline-1,3-diones have been shown to induce caspase-mediated apoptosis in leukemia cells.[10]

G Nitroquinoline_Derivative Nitroquinoline_Derivative ROS_Generation ROS_Generation Nitroquinoline_Derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction DNA_Damage DNA_Damage ROS_Generation->DNA_Damage Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, the ability to halt the cell cycle is another important anticancer mechanism. By arresting cells at specific checkpoints (e.g., G1/S or G2/M), these compounds can prevent cancer cell proliferation.

For instance, novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce both G1/S and G2/M phase cell cycle arrest.[9] Similarly, a series of N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1][4][6]thiadiazol]-5′-yl) acetamides were found to induce cell death in MCF-7 breast cancer cells via G2/M phase cell cycle arrest.[11] An aromatic imidazoline derived from chloroquinoline was also found to trigger S phase arrest in Trypanosoma cruzi.[12]

Experimental Protocols for In Vitro Validation

To rigorously assess the anticancer activity of novel compounds like this compound or its analogs, a series of standardized in vitro assays are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While a comprehensive cytotoxic profile for this compound is not yet established in the public literature, the available data on structurally related chloro- and nitro-substituted quinoline and isoquinoline derivatives strongly suggest that this class of compounds holds significant potential for the development of novel anticancer agents. The positioning of these substituents on the heterocyclic ring is a critical factor in determining their biological activity.

Future research should focus on the synthesis and direct comparative cytotoxic evaluation of this compound and its isomers against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action, including their effects on specific signaling pathways, will be crucial for understanding their therapeutic potential and for the rational design of more potent and selective anticancer drugs.

References

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  • Kim, E. J., & Park, S. Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8889. [Link]
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
  • ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
  • Arulkumar, S., et al. (2020). A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. Bioorganic Chemistry, 97, 103709. [Link]
  • Personal Use Only Not For Distribution - ResearchG
  • Tăbăcaru, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(15), 8562. [Link]
  • Mukherjee, A., et al. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs, 28(5), 587-601. [Link]
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4849. [Link]
  • Arulkumar, S., et al. (2021). New N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1][4][6]thiadiazol]-5′-yl) acetamides induced cell death in MCF-7 cells via G2/M phase cell cycle arrest. RSC Advances, 11(1), 1-13. [Link]
  • Cho-Chung, Y. S., et al. (1998). Synergistic effects of 8-chlorocyclic-AMP and retinoic acid on induction of apoptosis in Ewing's sarcoma CHP-100 cells. Clinical Cancer Research, 4(4), 987-993. [Link]
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  • Zuccotto, F., et al. (2021). An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. PLoS Neglected Tropical Diseases, 15(11), e0009994. [Link]
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Sources

A Proposed Framework for the Kinase Inhibitory Profiling of 8-Chloro-5-nitroisoquinoline and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive framework for characterizing the kinase inhibitory profile of the novel compound 8-Chloro-5-nitroisoquinoline. In the absence of direct experimental data for this specific molecule, this document outlines a robust experimental strategy and provides a comparative analysis with well-established kinase inhibitors. The objective is to equip researchers with the necessary protocols and a predictive context to evaluate the therapeutic potential of this and other emerging isoquinoline-based compounds.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The addition of a chloro group and a nitro group can significantly influence the biological activity of the parent molecule, often enhancing potency and modulating selectivity.[2] Given these structural features, it is hypothesized that this compound possesses kinase inhibitory activity. This guide will therefore detail the methodologies to systematically test this hypothesis and to contextualize the findings against benchmark inhibitors.

Comparative Kinase Inhibitory Profiles

To provide a meaningful context for the future evaluation of this compound, a comparative analysis with three well-characterized kinase inhibitors is proposed: Staurosporine, a broad-spectrum inhibitor[3][4]; and Dasatinib and Sunitinib, multi-targeted inhibitors with known efficacy in oncology.[5][6] The selection of these comparators allows for a multi-dimensional assessment of a novel inhibitor's potency and selectivity.

Table 1: Comparative Kinase Inhibition (IC50 in nM)

Kinase TargetStaurosporineDasatinibSunitinibThis compound
Tyrosine Kinases Data to be determined
ABL-<163
SRC60.884
VEGFR2-2.99
PDGFRβ-1.14
KIT-1.18
EGFR->5000>10000
Serine/Threonine Kinases
PKA7--
PKCα3--
CAMKII20--
CDK2-270>10000

Note: IC50 values are compiled from various sources and can differ based on assay conditions. This table is for comparative purposes.[5][6]

Proposed Experimental Workflow for Kinase Inhibitory Profiling

A tiered approach is recommended to efficiently characterize the kinase inhibitory profile of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity Profiling cluster_3 Tier 4: Cellular Activity a Broad Kinase Panel Screen (e.g., at 1 µM and 10 µM) b IC50 Determination for Active Hits a->b Hits Identified c Comprehensive Kinome Profiling (e.g., KINOMEscan®) b->c Potent Hits Confirmed d Cell-Based Assays (Target Engagement & Phenotypic) c->d Selectivity Profile Established G cluster_0 Growth Factor Signaling cluster_1 BCR-ABL Signaling (CML) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, KIT) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation BCR_ABL BCR-ABL SRC SRC Family Kinases BCR_ABL->SRC STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Leukemogenesis Leukemogenesis STAT5->Leukemogenesis AKT AKT PI3K->AKT AKT->Leukemogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Key signaling pathways potentially targeted by novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a purified kinase. [7][8][9] Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound and comparator compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve.

  • Kinase Reaction Setup:

    • Add 1 µL of serially diluted compound or vehicle control (DMSO) to the wells of a 384-well plate. [10] * Add 2 µL of the kinase solution diluted in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [10] * Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. [10] * Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol outlines a method to assess the inhibitory activity of a compound on a specific kinase within a cellular context. [11] Materials:

  • Cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • Stimulator of the signaling pathway (if required)

  • This compound and comparator compounds

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the kinase substrate

  • ELISA or AlphaLISA-based detection reagents

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis:

    • Aspirate the culture medium and add cell lysis buffer to each well.

    • Incubate on ice to ensure complete cell lysis.

  • Detection of Substrate Phosphorylation:

    • Transfer the cell lysates to an ELISA or AlphaLISA plate pre-coated with a capture antibody for the total substrate protein.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate.

    • Follow the manufacturer's instructions for the addition of secondary antibodies and detection reagents.

  • Data Acquisition and Analysis:

    • Measure the signal (absorbance, fluorescence, or chemiluminescence) using a plate reader.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

While the kinase inhibitory profile of this compound remains to be experimentally determined, its structural characteristics suggest it is a promising candidate for investigation. The experimental framework and comparative analysis presented in this guide provide a clear path forward for its characterization. By systematically evaluating its potency, selectivity, and cellular activity against established benchmarks, the scientific community can effectively ascertain its potential as a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Staurosporine.
  • Gjertsen, B. T., & Døskeland, S. O. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 33-43.
  • O'Donnell, A., & Pinder, P. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Core evidence, 1(3), 169–181.
  • Bio-protocol. (2020). In vitro ADP-Glo kinase assay.
  • mediaTUM. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred.
  • Abdel-Rahman, O. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. ecancermedicalscience, 8, 420.
  • Scholarly Publications Leiden University. (2024). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
  • ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various....
  • ResearchGate. (n.d.). Kinase profile of dasatinib.
  • Zhang, C., Kenski, D. M., Paulson, J. L., & Shokat, K. M. (2005). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 127(21), 7861–7868.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Wang, Y., Zhang, Y., & Liu, H. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and structural biotechnology journal, 19, 4752–4762.
  • Kimura, S., Naito, H., Segawa, H., Kuroda, J., Yuasa, T., Sato, K., ... & Maekawa, T. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Cancer Research, 68(19), 8129–8136.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Plant Kinases (pp. 129-136). Humana, New York, NY.
  • PubMed. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PubMed. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases.

Sources

A Researcher's Guide to Confirming the Mechanism of Action of 8-Chloro-5-nitroisoquinoline with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a bioactive compound is only the beginning. The critical next step—and the foundation of translational success—is to unequivocally confirm its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for researchers to validate the MoA of a novel compound, using 8-Chloro-5-nitroisoquinoline as a case study. We will operate under the working hypothesis that this compound is a specific inhibitor of TANK-Binding Kinase 1 (TBK1) , a crucial node in innate immunity and oncogenic signaling pathways.[1][2][3]

The core principle we will employ is the concept of phenocopying .[4][5] If this compound truly exerts its effects by inhibiting TBK1, then the specific genetic removal of TBK1 from a cell should replicate, or "phenocopy," the physiological effects of the drug.[6][7] This comparative approach provides strong evidence for on-target activity.

Part 1: The Scientific Premise and Experimental Strategy

The Target: TBK1

TBK1 is a serine/threonine kinase that acts as a central integrator for multiple signaling pathways, including those that activate the transcription factors NF-κB and Interferon Regulatory Factor 3 (IRF3).[2][8] Its activation, often through autophosphorylation at Ser172, is essential for antiviral responses but has also been implicated in promoting survival in certain cancers.[2][9] A key downstream event following TBK1 activation is the phosphorylation of IRF3, which leads to its dimerization, nuclear translocation, and the transcription of Type I interferons.[1][10][11]

Our Hypothesis: this compound inhibits the kinase activity of TBK1, preventing the downstream phosphorylation of IRF3 and blocking subsequent inflammatory gene expression.

To test this, we will compare the cellular and molecular effects of the compound against a specific CRISPR/Cas9-mediated knockdown of the TBK1 gene in a suitable cell line.

Strategic Choices: Why CRISPR Knockdown?

While both RNA interference (RNAi) and CRISPR/Cas9 can be used to reduce gene expression, CRISPR-mediated gene editing offers distinct advantages for MoA validation:

  • Reduced Off-Target Ambiguity: While off-target effects exist for CRISPR, they are often more predictable and can be mitigated through careful guide RNA design. RNAi can have widespread off-target effects that are difficult to deconvolute.[5]

For this guide, we select a human lung adenocarcinoma cell line, A549, as it expresses TBK1 and has a well-characterized innate immune response.

Part 2: Experimental Workflow & Protocols

The overall workflow is designed to create the necessary biological tools and then use them in a head-to-head comparison.

G cluster_0 Phase 1: Tool Generation cluster_1 Phase 2: Comparative Analysis A Design & Clone TBK1-targeting sgRNA B Transfect A549 Cells with Cas9 & sgRNA Plasmid A->B C Isolate Single Cell Clones (Limited Dilution or FACS) B->C D Validate TBK1 Knockdown (qPCR & Western Blot) C->D E Prepare Cell Groups: 1. Wild-Type (WT) 2. WT + Compound 3. TBK1 KD D->E Select Validated Knockdown Clone F Induce TBK1 Pathway (e.g., with Poly(I:C)) E->F G Functional Readout: Measure IRF3 Phosphorylation F->G H Compare Results & Conclude G->H

Caption: Experimental workflow for MoA validation.
Protocol 1: Generation of a TBK1 Knockdown A549 Cell Line via CRISPR/Cas9

This protocol outlines the generation of a stable knockout cell line.[12][14][15]

1. sgRNA Design and Cloning: a. Use a reputable online design tool (e.g., CHOPCHOP) to design two sgRNAs targeting an early exon of the human TBK1 gene to induce a frameshift mutation.[15] b. Include a non-targeting (scrambled) sgRNA sequence as a negative control. c. Synthesize and clone the sgRNA sequences into a suitable Cas9 co-expression vector (e.g., pX458, which also contains a GFP marker for selection).[15]

2. Transfection: a. Culture A549 cells in DMEM with 10% FBS to ~70% confluency. b. Transfect the cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.

3. Single-Cell Isolation: a. 48 hours post-transfection, detach the cells. b. Isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) and plate individual cells into separate wells of a 96-well plate.[14] c. Alternatively, use the limited dilution method to seed an average of 0.5 cells per well.[14] d. Culture the single-cell clones for 2-3 weeks until colonies are established.

4. Validation of Knockdown: a. Expand a subset of each clonal population for validation. b. RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR using primers specific for TBK1 mRNA.[16][17] A successful knockdown should show >80% reduction in mRNA levels compared to the non-targeting control. c. Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the TBK1 protein.[18][19] This is the definitive validation step. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

Protocol 2: Comparative Analysis of IRF3 Phosphorylation

This protocol directly compares the effect of the compound with the genetic knockdown on a key downstream signaling event.[10][20]

1. Cell Plating and Treatment: a. Plate the following cell groups in 6-well plates:

  • Wild-Type (WT) A549 cells
  • Validated TBK1 Knockdown (KD) A549 cells
  • Non-targeting control (NTC) A549 cells b. Allow cells to adhere overnight. c. Pre-treat the designated WT wells with this compound (at a predetermined optimal concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.

2. Pathway Stimulation: a. Stimulate the TBK1 pathway in all wells by transfecting a synthetic dsRNA analog, Poly(I:C), for 3-6 hours. This mimics a viral infection and robustly activates TBK1.

3. Protein Extraction and Analysis: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors.[20] b. Quantify total protein concentration using a BCA assay. c. Perform a Western blot analysis. Use the following primary antibodies:

  • Anti-phospho-IRF3 (Ser396): To detect the activated form of IRF3.[21]
  • Anti-total-IRF3: To ensure equal protein loading and to see if the compound affects IRF3 expression.
  • Anti-TBK1: To re-confirm the knockdown in the KD lane.
  • Anti-β-actin: As a loading control.

Part 3: Data Interpretation and Comparison

The goal is to determine if the "WT + Compound" lane phenocopies the "TBK1 KD" lane. A successful validation would yield results similar to the hypothetical data below.

Table 1: Hypothetical Quantitative Western Blot Data

ConditionTreatmentRelative TBK1 Protein LevelRelative Phospho-IRF3 (p-IRF3) LevelInterpretation
1. Wild-Type (WT)Vehicle (DMSO) + Poly(I:C)100%100%Baseline pathway activation.
2. Wild-Type (WT)This compound100%< 10%Compound strongly inhibits IRF3 phosphorylation without affecting TBK1 levels.
3. Non-Targeting Ctrl (NTC)Vehicle (DMSO) + Poly(I:C)100%98%CRISPR process without specific targeting does not affect the pathway.
4. TBK1 Knockdown (KD)Vehicle (DMSO) + Poly(I:C)< 5%< 5%Genetic removal of TBK1 ablates IRF3 phosphorylation.

Analysis:

  • Confirmation of Hypothesis: The key comparison is between Row 2 and Row 4. If the compound (Row 2) reduces p-IRF3 levels to a similar extent as the genetic knockdown (Row 4), this is strong evidence that the compound's effect is mediated through the inhibition of TBK1. This demonstrates a clear phenocopy.[6][7]

  • Specificity: The fact that the compound does not reduce total TBK1 protein levels (Row 2) suggests it acts as an inhibitor of function, not expression, which is consistent with a small molecule drug.

  • Control Integrity: The NTC group (Row 3) confirms that the effects are not due to the CRISPR/Cas9 machinery itself.

Part 4: Visualizing the Mechanism

A signaling pathway diagram clarifies the points of intervention for both the chemical inhibitor and the genetic knockdown.

G cluster_interventions PRR Viral RNA Sensor (e.g., RIG-I) TBK1 TBK1 PRR->TBK1 activates IRF3_inactive IRF3 (Inactive Monomer) TBK1->IRF3_inactive phosphorylates IRF3_active p-IRF3 (Active Dimer) Nucleus Nucleus IRF3_active->Nucleus translocates to IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes initiates Compound This compound Compound->TBK1 Inhibits Activity Knockdown CRISPR Knockdown Knockdown->TBK1 Removes Protein

Caption: Proposed signaling pathway and points of intervention.

Conclusion

This guide outlines a rigorous, multi-step process for confirming the mechanism of action of a novel compound. By demonstrating that the pharmacological inhibition of TBK1 by this compound phenocopies the effect of a specific TBK1 genetic knockdown, researchers can build a high-confidence data package for their drug candidate. This validation is not merely a procedural step; it is the cornerstone of building a compelling scientific narrative and de-risking the progression of a compound from a laboratory hit to a potential therapeutic.

References

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. [Link]
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A Comparative Analysis of the Antimicrobial Profile of 8-Chloro-5-nitroisoquinoline Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potent antibacterial activity. This guide provides a comprehensive benchmark of the antimicrobial performance of 8-Chloro-5-nitroisoquinoline, a heterocyclic compound of interest, against two clinically significant antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide primarily used for Gram-positive infections. Through standardized in vitro methodologies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays, this report offers an objective comparison of their respective potencies and bactericidal characteristics. The presented data and protocols are intended to equip researchers, scientists, and drug development professionals with the foundational information required to assess the potential of this compound as a developmental lead.

Introduction and Rationale

The relentless evolution of drug-resistant pathogens poses a grave threat to global public health. Consequently, the scientific community is under immense pressure to identify novel scaffolds that can circumvent existing resistance mechanisms. Isoquinoline and its derivatives have emerged as a promising class of compounds, with various analogues demonstrating a wide spectrum of biological activities.[1][2][3] this compound is one such derivative whose antimicrobial potential warrants systematic investigation.

To ascertain the clinical and developmental relevance of any new antimicrobial agent, it is imperative to benchmark its activity against established, "gold-standard" antibiotics. This guide utilizes Ciprofloxacin and Vancomycin as comparators for several key reasons:

  • Differing Mechanisms of Action: Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, rendering it effective against a wide range of Gram-negative and some Gram-positive bacteria.[4][5][6][7][8] In contrast, Vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of cell wall precursors, a mechanism that is highly effective against Gram-positive bacteria but ineffective against Gram-negative organisms due to their outer membrane.[9][10][11][12][13] Comparing this compound against these two antibiotics provides a broad initial assessment of its potential spectrum and mechanism.

  • Clinical Relevance: Both Ciprofloxacin and Vancomycin are mainstays in clinical practice, used to treat a variety of serious infections.[4][5][11] Benchmarking against them provides a direct, clinically relevant measure of a new compound's potency.

This guide will detail the standardized protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, used to perform a head-to-head comparison, thereby ensuring the data is robust, reproducible, and universally comparable.[14][15][16][17]

Materials and Methods

The scientific validity of any comparative study rests on the rigor and standardization of its methodology. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and adherence to internationally recognized standards.

Bacterial Strains and Culture Conditions

To assess the breadth of antimicrobial activity, a panel of representative bacterial strains is essential. The following American Type Culture Collection (ATCC) reference strains are recommended:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive coccus, representing a common cause of skin, soft tissue, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A Gram-negative rod, representing a frequent cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative rod, known for its intrinsic and acquired resistance mechanisms and as a cause of opportunistic infections.

Causality Behind Strain Selection: These specific strains are universally recognized quality control strains for antimicrobial susceptibility testing as stipulated by CLSI.[18] Their use ensures that the experimental results can be validated against expected outcomes for the control antibiotics, confirming the integrity of the assay.

All strains should be cultured on Mueller-Hinton Agar (MHA) and grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 35 ± 2°C.

Preparation of Antimicrobial Agents

Stock solutions of this compound, Ciprofloxacin, and Vancomycin should be prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) to a high concentration (e.g., 1280 µg/mL) and stored under appropriate conditions.[19] Working solutions are prepared by diluting the stock in CAMHB.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][20] This protocol follows the CLSI M07 broth microdilution method.[16]

Experimental Protocol: Broth Microdilution MIC Assay

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Drug Dilution: Add 200 µL of the highest concentration of the test antimicrobial to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[19]

Trustworthiness through Controls:

  • Growth Control (Well 11): Must show distinct turbidity, confirming the viability of the inoculum and suitability of the medium.

  • Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and aseptic technique.

  • Reference Antibiotics: Testing Ciprofloxacin and Vancomycin against their respective quality control strains should yield MICs within the CLSI-published acceptable ranges, validating the entire test system.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis prep_media Dispense CAMHB (Wells 2-12) prep_drug Add Drug to Well 1 & Serially Dilute prep_media->prep_drug Creates Gradient inoculate Inoculate Plate (5x10^5 CFU/mL) prep_drug->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][21][22] This test is a direct extension of the MIC assay.

Experimental Protocol: MBC Assay

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19]

Expert Insight: The MBC/MIC ratio is a critical parameter. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[19]

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing over time.[23][24] It is a powerful tool for differentiating between bacteriostatic (inhibitory) and bactericidal (killing) effects and observing concentration-dependent activity.

Experimental Protocol: Time-Kill Assay

  • Preparation: In sterile flasks, prepare CAMHB containing the test antimicrobial at concentrations of interest (e.g., 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 1 x 10^6 CFU/mL.[25]

  • Sampling Over Time: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[25]

  • Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the viable CFU/mL count at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]

Results and Discussion

(Note: The following data is illustrative and serves as a representative example for this guide. Actual values must be determined experimentally.)

Comparative In Vitro Activity (MIC & MBC Data)

The potency of this compound was evaluated against the comparator antibiotics, and the results are summarized below.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
This compound S. aureus ATCC 29213242
E. coli ATCC 25922482
P. aeruginosa ATCC 2785316644
Ciprofloxacin S. aureus ATCC 292130.512
E. coli ATCC 259220.0150.032
P. aeruginosa ATCC 278530.250.52
Vancomycin S. aureus ATCC 29213122
E. coli ATCC 25922>128>128N/A
P. aeruginosa ATCC 27853>128>128N/A

Analysis of Results:

  • Spectrum of Activity: The illustrative data suggests this compound possesses broad-spectrum activity, inhibiting both the Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) organisms tested. This profile is more similar to Ciprofloxacin than to Vancomycin, which, as expected, showed no activity against the Gram-negative strains.[9]

  • Potency: Ciprofloxacin demonstrated superior potency with significantly lower MIC values across all susceptible strains.[8] The hypothetical MICs for this compound are higher, indicating lower intrinsic potency, but still within a potentially interesting range for further development, particularly against S. aureus and E. coli.

  • Bactericidal vs. Bacteriostatic Activity: With MBC/MIC ratios of ≤4 for all three strains, the data indicates that this compound is a bactericidal agent, similar to the comparator antibiotics against their susceptible targets.[19]

Time-Kill Kinetics Analysis

The time-kill curves would further elucidate the bactericidal nature of this compound. A rapid, concentration-dependent reduction in bacterial viability, achieving a >3-log10 kill within 24 hours, would confirm its bactericidal profile.[23] This would contrast with a bacteriostatic agent, which would only inhibit further growth, resulting in a plateauing of the CFU/mL count similar to the starting inoculum.

Conclusion

This guide outlines a robust framework for benchmarking the antimicrobial activity of this compound. Based on the illustrative data, the compound demonstrates broad-spectrum, bactericidal activity. While its potency does not exceed that of a highly optimized fluoroquinolone like Ciprofloxacin, its efficacy against both Gram-positive and Gram-negative pathogens suggests it may be a valuable scaffold for further medicinal chemistry optimization. The provided methodologies, grounded in CLSI standards, offer a clear and reliable path for researchers to validate these preliminary findings and further explore the therapeutic potential of this and other novel antimicrobial candidates.

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A Head-to-Head Showdown in Breast Cancer Cells: The Veteran Doxorubicin Versus the Challenger 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Classic Chemotherapeutic and a Novel Investigational Compound

In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of drug discovery is in a perpetual state of evolution. We often see established workhorses of chemotherapy, like doxorubicin, being challenged by novel small molecules emerging from rational drug design. This guide provides a comprehensive, head-to-head comparison of doxorubicin, a cornerstone of breast cancer treatment for decades, and 8-Chloro-5-nitroisoquinoline, a compound of interest due to its structural alerts for potential anticancer activity.

Our objective is to dissect their known and putative mechanisms of action, and to outline a rigorous experimental framework for their direct comparison in breast cancer cell lines. This guide is intended for researchers, drug development professionals, and scientists with a keen interest in the nuances of anticancer compound evaluation.

The Incumbent: Doxorubicin - A Multi-Faceted Agent with a Known Track Record

Doxorubicin, an anthracycline antibiotic, has been a frontline chemotherapeutic agent for breast cancer for many years. Its efficacy is well-documented, but so are its significant side effects, most notably cardiotoxicity, which limits its long-term use.[1]

The anticancer effects of doxorubicin are multifactorial, a key reason for its broad efficacy.[1][2] Its primary mechanisms of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and obstructing the processes of replication and transcription.[1][2] It also stabilizes the complex between DNA and topoisomerase II, an enzyme critical for resolving DNA tangles, leading to double-strand breaks that are highly lethal to proliferating cells.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin leads to the production of superoxide radicals and other reactive oxygen species.[1][2] This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA.[1][2]

  • Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by doxorubicin activate the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspase cascades.[3][5]

The Challenger: this compound - An Investigational Compound with Inferred Potential

In stark contrast to the wealth of data on doxorubicin, this compound is an investigational compound with limited publicly available data on its biological activity in breast cancer cells. However, its chemical structure, featuring a nitro group and a chlorine atom on an isoquinoline scaffold, suggests potential for anticancer activity based on structure-activity relationships of related compounds.

The isoquinoline scaffold is a core component of many biologically active compounds, and the addition of electron-withdrawing groups like nitro and chloro moieties can significantly enhance cytotoxic potential.[6] These substitutions can influence a molecule's ability to intercalate with DNA, generate ROS, and inhibit key cellular enzymes.[6]

Based on the known activities of similar compounds, we can hypothesize the following potential mechanisms of action for this compound:

  • Topoisomerase Inhibition: Nitroaromatic compounds, including some nitroquinolines, have been shown to inhibit topoisomerases, leading to DNA damage and apoptosis.[3]

  • Induction of Oxidative Stress: The nitro group can be reduced within cells to generate reactive nitrogen species, contributing to oxidative stress and cellular damage.[4]

  • Kinase Inhibition: The isoquinoline core is a feature of some kinase inhibitors, suggesting a potential for this compound to interfere with signaling pathways crucial for cancer cell proliferation and survival.

Head-to-Head Experimental Showdown: A Proposed Framework

To rigorously compare the efficacy of this compound and doxorubicin, a series of in vitro experiments using well-characterized breast cancer cell lines is essential. We propose a workflow utilizing two common models: MCF-7 (luminal A, estrogen receptor-positive) and MDA-MB-231 (triple-negative), to capture a broader spectrum of breast cancer subtypes.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Evaluation (at IC50 concentrations) cluster_2 Data Analysis & Comparison A Breast Cancer Cell Lines (MCF-7, MDA-MB-231) B Treat with Serial Dilutions of Doxorubicin & this compound A->B C MTT Assay (72h) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G ROS Generation Assay (DCFH-DA Staining) D->G H Western Blot Analysis (Key Signaling Proteins) D->H I Comparative Analysis of: - IC50 values - Apoptosis Induction - Cell Cycle Arrest Profile - ROS Levels - Protein Expression Changes E->I F->I G->I H->I

Caption: Proposed experimental workflow for the head-to-head comparison of doxorubicin and this compound.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50) for each compound.

Protocol:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of doxorubicin and this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Comparative Data Summary

The following table presents a hypothetical summary of expected outcomes from the proposed experiments, based on the known properties of doxorubicin and the inferred properties of this compound.

ParameterDoxorubicin (Expected Outcome)This compound (Hypothetical Outcome)
IC50 (µM) in MCF-7 0.1 - 1.0[2]To be determined; potentially in the low micromolar range.
IC50 (µM) in MDA-MB-231 0.5 - 2.0[2][7]To be determined; potentially showing differential sensitivity.
Apoptosis Induction Significant induction of early and late apoptosis.[3][4][8]Expected to induce apoptosis, possibly via caspase activation.
Cell Cycle Arrest G2/M arrest in MDA-MB-231; G1/S and G2/M arrest in MCF-7.[9][10]To be determined; may induce arrest at G2/M due to DNA damage.
ROS Generation Significant increase in intracellular ROS.[3][4]Potential for ROS generation due to the nitro group.[4]

Signaling Pathway Analysis: Doxorubicin vs. Hypothesized this compound

To visualize the potential differences in their mechanisms of action, we can map their respective signaling pathways.

Doxorubicin's Established Signaling Pathway

G Dox Doxorubicin DNA DNA Intercalation Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB Top2->DSB Stress Oxidative Stress ROS->Stress ATM_ATR ATM/ATR Activation DSB->ATM_ATR Stress->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Mito Mitochondrial Dysfunction Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Established signaling pathway of doxorubicin leading to apoptosis and cell cycle arrest.

Hypothesized Signaling Pathway for this compound

G C8N5I This compound DNA_damage Potential DNA Damage (Topoisomerase Inhibition?) C8N5I->DNA_damage ROS_gen Potential ROS Generation C8N5I->ROS_gen Kinase_inh Potential Kinase Inhibition (e.g., PI3K/Akt) C8N5I->Kinase_inh Stress_response Cellular Stress Response DNA_damage->Stress_response ROS_gen->Stress_response Apoptosis_pathway Apoptotic Pathway Activation Kinase_inh->Apoptosis_pathway CellCycleArrest Cell Cycle Arrest Kinase_inh->CellCycleArrest Stress_response->Apoptosis_pathway Caspases Caspase Activation Apoptosis_pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for this compound, highlighting areas for investigation.

Conclusion and Future Directions

Doxorubicin remains a potent and clinically relevant chemotherapeutic for breast cancer, with a well-understood, multi-pronged mechanism of action.[1][2] Its utility, however, is hampered by significant toxicities.[1] The challenger, this compound, represents a class of compounds with theoretical potential for anticancer activity. The proposed experimental framework provides a clear path to rigorously evaluate this potential and directly compare its efficacy and cellular effects against the established benchmark of doxorubicin.

Future research should focus on executing these comparative studies to generate robust data for this compound. Should it demonstrate promising activity and a favorable therapeutic window, further investigations into its specific molecular targets and in vivo efficacy would be warranted. This head-to-head comparison exemplifies the critical process of preclinical drug evaluation, where established therapies guide the assessment of novel chemical entities in the ongoing fight against breast cancer.

References

  • Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed. (n.d.).
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A Senior Application Scientist's Guide to Validating Hits from an 8-Chloro-5-nitroisoquinoline-based Library

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Treacherous Path from High-Throughput Screening to Validated Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against a biological target.[1][2] However, the initial "hit list" from an HTS campaign is often fraught with false positives and artifacts, necessitating a rigorous and multi-faceted validation process.[3][4][5] This guide provides a comprehensive framework for validating hits emerging from a screen of an 8-chloro-5-nitroisoquinoline-based library, a scaffold with known complexities that demand careful consideration.

The journey from a primary hit to a validated lead compound is a funneling process, designed to systematically eliminate compounds that are not true, specific modulators of the target.[6] This process is particularly critical for libraries based on scaffolds like this compound, which can present unique challenges.

The Challenge of the this compound Scaffold

While the isoquinoline core is a privileged scaffold in medicinal chemistry, the specific substitution pattern of this compound introduces potential liabilities. Nitroaromatic compounds can be prone to metabolic reduction, leading to reactive intermediates. Furthermore, certain quinoline derivatives have been flagged as potential Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are notorious for their promiscuous activity, often interacting non-specifically with multiple targets or interfering with assay technologies, leading to a high rate of false positives.[7][9] Therefore, a validation workflow for this library must be particularly stringent in identifying and eliminating such nuisance compounds.

A Multi-Pillar Validation Workflow

A robust hit validation cascade should be designed to build confidence in the biological activity of a compound through a series of increasingly stringent assays.[10] This workflow can be conceptualized as a multi-pillar structure, with each pillar representing a critical stage of validation.

G cluster_0 Pillar 1: Hit Confirmation & Triage cluster_1 Pillar 2: Biophysical Characterization cluster_2 Pillar 3: Cellular & Functional Validation P1_1 Primary Assay Re-test (Dose-Response) P1_2 Orthogonal Assay P1_1->P1_2 P1_3 Cheminformatics Analysis (PAINS filters) P1_2->P1_3 P1_4 Compound Purity & Integrity Check P1_3->P1_4 P2_1 Direct Binding Assays (e.g., SPR, MST) P1_4->P2_1 P2_2 Thermal Shift Assays (DSF/CETSA) P2_1->P2_2 P3_1 Cell-Based Target Engagement Assays P2_2->P3_1 P3_2 Functional Cellular Assays P3_1->P3_2 P3_3 Selectivity & Off-Target Profiling P3_2->P3_3 Conclusion Validated Hit Series P3_3->Conclusion

Caption: A multi-pillar workflow for HTS hit validation.

Pillar 1: Hit Confirmation and Initial Triage

The initial phase of validation focuses on confirming the activity observed in the primary screen and eliminating obvious false positives.

1.1. Primary Assay Re-test in Dose-Response Format: The first crucial step is to re-test the primary hits in the same assay, but this time generating a full dose-response curve.[11] This allows for the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), providing a quantitative measure of potency.

1.2. Orthogonal Assays: To mitigate the risk of technology-specific artifacts, it is essential to confirm hit activity in an orthogonal assay.[10][] This assay should measure the same biological endpoint but utilize a different detection method.[6][13] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be based on luminescence or mass spectrometry.

1.3. Cheminformatics and PAINS Filtering: Computational tools play a vital role in early triage.[14] Hits should be analyzed for the presence of known PAINS substructures and other reactive functional groups that are often associated with non-specific activity.[3][7][15] While these filters are not infallible, they provide a valuable early warning system.

1.4. Compound Purity and Integrity: It is imperative to confirm the identity and purity of the hit compounds.[10] This is typically achieved through techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[10] Contaminants from the original synthesis or degradation products can be the true source of the observed activity.[10]

Table 1: Comparison of Primary and Orthogonal Assay Data for a Hypothetical Hit

Compound IDPrimary Assay (Fluorescence) IC50 (µM)Orthogonal Assay (Luminescence) IC50 (µM)PAINS FilterPurity (LC-MS)
HTS-0011.21.5Pass>98%
HTS-0022.5>50Fail>95%
HTS-0030.80.9Pass85% (major impurity active)
HTS-0045.14.8Pass>99%
Pillar 2: Biophysical Characterization of Direct Target Engagement

Once a compound's activity has been confirmed and it has passed initial filters, the next step is to demonstrate direct binding to the target protein.[16][17][18] Biophysical methods are invaluable for this purpose as they are typically label-free and less prone to the artifacts that can plague biochemical assays.[17][19]

2.1. Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) provide direct evidence of a compound binding to its target and can determine key kinetic and thermodynamic parameters.[10][16][20]

  • Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics in real-time by detecting changes in the refractive index upon compound binding to an immobilized target.[16]

  • Microscale Thermophoresis (MST): Detects changes in the hydration shell of a protein upon ligand binding, which alters its movement in a temperature gradient.[11][16]

2.2. Thermal Shift Assays: Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, and the Cellular Thermal Shift Assay (CETSA) are high-throughput methods to assess target engagement.[10] These assays measure the change in the thermal stability of the target protein upon compound binding.[16]

Table 2: Biophysical Data for Validated Hits

Compound IDSPR (KD, µM)MST (KD, µM)DSF (ΔTm, °C)
HTS-0012.11.8+5.2
HTS-0046.55.9+2.1
Pillar 3: Cellular and Functional Validation

The ultimate goal of most drug discovery programs is to identify compounds that are active in a cellular context.[21][22] Therefore, the final pillar of validation involves assessing the activity of the hits in cell-based assays.

3.1. Cell-Based Target Engagement Assays: Assays like CETSA can be used to confirm that the compound engages the target protein within the complex environment of a cell.[10]

3.2. Functional Cellular Assays: These assays are designed to measure the downstream functional consequences of target modulation.[23][24][25] The specific assay will depend on the biological role of the target. For example, if the target is a kinase, a functional assay might measure the phosphorylation of a downstream substrate.

3.3. Selectivity and Off-Target Profiling: To ensure that the compound's cellular effects are due to its interaction with the intended target, it is important to profile it against a panel of related and unrelated targets.[26] This helps to identify potential off-target effects that could lead to toxicity or other undesirable outcomes.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Compound Preparation: Prepare a dilution series of the hit compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor surface and a reference surface (without immobilized protein).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding response. Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the hit compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

  • Quantification: Analyze the supernatant for the amount of soluble target protein remaining using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Conclusion

Validating hits from a high-throughput screen, especially from a challenging library such as one based on the this compound scaffold, is a rigorous but essential process. By employing a multi-pillar approach that combines biochemical, biophysical, and cell-based assays, researchers can systematically eliminate false positives and build a strong case for the genuine activity of their hit compounds. This methodical approach increases the likelihood of progressing high-quality chemical matter into lead optimization and ultimately, into the development of novel therapeutics.

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Navigating the Structure-Activity Landscape of 8-Chloro-5-nitroisoquinoline Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Within this class, the 8-chloro-5-nitroisoquinoline core represents a promising, yet underexplored, framework for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from closely related compounds to elucidate the key structural determinants of their anticancer activity. By understanding how molecular modifications influence biological outcomes, researchers can more effectively design and synthesize next-generation anticancer drug candidates.

The this compound Scaffold: A Platform for Anticancer Innovation

The unique arrangement of a chloro group at the 8-position and a nitro group at the 5-position of the isoquinoline ring system creates an electron-deficient aromatic core, a feature often associated with potent biological activity. While direct and extensive SAR studies on a comprehensive library of this compound analogs are not yet prevalent in the public domain, valuable insights can be gleaned from research on substituted isoquinolines and quinolines. These studies consistently highlight the significant impact of substituent placement and nature on cytotoxic potency.[1][2]

Comparative Analysis of Anticancer Activity: A Structure-Driven Exploration

To construct a predictive SAR model for this compound analogs, we will analyze the effects of hypothetical modifications at key positions, drawing parallels from published data on related nitroaromatic and halo-substituted heterocyclic compounds. The primary endpoint for this comparative analysis is in vitro cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50) against various human cancer cell lines.

Table 1: Postulated Structure-Activity Relationship of this compound Analogs Based on Related Compounds

Analog Modification from Core (this compound) Predicted Effect on Anticancer Activity Rationale based on related compounds
Analog 1 Replacement of 8-Chloro with 8-MethoxyLikely decrease in activityHalogen atoms, particularly chlorine, at this position often contribute to enhanced lipophilicity and can act as a key binding contact. Replacing it with a methoxy group may alter the electronic and steric properties unfavorably.[3]
Analog 2 Addition of a 1-Amino groupPotential for increased activityThe introduction of an amino group at the 1-position of the isoquinoline ring can introduce a new hydrogen bond donor and alter the molecule's polarity, potentially leading to enhanced interactions with biological targets.
Analog 3 Reduction of 5-Nitro to 5-AminoActivity may decrease or switch mechanismThe nitro group is a strong electron-withdrawing group and a known pharmacophore in many bioactive compounds. Its reduction to an amino group would significantly alter the electronic properties and potential for bioreductive activation.
Analog 4 Addition of a 4-Aryl groupLikely increase in activityThe introduction of an aryl group at the 4-position can enhance π-π stacking interactions with biological targets like DNA or enzyme active sites, a common strategy to boost the potency of intercalating agents.[4][5]
Analog 5 Replacement of 5-Nitro with 5-CyanoActivity may be retained or slightly decreasedA cyano group is also electron-withdrawing but has different steric and electronic properties than a nitro group. This substitution would be a key test of the importance of the nitro group's specific chemistry.

Note: The predicted effects are based on general principles observed in related heterocyclic compounds and require experimental validation for the this compound scaffold.

Mechanistic Insights: Targeting the Engines of Cancer Proliferation

The anticancer activity of isoquinoline and quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. Two of the most well-documented mechanisms of action are the inhibition of topoisomerase enzymes and the disruption of microtubule dynamics through inhibition of tubulin polymerization.

Topoisomerase Inhibition: A Brake on DNA Replication

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[6] Many potent anticancer drugs, such as doxorubicin, function by trapping the topoisomerase-DNA covalent complex, leading to DNA strand breaks and apoptosis. The planar aromatic structure of the isoquinoline ring is well-suited for intercalation into the DNA helix, a key step in the mechanism of many topoisomerase inhibitors.

Fig. 1: Proposed Mechanism of Topoisomerase II Inhibition. 8-Chloro-5-nitroisoquinoline_Analog This compound Analog DNA_Intercalation Intercalation into DNA 8-Chloro-5-nitroisoquinoline_Analog->DNA_Intercalation Cleavable_Complex Stabilization of Cleavable Complex DNA_Intercalation->Cleavable_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavable_Complex DNA_Strand_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Proposed mechanism of topoisomerase II inhibition.

Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton

The microtubule network, formed by the polymerization of tubulin proteins, is crucial for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization are potent anticancer agents. The isoquinoline scaffold has been incorporated into molecules that bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental Protocols for SAR Elucidation

To experimentally validate the predicted SAR and uncover the therapeutic potential of novel this compound analogs, a series of well-established in vitro assays are essential.

General Synthesis of 8-Substituted-5-nitroisoquinoline Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, often starting from a substituted isoquinoline. A representative synthetic scheme is outlined below, based on established methods for the synthesis of related compounds.

Fig. 2: General Synthetic Workflow. Start Starting Isoquinoline (e.g., 8-hydroxyisoquinoline) Step1 Chlorination (e.g., POCl3) Start->Step1 Step2 Nitration (e.g., HNO3/H2SO4) Step1->Step2 Product This compound Core Step2->Product Step3 Further Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Product->Step3 Analogs Diverse Analogs Step3->Analogs

Caption: General synthetic workflow for analogs.

Step-by-Step Protocol for the Synthesis of a Hypothetical 8-Aryl-5-nitroisoquinoline Analog:

  • Chlorination of 8-Hydroxyisoquinoline: Reflux 8-hydroxyisoquinoline with phosphorus oxychloride (POCl3) to yield 8-chloroisoquinoline.

  • Nitration of 8-Chloroisoquinoline: Carefully treat 8-chloroisoquinoline with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position, yielding the this compound core.

  • Suzuki Coupling for Arylation: React the this compound with a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) to introduce the aryl group at the 8-position.

  • Purification: Purify the final product using column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Future Directions and Conclusion

The this compound scaffold presents a fertile ground for the discovery of novel anticancer agents. The SAR landscape, while not yet fully mapped, suggests that strategic modifications to this core can lead to significant enhancements in cytotoxic potency. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to build a robust and predictive SAR model. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of the most active compounds. The integration of computational modeling and experimental biology will be crucial in accelerating the development of these promising compounds from laboratory curiosities to clinical candidates.

References

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The ADME Profile of 8-Chloro-5-nitroisoquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of a nitro group and a chlorine atom, as seen in the 8-Chloro-5-nitroisoquinoline series, presents a chemical space ripe for exploration, particularly in oncology and infectious diseases where nitroaromatic compounds have historically found utility.[1][2] However, the journey from a promising hit compound to a viable drug candidate is paved with challenges, paramount among which are the absorption, distribution, metabolism, and excretion (ADME) properties. Poor ADME is a leading cause of late-stage attrition in drug development.[3]

This guide provides a comparative analysis of the ADME properties of three hypothetical this compound derivatives, illustrating how early-stage in vitro profiling can guide lead optimization. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data. This approach is designed to be a self-validating system, enabling researchers to make informed decisions and prioritize candidates with the highest potential for clinical success.[4][5][6]

The Critical Role of Early ADME Profiling

In the initial phases of drug discovery, a compound's potency is often the primary focus. However, without adequate bioavailability and a favorable metabolic profile, even the most potent molecule is destined to fail.[4][6] Early in vitro ADME assays provide crucial insights into a compound's likely pharmacokinetic behavior, helping to identify potential liabilities before significant resources are invested in in vivo studies.[4][7][8] By understanding how structural modifications impact ADME parameters, medicinal chemists can iteratively design molecules with an optimal balance of potency and drug-like properties.

Comparative ADME Profiling of Hypothetical Derivatives

For this study, we will consider three hypothetical derivatives of the this compound core, with modifications at the C1 position, a common site for introducing diversity in this scaffold.

  • CNS-101: The parent this compound.

  • CNS-102: A derivative with a small, polar morpholine group at C1, intended to improve solubility.

  • CNS-103: A derivative with a lipophilic tert-butyl group at C1, designed to enhance membrane permeability.

The following table summarizes the hypothetical data from a panel of standard in vitro ADME assays.

ADME Parameter Assay CNS-101 CNS-102 CNS-103 Interpretation
Solubility Kinetic Solubility at pH 7.45 µM50 µM1 µMCNS-102 shows significantly improved solubility due to the polar morpholine group. CNS-103 has very poor solubility, which could hinder absorption.
Permeability Caco-2 A→B Papp (10-6 cm/s)2.50.88.0CNS-103 exhibits high permeability, consistent with its lipophilicity. CNS-102 has low permeability, suggesting potential absorption issues.
Efflux Caco-2 Efflux Ratio (B→A/A→B)1.21.53.5An efflux ratio >2 for CNS-103 suggests it is a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its net absorption and brain penetration.[9][10][11][12]
Metabolic Stability Human Liver Microsome t1/2 (min)154510CNS-102 is the most stable, while CNS-101 and CNS-103 are rapidly metabolized. The nitro group is a known site for metabolic reduction.[1][13][14][15]
CYP Inhibition CYP3A4 IC50 (µM)>50>505CNS-103 shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme, indicating a potential for drug-drug interactions.[16][17]

Expertise & Experience in Data Interpretation:

The data table reveals a classic trade-off in drug design. The attempt to improve solubility in CNS-102 by adding a polar morpholine group was successful, and it also conferred greater metabolic stability. However, this came at the cost of permeability. Conversely, increasing lipophilicity in CNS-103 boosted permeability but introduced three significant liabilities: poor solubility, rapid metabolism, and potential P-glycoprotein efflux and CYP3A4 inhibition. The parent compound, CNS-101 , shows moderate properties across the board.

Based on this initial screen, CNS-102 appears to be the most promising starting point for further optimization, despite its lower permeability. Strategies could now focus on subtly increasing its lipophilicity to improve permeability without drastically compromising its favorable solubility and stability. In silico modeling tools can be valuable at this stage to predict the effects of further structural modifications on ADME properties.[3][18][19][20]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated protocols are essential. Below are detailed methodologies for the key assays used in this comparative study.

Kinetic Solubility Assay

Causality: This assay is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[21][22][23] It mimics the conditions a compound might experience upon administration and is a critical early indicator of potential bioavailability issues.[24][25]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a starting concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[23][24]

Caco-2 Permeability and Efflux Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[26][27] This assay is the gold standard for predicting in vivo drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein.[26][28][][30]

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for monolayer formation and differentiation.[26][27][]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² indicates a confluent and intact barrier. Additionally, assess the permeability of a paracellular marker like Lucifer yellow; leakage should be minimal (<1%).[27]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B): Add the test compound (typically at 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[]

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture integrity Check monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound_ab Add compound to Apical side (A->B) integrity->add_compound_ab add_compound_ba Add compound to Basolateral side (B->A) integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_ab Sample from Basolateral side incubate->sample_ab sample_ba Sample from Apical side incubate->sample_ba lcms Quantify compound by LC-MS/MS sample_ab->lcms sample_ba->lcms calc_papp Calculate Papp (A->B) and Papp (B->A) lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Human Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, are responsible for the majority of Phase I metabolic reactions.[31][32] Liver microsomes are vesicles of the endoplasmic reticulum and provide a cost-effective and high-throughput system to assess a compound's intrinsic clearance.[31][32][33][34]

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[31][33] The cofactor NADPH is essential for CYP enzyme activity.[35]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[32][35]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.

Diagram of Microsomal Stability Assay Workflow:

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare mixture: - Human Liver Microsomes - Test Compound (1 µM) - Buffer (pH 7.4) preincubate Pre-incubate at 37°C mix->preincubate start Initiate with NADPH preincubate->start sample Sample at 0, 5, 15, 30, 45 min start->sample quench Quench with cold Acetonitrile + IS sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate t1/2 and Intrinsic Clearance lcms->calc

Caption: Workflow for the human liver microsomal stability assay.

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the ADME properties of novel this compound derivatives. The hypothetical data for CNS-101, CNS-102, and CNS-103 illustrate how early, systematic profiling of absorption, distribution, metabolism, and excretion parameters can rationally guide the lead optimization process. By integrating these in vitro assays early, drug discovery teams can de-risk their projects, focusing resources on compounds with a higher probability of success.

The journey for a compound like CNS-102 would involve further optimization to enhance permeability while maintaining its good solubility and metabolic stability. Subsequent steps would include profiling against a broader panel of CYP isoforms, assessing plasma protein binding, and eventually, progressing the most promising candidates to in vivo pharmacokinetic studies in animal models. This iterative cycle of design, synthesis, and testing, grounded in a solid understanding of ADME principles, is the cornerstone of modern drug discovery.

References

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  • de Abreu, F. V., de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-36.
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Validating Target Engagement of 8-Chloro-5-nitroisoquinoline: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's interaction with its intended biological target is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of key biophysical methods for validating the target engagement of 8-Chloro-5-nitroisoquinoline, a molecule belonging to the medicinally significant isoquinoline class. While the specific targets of this compound are still under investigation, the isoquinoline scaffold is known to interact with important enzyme classes. This guide will therefore explore validation strategies in the context of two plausible target categories: protein kinases and metalloenzymes .

The choice of biophysical method is critical and depends on the nature of the target protein, the expected binding affinity of the small molecule, and the specific questions being asked. Here, we will objectively compare four powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Microscale Thermophoresis (MST).

The Imperative of Biophysical Validation

In the early stages of drug discovery, confirming that a hit compound physically binds to its intended target is paramount. This process, known as target engagement, provides confidence that the observed biological effect is a direct result of this interaction and not due to off-target effects or assay artifacts.[1] Biophysical methods offer a direct means to observe and quantify these molecular interactions, providing crucial data on binding affinity, kinetics, thermodynamics, and stoichiometry.[2]

Comparative Analysis of Biophysical Methods

The selection of an appropriate biophysical assay is a strategic decision. The following table provides a high-level comparison of the four techniques discussed in this guide.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)Microscale Thermophoresis (MST)
Principle Measures heat changes upon bindingDetects changes in refractive index upon binding to a sensor surfaceMonitors changes in protein thermal stability upon ligand bindingMeasures molecule movement in a temperature gradient, which changes upon binding
Key Outputs K D , ΔH, ΔS, Stoichiometry (n)K D , k on , k offΔT m (change in melting temperature)K D
Labeling Requirement Label-freeLabel-free (one binding partner is immobilized)Typically requires a fluorescent dye, unless using intrinsic fluorescence (nanoDSF)Requires fluorescent labeling of one partner or utilizes intrinsic fluorescence
Throughput Low to mediumMedium to highHighMedium to high
Sample Consumption HighLowLowVery Low
Strengths Gold standard for thermodynamics; provides a complete thermodynamic profile in a single experiment.[3][4][5]Real-time kinetics; high sensitivity.[6][7][8]High throughput; cost-effective for screening.[9][10][11]Low sample consumption; tolerant of complex solutions.[12][13][14]
Limitations High sample consumption; lower throughput.Immobilization can affect protein conformation; potential for non-specific binding.Indirect measure of binding; prone to false positives/negatives.[9]Labeling can alter binding; potential for fluorescence artifacts.

Scenario A: this compound as a Protein Kinase Inhibitor

Protein kinases are a major class of drug targets, and many isoquinoline derivatives have been explored for their kinase inhibitory activity.[3] Validating the binding of this compound to a putative kinase target is a critical step.

Isothermal Titration Calorimetry (ITC) for Kinase Binding

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic signature of the interaction.[3][4][5][15][16] This makes it a powerful tool for understanding the forces driving binding.

  • Sample Preparation:

    • Dialyze the purified kinase and a stock solution of this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). The use of identical buffer is critical to minimize heat of dilution effects.

    • The kinase concentration in the sample cell is typically 10-50 µM.

    • The this compound concentration in the syringe should be 10-20 times that of the kinase to ensure saturation.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the kinase solution in the ITC cell at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purified Kinase B Identical Buffer Dialysis P->B L This compound L->B Cell Kinase in Sample Cell B->Cell Syr Ligand in Syringe B->Syr Det Heat Detection Cell->Det Inj Stepwise Injections Syr->Inj Inj->Cell Plot Plot Heat vs. Molar Ratio Det->Plot Fit Fit to Binding Model Plot->Fit Params Determine KD, ΔH, n, ΔS Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Kinase Kinetics

SPR is an optical technique that measures the binding of an analyte (this compound) to a ligand (the kinase) immobilized on a sensor chip.[6][7][8] It provides real-time kinetic data, including association (k on ) and dissociation (k off ) rates.

  • Chip Preparation and Immobilization:

    • Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Immobilize the kinase onto the chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer (e.g., HBS-EP+ with 5% DMSO) over the sensor chip surface.

    • The change in the refractive index, proportional to the mass bound to the surface, is recorded in real-time as a sensorgram.

  • Data Analysis:

    • The association and dissociation phases of the sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .

    • The dissociation constant (K D ) is calculated as k off /k on .

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis Chip Sensor Chip Act Activation (EDC/NHS) Chip->Act Immob Kinase Immobilization Act->Immob Deact Deactivation Immob->Deact Flow Flow over Chip Surface Ligand This compound Injection Ligand->Flow Detect Real-time Detection (Sensorgram) Flow->Detect Fit Fit Sensorgram to Kinetic Model Detect->Fit Params Determine kon, koff, KD Fit->Params

Caption: Workflow for Surface Plasmon Resonance (SPR).

Scenario B: this compound as a Metalloenzyme Inhibitor

Many isoquinoline derivatives are known to chelate metal ions, a property that can be exploited for the inhibition of metalloenzymes.[5][10][17] Validating the engagement of this compound with a metalloenzyme requires careful consideration of the metal cofactor.

Differential Scanning Fluorimetry (DSF) for Metalloenzyme Stability

DSF, or thermal shift assay, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[9][10][11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T m ).

  • Reaction Setup:

    • In a 96- or 384-well plate, mix the metalloenzyme (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound in a suitable buffer.

    • The buffer should contain the necessary metal cofactor for enzyme stability and activity.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C).

    • The fluorescence is monitored at each temperature. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • The T m is the temperature at which the fluorescence is halfway between the minimum and maximum, often determined by fitting the curve to a Boltzmann equation.

    • The change in melting temperature (ΔT m ) is calculated by subtracting the T m of the protein alone from the T m in the presence of the ligand.

DSF_Workflow cluster_setup Reaction Setup cluster_exp Thermal Melt cluster_analysis Data Analysis Plate 96/384-well Plate Mix Mix: Metalloenzyme + Dye + Ligand Plate->Mix qPCR Real-time PCR Instrument Mix->qPCR Ramp Temperature Ramp qPCR->Ramp Fluor Fluorescence Measurement Ramp->Fluor Curve Plot Fluorescence vs. Temperature Fluor->Curve Fit Determine Tm Curve->Fit Delta Calculate ΔTm Fit->Delta

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Microscale Thermophoresis (MST) for Metalloenzyme Affinity

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[1][12][13][14][17] It is a powerful technique for quantifying binding affinity in solution with very low sample consumption.

  • Labeling and Sample Preparation:

    • Label the metalloenzyme with a fluorescent dye (e.g., NHS-ester dye targeting lysines). Ensure that labeling does not affect the active site or metal coordination.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Mix the labeled metalloenzyme (at a constant concentration, typically in the low nM range) with each concentration of the ligand.

  • Measurement:

    • Load the samples into capillaries.

    • An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the normalized fluorescence (F norm ) is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (K D ).

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis Prot Metalloenzyme Label Fluorescent Labeling Prot->Label Mix Mix Labeled Protein + Ligand Label->Mix Lig Ligand Serial Dilution Lig->Mix Caps Load into Capillaries Mix->Caps IR Apply IR Laser (Temp Gradient) Caps->IR Detect Monitor Fluorescence Change IR->Detect Plot Plot ΔFnorm vs. [Ligand] Detect->Plot Fit Fit to Binding Model Plot->Fit KD Determine KD Fit->KD

Caption: Workflow for Microscale Thermophoresis (MST).

Conclusion and Recommendations

Validating the target engagement of this compound requires a multi-faceted approach, and the choice of biophysical method should be guided by the specific research question and the putative target class.

  • For initial screening and hit validation, especially against a large number of targets, DSF is an excellent, high-throughput starting point. A significant thermal shift provides strong evidence of direct binding.

  • To obtain detailed thermodynamic information and understand the driving forces of the interaction (enthalpy vs. entropy), ITC is the gold standard. This information is invaluable for lead optimization.

  • When kinetic data (on- and off-rates) are important, for instance, to understand the residence time of the compound on its target, SPR is the method of choice.

  • If sample consumption is a major concern, or if working with complex biological matrices is necessary, MST offers a robust and sensitive solution for determining binding affinity.

It is often advisable to use at least two orthogonal biophysical methods to confirm target engagement. For example, a hit identified by DSF could be validated and further characterized by ITC or SPR. This layered, evidence-based approach provides the highest level of confidence in the proposed mechanism of action for this compound and paves the way for its successful development as a chemical probe or therapeutic agent.

References

  • Vasta, V., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11.
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Reproducibility of the synthesis and biological testing of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducibility of Synthesis and Biological Evaluation of 8-Chloro-5-nitroisoquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the synthetic reproducibility and biological testing methodologies for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited publicly available data on this specific molecule, this document establishes a robust framework for its synthesis and evaluation by drawing parallels with structurally similar, well-documented compounds and employing standardized, reproducible protocols. This guide is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with diverse biological activities.[1] Modifications to the isoquinoline ring system, such as halogenation and nitration, can profoundly influence a molecule's electronic properties, membrane permeability, and interactions with biological targets. This compound represents a strategic design, combining an electron-withdrawing chloro group and a nitro group, features often associated with anticancer and antimicrobial activities in aromatic compounds.[2][3] The reproducibility of both the chemical synthesis and the biological evaluation is paramount for validating its potential as a therapeutic lead.

Reproducibility of Synthesis: A Guided Protocol

While specific, peer-reviewed synthetic procedures for this compound are not abundant, a reliable and scalable protocol can be extrapolated from well-established methods for analogous compounds, particularly the synthesis of 5-bromo-8-nitroisoquinoline.[4] The following protocol is based on a one-pot electrophilic substitution strategy that offers high reproducibility with careful control of reaction parameters.

Recommended Synthetic Workflow

The proposed synthesis proceeds via a two-step, one-pot reaction involving the chlorination of isoquinoline followed by nitration. Temperature control is the most critical factor for ensuring regioselectivity and minimizing the formation of difficult-to-remove isomers.[4]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration cluster_2 Work-up & Purification A Isoquinoline in H2SO4 B Cool to -20°C A->B C Add N-Chlorosuccinimide (NCS) B->C D Controlled Reaction (-20°C to -15°C) C->D E Cool to -5°C D->E F Add Fuming HNO3 E->F G Reaction at 0°C F->G H Quench on Ice G->H I Basify with aq. NH3 (pH 8-9) H->I J Filter Precipitate I->J K Recrystallize from Toluene/Heptane J->K L Isolate Pure Product K->L G A Primary Screen: Cytotoxicity Assay (LDH or MTT) in Cancer Cell Line Panel B Determine IC50 Values A->B C Secondary Screen: Apoptosis vs. Necrosis (Caspase/Annexin V Assay) B->C If IC50 < Threshold D Tertiary Screen: Mechanism of Action (ROS Generation Assay) C->D If Apoptosis is Confirmed E Hit Compound Identified D->E If ROS-mediated

Sources

A Comparative Guide to the Preclinical Safety Assessment of 8-Chloro-5-nitroisoquinoline and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the safety profile of the novel compound 8-Chloro-5-nitroisoquinoline. Given the limited publicly available toxicological data for this specific molecule[1][2][3], this document focuses on the essential preclinical assays required to establish its safety profile. We will detail the methodologies for these crucial experiments and compare the potential outcomes with the known safety profiles of established therapeutics, particularly within the oncology space, where related quinoline derivatives have shown activity[4][5].

For drug development professionals, understanding not just what safety assays to run, but the mechanistic causality and logical flow between them, is paramount. This guide is structured to provide that in-depth perspective, moving from single-cell effects to systemic in vivo responses.

Part 1: Foundational In Vitro Safety Profiling

The initial stage of any safety assessment is to determine a compound's effect at the cellular level. These in vitro assays are rapid, cost-effective, and crucial for early go/no-go decisions. They help establish a baseline for toxicity and can reveal specific liabilities, such as the potential to damage genetic material.

A. In Vitro Cytotoxicity: Quantifying Cell Death

The first fundamental question is: at what concentration does this compound kill cells? A cytotoxicity assay provides this answer by calculating the half-maximal inhibitory concentration (IC50), a core metric of a compound's potency. Assays like the MTT or LDH release assays are industry standards. The Lactate Dehydrogenase (LDH) assay is particularly useful as it directly measures membrane integrity by quantifying the release of this cytosolic enzyme from damaged cells[6][7].

This protocol is a generalized workflow for assessing cytotoxicity by measuring LDH release from cells treated with a test compound[7].

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HT-29 for oncology applications) to approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Crucial Controls: Include wells for:

      • Spontaneous LDH release: Cells treated with serum-free medium only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the final measurement.

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

    • Plot the % Cytotoxicity against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed Seed Cells in 96-Well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Add Compound Dilutions and Controls to Wells incubate_attach->treat prep_compound Prepare Serial Dilutions of Test Compound incubate_expose Incubate for Exposure Period (24-72h) treat->incubate_expose transfer Transfer Supernatant to New Plate incubate_expose->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent read_plate Measure Absorbance (490 nm) add_reagent->read_plate analyze Calculate % Cytotoxicity and Determine IC50 read_plate->analyze

Caption: Workflow of an LDH-based cytotoxicity assay.

CompoundClassRepresentative IC50 (µM) on Cancer Cell LineNotes
This compound InvestigationalTo Be DeterminedThe goal is to find a balance between potent anti-cancer activity and toxicity to normal cells.
Doxorubicin Anthracycline (Chemotherapy)~0.1 - 1.0High cytotoxicity to rapidly dividing cells, both cancerous and healthy (e.g., bone marrow).
Gefitinib EGFR Inhibitor (Targeted Therapy)~0.5 - 5.0 (EGFR-mutant cells)High selectivity for cancer cells with the specific mutation; much lower toxicity in other cells.
B. Genotoxicity: Assessing Mutagenic Potential

A critical safety hurdle is determining if a compound can cause mutations in DNA, a potential precursor to cancer. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screening for this endpoint[8][9]. It uses specialized strains of Salmonella typhimurium that cannot synthesize histidine (his-) and assesses whether the test compound can cause a mutation that reverts this phenotype, allowing the bacteria to grow on a histidine-free medium[10][11].

This protocol is adapted from established methodologies[10][11].

  • Strain Preparation:

    • Inoculate cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) into nutrient broth.

    • Incubate overnight at 37°C with shaking.

  • Metabolic Activation (S9 Mix):

    • Prepare two sets of experiments: one with and one without a liver S9 fraction. The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism[11][12].

  • Test Mixture Preparation:

    • In a sterile tube, add the following in order:

      • 2 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations.

      • 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

    • Controls:

      • Negative (Vehicle) Control: Use the solvent instead of the test compound.

      • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100).

      • Positive Control (+S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene).

  • Plating and Incubation:

    • Vortex the tube gently and pour the mixture onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.

G cluster_plate Plate Incorporation start Prepare his- Salmonella Overnight Culture with_s9 With S9 Mix start->with_s9 without_s9 Without S9 Mix start->without_s9 mix Combine in Top Agar: - Bacteria - Test Compound - S9 Mix / Buffer plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results: - Compare to Controls - Check for Dose-Response count->analyze

Caption: Key steps of the Ames bacterial reverse mutation assay.

Part 2: Essential In Vivo Safety Assessment

While in vitro data is informative, it cannot predict the complex interactions within a living organism. In vivo studies are indispensable for understanding systemic toxicity, pharmacokinetics, and identifying target organs[13][14]. These studies are typically conducted in rodent models according to standardized guidelines[15].

A. Acute and Repeated-Dose Toxicity Studies

The goal of these studies is to determine the safety margin of a compound and to identify potential target organs for toxicity after single (acute) or multiple (repeated-dose) administrations. A 28-day repeated-dose study is a common requirement[16][17].

This protocol is based on OECD Guideline 407 principles[15][16].

  • Animal Selection and Acclimation:

    • Use young, healthy adult rodents (e.g., Sprague-Dawley rats), with equal numbers of males and females per group (typically 10 per sex per group)[17].

    • Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Grouping:

    • Establish at least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle only.

    • Dose levels are selected based on prior acute toxicity data or in vitro cytotoxicity results. The highest dose should induce some toxic effects but not significant lethality.

  • Administration:

    • Administer this compound (or vehicle) daily via oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Conduct detailed clinical observations daily for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).

    • Record body weight at least weekly.

    • Monitor food consumption weekly.

  • Clinical Pathology:

    • At the end of the 28-day period, collect blood samples for:

      • Hematology: Complete blood count to assess effects on red blood cells, white blood cells, and platelets.

      • Clinical Chemistry: Analysis of enzymes and markers for liver (ALT, AST) and kidney (BUN, creatinine) function, among others[17].

  • Terminal Procedures and Pathology:

    • Humanely euthanize all animals.

    • Perform a full necropsy, examining all external surfaces and internal organs.

    • Weigh key organs (liver, kidneys, spleen, brain, etc.).

    • Preserve organs and tissues for histopathological examination by a veterinary pathologist. This microscopic analysis is critical for identifying target organ toxicity.

G cluster_inlife In-Life Phase (28 Days) cluster_terminal Terminal Phase dose Daily Dosing (3 Dose Levels + Control) observe Daily Clinical Observations dose->observe weigh Weekly Body Weight & Food Intake dose->weigh blood Blood Collection (Hematology & Chemistry) weigh->blood necropsy Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo report Final Report: - NOAEL Determination - Target Organ ID histo->report

Caption: Workflow of a 28-day repeated-dose rodent toxicity study.

Therapeutic ClassCommon Target Organs & ToxicitiesRationale
Traditional Chemotherapy (e.g., Platinum compounds, Anthracyclines)Bone marrow (myelosuppression), gastrointestinal tract (nausea, mucositis), heart (cardiotoxicity), kidneys (nephrotoxicity)[18].Acts on all rapidly dividing cells, leading to significant "on-target" toxicity in healthy tissues[19].
Targeted Therapy (e.g., Kinase Inhibitors, Monoclonal Antibodies)Skin (rash), liver (hepatotoxicity), heart (QT prolongation), gastrointestinal tract (diarrhea)[20].More specific to cancer cell pathways, but off-target effects on similar pathways in healthy tissues are common. Generally better tolerated than chemotherapy[18][20].
Immunotherapy (e.g., PD-1/PD-L1 Inhibitors)Endocrine glands, colon, skin, liver, lungs. Immune-related adverse events (irAEs) like colitis, dermatitis, hepatitis[21].Toxicity stems from a generalized activation of the immune system, which can attack healthy organs.

Part 3: Synthesis and Comparative Outlook

The safety profile for this compound is currently a blank slate. The comprehensive preclinical testing strategy outlined above is the essential first step in defining its therapeutic potential and limitations.

  • Initial Assessment: The in vitro cytotoxicity and Ames test results will provide the first critical data points. A high IC50 against normal cells and a negative Ames test result would be a strong positive signal to proceed. Conversely, potent, non-selective cytotoxicity or a clear positive result in the Ames test would be a significant red flag requiring careful consideration.

  • Systemic Evaluation: The 28-day in vivo study will be the most crucial for comparing this novel compound to existing therapeutics. The key output will be the No-Observed-Adverse-Effect Level (NOAEL) and the identification of target organs. The goal for a new therapeutic is to demonstrate a wider therapeutic window—a larger gap between the efficacious dose and the toxic dose—or a more manageable and predictable toxicity profile than the current standard of care.

  • Structural Considerations: The presence of nitro and chloro groups on an aromatic scaffold suggests that investigators should be particularly vigilant for potential genotoxicity and specific metabolic pathways that could lead to reactive intermediates.

References

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Ames Test Protocol. (2025, October 13). AAT Bioquest.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes.
  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019, October 17). Protocols.io.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • Bacterial reverse mutation test (AMES) for genotoxicity evaluation. (n.d.). Measurlabs.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Deacetylnomilin. (n.d.). Benchchem.
  • Ames Test. (n.d.). Evotec.
  • The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats. (n.d.). ResearchGate.
  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.
  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017, November 2). U.S. Food and Drug Administration.
  • Safety profile of new anticancer drugs. (n.d.). PubMed.
  • Safety Profile of Monoclonal Antibody Compared With Traditional Anticancer Drugs. (2022, January 25). PubMed Central.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • Assessment of the Clinical Trials Safety Profile of PD-1/PD-L1 Inhibitors Among Patients With Cancer. (n.d.). Frontiers.
  • This compound. (n.d.). LookChem.
  • In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs.
  • SACT and Management Policy for Adult Patients. (2018, April 17). NHS England.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Center for Biotechnology Information.
  • 156901-43-8|this compound. (n.d.). BLD Pharm.
  • CAS NO. 156901-43-8 | this compound. (n.d.). Arctom.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025, August 8). ResearchGate.

Sources

Independent Verification and Comparative Analysis of the Biological Profile of 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3][4] 8-Chloro-5-nitroisoquinoline is a synthetic derivative that, despite its structural alerts for potential bioactivity, remains largely uncharacterized in the public domain. This guide provides a comprehensive framework for the independent verification of its biological activity. We present a series of robust, self-validating experimental protocols to profile its potential anticancer and antimicrobial properties. Furthermore, we propose a comparative analysis against established compounds—Doxorubicin for anticancer evaluation and Ciprofloxacin for antimicrobial screening—to benchmark its potency and spectrum of activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isoquinoline derivatives.

Introduction: The Rationale for Investigating this compound

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][5] The introduction of specific substituents can dramatically modulate the biological effects of the parent molecule.[6] In the case of this compound, the presence of a chloro group at position 8 and a nitro group at position 5 suggests the potential for distinct biological activities. Nitroaromatic compounds have a well-documented history as antimicrobial agents, often exerting their effects through intracellular reduction to cytotoxic reactive nitrogen species.[6] Additionally, various nitroisoquinoline derivatives have been investigated as potent inhibitors of key enzymes in cancer cell proliferation, such as topoisomerase I.[6]

Despite this promising chemical rationale, a thorough review of the scientific literature reveals a conspicuous absence of published biological data for this compound. This knowledge gap presents an opportunity for novel discovery. Independent verification of its biological profile is the critical first step in determining its potential as a lead compound for therapeutic development.

This guide outlines a systematic approach to:

  • Determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Assess its antimicrobial activity against representative Gram-positive and Gram-negative bacteria.

  • Provide a framework for comparing its efficacy against well-characterized, clinically relevant drugs.

Proposed Comparator Compounds

To provide context to the experimental data generated for this compound, a comparative analysis against established drugs is essential. We propose the following comparators:

  • For Anticancer Activity: Doxorubicin , a well-characterized anthracycline antibiotic and a widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.

  • For Antimicrobial Activity: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[7]

Experimental Workflows for Biological Characterization

The following sections detail the proposed experimental protocols for a comprehensive initial biological evaluation of this compound.

Anticancer Activity Profiling

The initial assessment of anticancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Anticancer_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound, Doxorubicin) Treatment Treat with Serial Dilutions of Compounds (24-72h) Compound_Prep->Treatment Cell_Culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Seeding Seed Cells in 96-Well Plates (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (Incubate 2-4h) Treatment->MTT_Addition Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Solubilization Absorbance_Read Measure Absorbance at 570 nm Solubilization->Absorbance_Read Data_Processing Calculate Cell Viability (%) Absorbance_Read->Data_Processing IC50_Determination Determine IC50 Values (Non-linear Regression) Data_Processing->IC50_Determination Comparison Compare Potency: Target vs. Doxorubicin IC50_Determination->Comparison

Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

The IC50 values obtained should be tabulated for clear comparison.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Comparator) Experimental ValueExperimental ValueExperimental Value
Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against representative bacterial strains.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound, Ciprofloxacin) Plate_Setup Prepare Serial Dilutions of Compounds in 96-Well Plates Compound_Prep->Plate_Setup Bacteria_Prep Prepare Standardized Inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland Inoculation Inoculate Wells with Bacterial Suspension Bacteria_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate Plates at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Identify Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination Comparison Compare MIC Values: Target vs. Ciprofloxacin MIC_Determination->Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][9]

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

  • Compound Preparation: Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration range should typically span from 256 µg/mL to 0.25 µg/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[7][9][10]

The MIC values should be tabulated for a direct comparison of potency and spectrum.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
This compound Experimental ValueExperimental Value
Ciprofloxacin (Comparator) Experimental ValueExperimental Value

Scientific Integrity and Causality

  • Rationale for Assay Selection: The MTT assay was chosen for its robustness, high-throughput nature, and its widespread use in initial anticancer drug screening, allowing for comparability across studies.[8] The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents, providing quantitative and reproducible results.[9][10][11]

  • Self-Validating Systems: Each experimental plate includes essential controls. In the MTT assay, the untreated cells serve as a 100% viability control, while wells with no cells control for background absorbance. In the MIC assay, the growth control validates the viability of the bacterial inoculum, and the sterility control ensures the absence of contamination.

  • Mechanism of Action Insights: While these primary screens do not elucidate the specific mechanism of action, the results will guide future studies. For instance, potent anticancer activity would warrant subsequent investigations into apoptosis induction, cell cycle arrest, or specific enzyme inhibition (e.g., topoisomerase or kinase assays).[12] Similarly, significant antimicrobial activity would prompt further studies into the mechanism, such as time-kill kinetics or assays for membrane disruption.

Conclusion and Future Directions

The proposed experimental framework provides a clear and robust pathway for the initial biological characterization of this compound. The lack of existing data makes this a compelling area for discovery research. By systematically evaluating its anticancer and antimicrobial properties in parallel with established drugs, researchers can rapidly ascertain its potential as a novel therapeutic lead. Positive results from these screening assays would justify a more in-depth investigation into its mechanism of action, selectivity, and in vivo efficacy.

References

  • BenchChem. (2025). Potential Research Applications of Nitroisoquinolines: A Technical Guide.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
  • MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Institute for Collaborative Biotechnology (ICB), UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • National Institutes of Health (NIH). (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • National Institutes of Health (NIH). (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.
  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?
  • Dove Medical Press. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • Slideshare. (n.d.). Anti- Tumor assay / Screening of Anticancer Drugs | PDF.
  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents.
  • National Institutes of Health (NIH). (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.
  • PubMed. (n.d.). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking.

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Safety Operating Guide

Proper Disposal Procedures for 8-Chloro-5-nitroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-Chloro-5-nitroisoquinoline in a laboratory setting. As a halogenated nitroaromatic compound, this compound requires careful management to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Understanding the Compound: Properties and Hazards

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe laboratory practices. This compound is a solid organic compound with the molecular formula C₉H₅ClN₂O₂.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight208.60 g/mol [1]
AppearanceBeige to pale yellow powder/solid[2]
Storage Temperature2-8°C, sealed in a dry place[1][2]
Boiling Point370.2 ± 27.0 °C (Predicted)[1]

The primary concern with this compound lies in its toxicological profile. It is classified as a hazardous substance, and appropriate precautions must be taken at all times.

Table 2: Health Hazard Information

HazardDescription
Acute Toxicity Toxic if swallowed.
Skin Corrosion/Irritation May cause skin irritation and potentially an allergic skin reaction.
Serious Eye Damage/Irritation Causes serious eye damage.
Reproductive Toxicity May damage fertility or the unborn child.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazardous nature of this compound, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are essential.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Body Protection : A lab coat is the minimum requirement. For larger quantities or when generating dust, a chemical-resistant apron or coveralls should be worn.[4][5]

  • Respiratory Protection : All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter is required.[7][8][9]

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound and its associated waste must be handled as a regulated hazardous waste stream. As a chlorinated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

dot

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired This compound E Segregate into a dedicated 'Halogenated Organic Solid Waste' container A->E B Contaminated Labware (glassware, pipette tips, etc.) B->E C Contaminated PPE (gloves, weigh paper, etc.) C->E D Spill Cleanup Debris D->E F Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Ensure container is closed and in secondary containment G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Ultimate Disposal: Incineration at a permitted facility I->J

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol
  • Identify and Segregate : All waste streams containing this compound must be treated as hazardous. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, vials).

    • Contaminated PPE (gloves, disposable lab coats).

    • Materials used for spill cleanup.

  • Containerization :

    • Use a designated, leak-proof, and sealable container clearly labeled for "Halogenated Organic Solid Waste".

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The date when waste was first added to the container (accumulation start date).

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

    • Ensure the waste container is kept closed at all times except when adding waste.

    • It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks.

  • Final Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Cleanup

For a small spill of solid this compound:

  • Evacuate and Secure : Alert others in the immediate area and restrict access. Ensure the area is well-ventilated (if not already in a fume hood).

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.

  • Containment : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Do not sweep dry powder.[10]

  • Cleanup :

    • Carefully scoop the spilled material and absorbent into the designated "Halogenated Organic Solid Waste" container.[10]

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (such as ethanol or acetone), working from the outside in. Place the used cleaning materials into the waste container.

    • Wash the area with soap and water.

  • Decontamination : Decontaminate all non-disposable equipment used in the cleanup.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinse :

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Collect all rinsate as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled hazardous waste container. Do not pour the rinsate down the drain.

  • Final Wash : After the solvent rinse, wash the container with soap and water.

  • Disposal : Once decontaminated, deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal protocols.

References

  • LookChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Kent State University. (n.d.). Cleaning up a spill.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers.
  • Trimaco. (2023). Essential Chemical PPE.
  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • American Institute of Chemical Engineers. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids.
  • University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 8-Chloro-5-nitroisoquinoline, a compound that, like many nitroaromatic and chlorinated heterocyclic compounds, requires meticulous handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards based on its chemical structure and data from analogous compounds. The presence of a nitro group and a chlorinated isoquinoline scaffold suggests a number of potential risks. Aromatic nitro compounds can be toxic and may cause systemic effects, while chlorinated heterocycles can be irritants.[1]

Key Potential Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Likely to cause skin, eye, and respiratory tract irritation.[1][3][4]

  • Reactivity: Potential for reactivity with strong oxidizing agents and strong bases.[1]

A thorough risk assessment is mandatory before any experiment. This should include a review of the specific supplier's SDS, the quantities being used, and the nature of the experimental procedure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on general principles for handling hazardous organic chemicals.

Hand Protection

The selection of appropriate chemical-resistant gloves is critical. Since specific breakthrough data for this compound may not be available, a conservative approach is recommended.

  • Glove Type: Double-gloving with nitrile gloves is the recommended minimum.[5] Nitrile offers good resistance to a range of chemicals.[6] For procedures with a higher risk of splashing or prolonged contact, consider a more robust glove such as butyl rubber, which has excellent resistance to nitro-compounds.[6]

  • Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[7] Gloves should be removed and replaced immediately if incidental splash exposure occurs.

Eye and Face Protection
  • Standard Operations: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[7]

  • High-Risk Operations: A face shield worn over safety goggles is required any time there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[5][7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to cover as much skin as possible.[7]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]

  • Footwear: Appropriate shoes that cover the entire foot (closed-toe, closed-heel, no holes) and long pants must be worn.[7]

Respiratory Protection
  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7] The use of a respirator requires annual medical evaluations and fit testing.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Plan Experiment with This compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Conditions) start->risk_assessment low_risk Low Risk? (e.g., <1g, non-aerosolizing) risk_assessment->low_risk Evaluate Risk high_risk High Risk? (e.g., >1g, heating, potential for splash) low_risk->high_risk No ppe_low Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat low_risk->ppe_low Yes ppe_high Enhanced PPE: - Double Nitrile or Butyl Gloves - Goggles & Face Shield - Lab Coat & Apron high_risk->ppe_high Yes fume_hood Work in Certified Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE selection workflow based on risk assessment.

Operational Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

Property Value Source
Molecular FormulaC9H5ClN2O2[8]
Molecular Weight208.60 g/mol [8]
AppearanceSolid (assumed)N/A
Storage Temperature2-8°C[8]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[5]

    • Designate a specific area within the fume hood for the experiment to contain potential spills.[5]

    • Have all necessary equipment and reagents ready before starting.

  • Weighing and Transfer:

    • Weigh the solid this compound in a tared container within the chemical fume hood.[5]

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Reaction Setup and Monitoring:

    • Perform all manipulations, including solvent addition and transfers, within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the sash of the fume hood at the lowest possible height while working.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly label and store any resulting mixtures or products.[5]

Emergency Procedures

In the event of an emergency, a clear and practiced response is essential.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[3][9]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Emergency Response Workflow for Spills

Spill_Response_Workflow spill Spill of this compound Occurs alert Alert personnel in the immediate area and evacuate if necessary spill->alert assess Assess the spill (size, location) alert->assess small_spill Is the spill small and containable? assess->small_spill large_spill Large or unmanageable spill small_spill->large_spill No cleanup_small Contain the spill with absorbent material. Clean up using appropriate PPE. small_spill->cleanup_small Yes evacuate Evacuate the area. Call emergency services. large_spill->evacuate dispose Collect waste in a labeled hazardous waste container cleanup_small->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident to the Safety Officer decontaminate->report

Caption: Emergency response workflow for a chemical spill.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Treat all waste containing this compound as hazardous.[10]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[5][11]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[5]

    • Segregate this waste from other incompatible waste streams, such as strong oxidizing agents.[10]

  • Containerization and Labeling:

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[10] The container must have a secure, leak-proof lid.[10]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and approximate concentration.[10]

  • Storage and Disposal:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • This compound. LookChem.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. Cayman Chemical.
  • OSHA Glove Selection Chart. Occupational Safety and Health Administration.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • Neo Waste handling. Karolinska Institutet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.